molecular formula C10H10N2 B1519372 4-(1-Aminocyclopropyl)benzonitrile CAS No. 1014645-75-0

4-(1-Aminocyclopropyl)benzonitrile

Cat. No.: B1519372
CAS No.: 1014645-75-0
M. Wt: 158.2 g/mol
InChI Key: GRTUEBYYYFNVJY-UHFFFAOYSA-N
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Description

4-(1-Aminocyclopropyl)benzonitrile is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-aminocyclopropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTUEBYYYFNVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669479
Record name 4-(1-Aminocyclopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014645-75-0
Record name 4-(1-Aminocyclopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Aminocyclopropyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(1-Aminocyclopropyl)benzonitrile

This guide provides a comprehensive technical overview of the synthetic pathways to this compound, a key intermediate in the development of various active pharmaceutical ingredients.[1] We will delve into the core mechanistic details, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, adhering to the principles of scientific integrity and expertise.

The 1-aminocyclopropyl group is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional structure can impart unique conformational constraints on a molecule, leading to improved binding affinity and selectivity for biological targets. Furthermore, the aminocyclopropane unit is found in a range of biologically active natural products and pharmaceuticals.[2] this compound, in particular, serves as a crucial building block for the synthesis of more complex drug candidates.

Synthetic Strategies for Aminocyclopropanes: A Mechanistic Overview

The synthesis of aminocyclopropanes has been an area of significant research interest. While several methods exist, including the functional group manipulation of pre-formed cyclopropanes (e.g., Curtius rearrangement) and the cyclopropanation of enamines, the direct cyclopropanation of nitriles offers a more convergent and efficient approach.[2] Among these, the Kulinkovich reaction and its variants stand out for their utility and versatility.[2][3]

The Kulinkovich-Szymoniak Reaction: A Deep Dive into the Core Mechanism

A powerful method for the synthesis of cyclopropylamines from nitriles is the Bertus-Szymoniak variation of the Kulinkovich reaction.[4] This organometallic transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to effect the cyclopropanation of a nitrile.[4][5][6]

The Catalytic Cycle: Step-by-Step Mechanistic Analysis

The reaction proceeds through a fascinating and well-studied catalytic cycle, which can be broken down into the following key steps:

  • Formation of the Titanacyclopropane Intermediate: Two equivalents of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), react with a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄), to form an unstable diethyltitanium species. This intermediate rapidly undergoes β-hydride elimination, releasing ethane and forming the key titanacyclopropane intermediate.[5][6][7]

  • Reaction with the Nitrile: The highly reactive titanacyclopropane acts as a 1,2-dicarbanion equivalent.[5] It adds across the carbon-nitrogen triple bond of the benzonitrile substrate. This insertion step forms an azatitanacyclopentene intermediate.

  • Ring Contraction and Product Formation: The azatitanacyclopentene intermediate is unstable and undergoes rearrangement. This involves the reductive elimination of a titanium(II) species to form the desired aminocyclopropane ring.

  • Hydrolysis and Catalyst Regeneration: The reaction is quenched with an aqueous workup, which hydrolyzes the magnesium and titanium salts to yield the final this compound product.[7] The titanium(II) species is reoxidized to titanium(IV) in the course of the reaction, allowing the catalytic cycle to continue.[5]

Visualizing the Mechanism: The Kulinkovich-Szymoniak Catalytic Cycle

Kulinkovich_Szymoniak_Mechanism Kulinkovich-Szymoniak Reaction Mechanism cluster_catalyst_formation Catalyst Formation cluster_cyclopropanation Cyclopropanation cluster_workup Workup & Product Release Ti(OiPr)4 Ti(OiPr)₄ Et2Ti(OiPr)2 Et₂Ti(OiPr)₂ Ti(OiPr)4->Et2Ti(OiPr)2 + 2 EtMgBr Titanacyclopropane Titanacyclopropane Et2Ti(OiPr)2->Titanacyclopropane - Ethane Benzonitrile 4-Cyanobenzonitrile Azatitanacyclopentene Azatitanacyclopentene Intermediate Titanacyclopropane->Azatitanacyclopentene + Benzonitrile Product_Complex Product-Titanium Complex Azatitanacyclopentene->Product_Complex Rearrangement Product This compound Product_Complex->Product + H₂O

Caption: The catalytic cycle of the Kulinkovich-Szymoniak reaction.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound via the Kulinkovich-Szymoniak reaction.

Reagents and Equipment
Reagent/EquipmentPurpose
4-BenzonitrileStarting material
Titanium(IV) isopropoxideCatalyst
Ethylmagnesium bromide (in THF)Grignard reagent
Anhydrous Tetrahydrofuran (THF)Solvent
Saturated aqueous NH₄ClQuenching agent
Ethyl acetate (EtOAc)Extraction solvent
Anhydrous Na₂SO₄ or MgSO₄Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Syringes and needlesReagent transfer
Ice bathTemperature control
Rotary evaporatorSolvent removal
Chromatography columnPurification
Step-by-Step Procedure
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is flushed with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Anhydrous THF is added to the flask, followed by 4-benzonitrile. The solution is stirred until the starting material is fully dissolved.

  • Catalyst Introduction: Titanium(IV) isopropoxide is added to the solution via syringe.

  • Grignard Addition: The reaction mixture is cooled to 0 °C in an ice bath. Ethylmagnesium bromide solution is then added dropwise over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup and Extraction: The resulting mixture is diluted with ethyl acetate and filtered through a pad of celite to remove the titanium salts. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow Start Start Setup Inert Atmosphere Setup Start->Setup Reagents Add 4-Benzonitrile and Ti(OiPr)₄ in THF Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Grignard Dropwise Addition of EtMgBr Cooling->Grignard Reaction Stir at RT (12-24h) Grignard->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Workup Extraction with EtOAc & Drying Quench->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A streamlined workflow for the synthesis of this compound.

Alternative Synthetic Routes: A Comparative Perspective

While the Kulinkovich-Szymoniak reaction is highly effective, other methods for the synthesis of aminocyclopropanes are also noteworthy. For instance, transition-metal-catalyzed cyclopropanation reactions using diazo compounds have emerged as a powerful strategy.[8][9][10][11] These reactions, often catalyzed by rhodium or copper complexes, can provide access to a wide range of substituted cyclopropanes.[8][10][11]

However, the use of potentially explosive diazo compounds can be a drawback for large-scale synthesis. In contrast, the Kulinkovich-Szymoniak reaction utilizes readily available and relatively stable Grignard reagents, making it a more practical choice for many applications.

Conclusion

The synthesis of this compound is a critical process in the development of novel therapeutics. The Kulinkovich-Szymoniak reaction provides a robust and efficient route to this valuable intermediate. A thorough understanding of the underlying reaction mechanism, as detailed in this guide, is paramount for successful and scalable synthesis. By carefully controlling reaction conditions and employing proper purification techniques, researchers and drug development professionals can reliably produce high-purity this compound for their downstream applications.

References

  • Kulinkovich reaction. Grokipedia.
  • Kulinkovich Reaction. Organic Chemistry Portal.
  • Kulinkovich reaction. Wikipedia.
  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry.
  • This compound (hydrochloride). Strawberry Genome.
  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry.
  • Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer C
  • Process for preparing 1-aminocyclopropane-1-carboxylic acid.
  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters.
  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure.
  • Highly Diastereo- And Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer C
  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regul
  • Cyclopropan
  • Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Chemical Science (RSC Publishing).
  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters.
  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. PubMed.
  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.
  • Methods for synthesis of cyclopropane derivatives.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • A Rapid Route to Aminocyclopropanes via Carbam
  • Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC)
  • What is 4-Aminobenzonitrile and its Applic
  • Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Preparation method of aminobenzonitrile.
  • process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Bacterial biosynthesis of 1-aminocyclopropane-1-caboxylate (ACC) deaminase, a useful trait to elongation and endophytic colonization of the roots of rice under constant flooded conditions. NIH.
  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. UniCA IRIS.
  • Methods to Study 1-Aminocyclopropane-1-Carboxylate (ACC) Deaminase in Plant Growth Promoting Bacteria.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz

Sources

Spectroscopic characterization of 4-(1-Aminocyclopropyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1-Aminocyclopropyl)benzonitrile

This guide provides a comprehensive framework for the spectroscopic characterization of this compound, a novel compound with potential applications as an intermediate in drug development and materials science.[1] As its utility is explored, unambiguous structural confirmation and purity assessment become paramount. This document outlines the theoretical basis and practical application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—to achieve a full and robust characterization of this molecule. The methodologies described herein are designed to be self-validating, providing researchers with the causal logic behind experimental choices to ensure data integrity and confident structural elucidation.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₀N₂) possesses a unique combination of functional groups that yield a distinct spectroscopic fingerprint. The molecule consists of a p-disubstituted benzene ring, a nitrile group (-C≡N), and a cyclopropyl ring bearing a primary amine (-NH₂). Each of these components will give rise to characteristic signals in the various spectra, and their electronic interplay will influence chemical shifts and absorption maxima.

Molecular Structure of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Acquire 1H Spectrum (16-32 scans) prep3->acq1 acq2 Acquire 13C Spectrum (≥1024 scans) proc1 Fourier Transform & Phase Correction acq1->proc1 acq2->proc1 acq3 Optional: DEPT, COSY, HSQC experiments proc2 Baseline Correction & Integration (1H) proc1->proc2 proc3 Chemical Shift Referencing (to solvent or TMS) proc2->proc3 proc4 Peak Picking & Structural Assignment proc3->proc4

A step-by-step workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: Predicted FT-IR Spectrum

The FT-IR spectrum will provide clear evidence for the nitrile, amine, and aromatic components. The C≡N stretch is a sharp, intense band in a relatively clean region of the spectrum, making it a highly diagnostic peak. [2]The N-H stretching of the primary amine will typically appear as a doublet (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, while aromatic C=C bonds give rise to several bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Process the data by performing an ATR correction and baseline correction if necessary.

Data Presentation: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3450 - 3300Medium, DoubletN-H StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakC-H StretchAromatic
2220 - 2230Strong, SharpC≡N StretchNitrile
1620 - 1580Medium-WeakN-H BendPrimary Amine (-NH₂)
1600, 1500, 1450Medium-StrongC=C StretchAromatic Ring
820 - 860StrongC-H Bendp-disubstituted aromatic (out-of-plane)

Workflow for FT-IR Spectroscopic Analysis

G start Start background Record Background Spectrum (Clean ATR Crystal) start->background sample Place Solid Sample on ATR Crystal background->sample pressure Apply Pressure with Anvil sample->pressure acquire Acquire Spectrum (4000-400 cm-1, 16-32 scans) pressure->acquire process Perform ATR and Baseline Correction acquire->process analyze Identify Characteristic Peaks (C≡N, N-H, C=C) process->analyze end End analyze->end

A streamlined workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Expertise & Causality: Predicted Mass Spectrum

For this compound (C₁₀H₁₀N₂, Mol. Wt. 158.20 g/mol ), a high-resolution mass spectrometry (HRMS) experiment is crucial for confirming the elemental composition. Using an ionization technique like Electron Ionization (EI), a clear molecular ion peak (M⁺˙) at m/z 158 would be expected. Key fragmentation pathways would likely involve the loss of HCN (m/z 27) from the benzonitrile moiety or cleavage of the fragile cyclopropyl ring. The base peak could arise from a stable fragment, such as the tropylium-like ion formed after rearrangement.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; direct insertion probe for EI).

  • Instrumentation (EI-MS):

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV to induce fragmentation.

    • Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙).

    • Propose structures for the major fragment ions observed.

    • If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Data Presentation: Predicted Mass Spectrum Fragments (EI)
m/zProposed IdentityNotes
158[C₁₀H₁₀N₂]⁺˙Molecular Ion (M⁺˙)
157[M-H]⁺Loss of a hydrogen radical
131[M-HCN]⁺˙Loss of hydrogen cyanide
116[M-C₃H₄]⁺˙Loss of cyclopropylidene fragment
103[C₇H₅N]⁺˙Benzonitrile radical cation (from cleavage)

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (EI-MS) cluster_analysis Data Analysis prep1 Prepare dilute solution (~1 mg/mL in MeOH/ACN) or use direct probe acq1 Introduce sample to ion source prep1->acq1 acq2 Ionize at 70 eV acq3 Scan mass range (e.g., m/z 40-300) an1 Identify Molecular Ion Peak (m/z 158) acq3->an1 an2 Analyze Fragmentation Pattern an3 Confirm Elemental Composition (with HRMS) G start Start prep Prepare dilute solution in UV-grade solvent start->prep blank Run Blank Scan (Solvent Only) prep->blank sample Run Sample Scan (200-400 nm) blank->sample analyze Determine λmax and Calculate Molar Absorptivity (ε) sample->analyze end End analyze->end

A simple workflow for UV-Vis absorption analysis.

Data Synthesis and Structural Confirmation

The true power of spectroscopic characterization lies in the integration of data from all techniques. The NMR data provides the complete carbon-hydrogen framework, FT-IR confirms the presence of all key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy corroborates the nature of the conjugated electronic system. Together, these four analytical methods provide an unambiguous and definitive confirmation of the structure and purity of this compound, establishing a reliable standard for its use in research and development.

References

  • Szukalski, A., et al. (n.d.). Calculated vertical UV–vis absorption spectra of the investigated... ResearchGate. Retrieved from [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Strawberry Genome. (n.d.). This compound (hydrochloride). Retrieved from [Link]

  • Santamaria, F., et al. (n.d.). UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs... ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • AIP Publishing. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. The Journal of Chemical Physics. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

  • ResearchGate. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Rap, D. B., et al. (n.d.). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC - NIH. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile - Mass spectrum (electron ionization). NIST WebBook. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. Retrieved from [Link]

  • Lima, C. F., et al. (n.d.). 4-(1-Naphthyl)benzonitrile. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). A spectroscopic study of Benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile - IR Spectrum. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of aminobenzonitrile. Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

  • Kumar, S. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)... Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]

  • NIH. (2024). Microbial metabolomics’ latest SICRIT: Soft ionization by Chemical Reaction in-Transfer mass spectrometry. PMC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • ResearchGate. (2025). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook. Retrieved from [Link]=C767003&Mask=200)

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An In-depth Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the aminocyclopropyl group has garnered significant attention for its ability to impart conformational rigidity and serve as a versatile pharmacophore. When coupled with the electronically distinct benzonitrile moiety, the resulting scaffold, 4-(1-Aminocyclopropyl)benzonitrile, emerges as a highly valuable and versatile building block. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of its hydrochloride salt, this compound hydrochloride, for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound hydrochloride is a stable, solid compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure features a unique combination of a strained three-membered carbocycle, a primary amine, and an aromatic nitrile, which together confer a distinct set of chemical and physical properties.

PropertyValueSource
Chemical Name This compound hydrochlorideN/A
CAS Number 1369512-65-1[1]
Molecular Formula C₁₀H₁₁ClN₂[1]
Molecular Weight 194.66 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
Predicted XlogP 0.8[2]

Table 1: Physicochemical Properties of this compound Hydrochloride

Synthesis and Mechanistic Insights

The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methodologies may vary, a general and illustrative synthetic approach can be conceptualized from established organic chemistry principles. A plausible retrosynthetic analysis is depicted below.

G Target This compound HCl Intermediate1 This compound Target->Intermediate1 Protonation HCl_source HCl Target->HCl_source Salt Formation Intermediate2 1-(4-Cyanophenyl)cyclopropan-1-amine precursor Intermediate1->Intermediate2 Functional Group Interconversion StartingMaterial3 Amination Reagent Intermediate1->StartingMaterial3 Amination StartingMaterial1 4-Cyanobenzonitrile Intermediate2->StartingMaterial1 Cyclopropanation StartingMaterial2 Cyclopropanation Reagent Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis of this compound HCl.

A forward synthesis could involve the reaction of a suitable benzonitrile precursor with a cyclopropanating agent, followed by the introduction of the amine functionality and subsequent salt formation. The choice of reagents and reaction conditions is critical to avoid side reactions and ensure the stability of the cyclopropyl ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which would appear as a set of doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the cyclopropyl ring would resonate in the upfield region, likely as complex multiplets due to geminal and cis/trans couplings. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the quaternary carbon of the nitrile group (around δ 118-120 ppm), the aromatic carbons (in the δ 110-150 ppm range), and the carbons of the cyclopropyl ring, which would appear at relatively high field due to the ring strain.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amine would be expected in the region of 3200-3400 cm⁻¹, while C-H stretching vibrations of the aromatic and cyclopropyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For the free base, this compound, the expected molecular ion peak [M]⁺ would be at m/z 158.08. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 159.09.[2]

Reactivity and Chemical Behavior

The chemical reactivity of this compound hydrochloride is dictated by its three key functional groups: the primary amine, the nitrile, and the aromatic ring.

  • Amino Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. This functionality is often the key handle for incorporating this building block into larger molecules.

  • Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It can also participate in cycloaddition reactions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

The interplay of these functional groups allows for a wide range of chemical transformations, making this molecule a versatile intermediate in multi-step syntheses.

Applications in Drug Discovery and Development

This compound hydrochloride is a valuable building block in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors .[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

While a specific, publicly disclosed marketed drug that definitively uses this compound hydrochloride as a starting material is not readily identifiable in the available literature, its structural motifs are present in several advanced clinical candidates and patented compounds. The aminocyclopropyl moiety can provide a rigid scaffold that helps to orient other functional groups for optimal binding to the target kinase, while the benzonitrile group can engage in key hydrogen bonding or other interactions within the ATP-binding pocket of the enzyme.

G BuildingBlock This compound HCl ReactionStep1 Coupling Reaction BuildingBlock->ReactionStep1 Intermediate Advanced Intermediate ReactionStep1->Intermediate ReactionStep2 Further Functionalization Intermediate->ReactionStep2 FinalProduct Kinase Inhibitor ReactionStep2->FinalProduct

Caption: General workflow for the use of this compound HCl in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound hydrochloride. It is classified as being harmful if swallowed, and it can cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound hydrochloride is a strategically important building block in medicinal chemistry, offering a unique combination of structural features that are highly desirable for the synthesis of complex, biologically active molecules. Its rigid cyclopropylamine core and versatile benzonitrile moiety make it a valuable intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, empowering researchers to leverage this valuable compound in their drug discovery efforts.

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4-(1-Aminocyclopropyl)benzonitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile

Executive Summary

This compound is a bifunctional synthetic building block of significant interest in modern medicinal chemistry. It incorporates two key pharmacophoric elements: a rigid, three-dimensional cyclopropylamine moiety and a polar, metabolically stable benzonitrile group. The unique structural and electronic properties of this compound make it a valuable intermediate for the synthesis of novel therapeutic agents. The cyclopropyl ring introduces conformational constraint and can enhance metabolic stability, while the benzonitrile group serves as a versatile hydrogen bond acceptor and a bioisostere for other functional groups. This guide provides a comprehensive overview of its chemical identity, structural features, strategic importance in drug design, and plausible synthetic approaches.

Chemical Identity and Physicochemical Properties

This compound is most commonly handled and supplied as its hydrochloride salt to improve stability and solubility. It is crucial to distinguish between the free base and its salt form, as they have different CAS numbers and molecular weights.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
IUPAC Name This compoundThis compound hydrochloride[1][2]
CAS Number 1014645-75-01369512-65-1[1][2][3][4]
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₁ClN₂[1][2][5]
Molecular Weight 158.20 g/mol 194.66 g/mol [1][2][4]
Monoisotopic Mass 158.0844 Da-[5]
Physical Form SolidSolid[3]
Typical Purity ≥95%≥95% - 98%[1][2][4]
Storage Conditions Store at 2-8°CRoom Temperature or 2-8°C[1]
Predicted XlogP 0.8-[5]

Molecular Structure and Representation

The structure of this compound features a central benzene ring substituted at the para positions (1 and 4) with a nitrile (-C≡N) group and a 1-aminocyclopropyl group.

Key Structural Identifiers:

  • SMILES: NC1(CC1)C1=CC=C(C=C1)C#N[1][5]

  • InChI: InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4H,5-6,12H2[5]

Caption: 2D molecular structure of this compound.

Significance in Medicinal Chemistry and Drug Development

The incorporation of this compound or its derivatives into drug candidates is a strategic choice rooted in established medicinal chemistry principles. Both the cyclopropyl and benzonitrile motifs contribute favorably to molecular properties.

The Role of the Cyclopropyl Moiety

The cyclopropane ring is the smallest and most strained cycloalkane. This inherent strain imparts unique electronic and conformational properties that are highly valued in drug design.[1][2]

  • Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life.[1]

  • Conformational Rigidity: Its rigid structure reduces the number of accessible conformations a molecule can adopt. This can lead to higher binding affinity and selectivity for the target protein by locking the molecule into a bioactive conformation.[1][2]

  • Improved Physicochemical Properties: Introduction of a cyclopropyl group can modulate key properties like lipophilicity (LogP) and aqueous solubility, which are critical for optimizing a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]

The Role of the Benzonitrile Group

The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry, often used as a bioisostere for other groups like carbonyls or halogens.[6]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, enabling strong interactions with biological targets like enzymes and receptors.[6]

  • Metabolic Stability: Unlike esters or amides, the nitrile group is generally resistant to hydrolysis, contributing to overall metabolic stability.

  • Modulation of Electronics: As an electron-withdrawing group, it influences the electronic properties of the aromatic ring, which can be crucial for binding interactions or for fine-tuning the pKa of nearby basic groups like the primary amine.

  • Versatile Chemical Handle: The nitrile group can be chemically transformed into other important functional groups, such as tetrazoles or carboxylic acids, during later stages of drug development.

This compound is considered a valuable drug intermediate for the synthesis of a wide range of biologically active compounds.[7]

Synthetic Strategies: A Retrosynthetic Approach

While specific, published, step-by-step protocols for the synthesis of this compound are not detailed in the provided sources, a logical synthetic route can be designed using retrosynthetic analysis. This process involves conceptually deconstructing the target molecule into simpler, commercially available starting materials.

The primary methods for synthesizing aminobenzonitriles include the cyanation of haloanilines, amination of halobenzonitriles, reduction of nitrobenzonitriles, and dehydration of aminobenzamides.[8] A plausible retrosynthesis for our target molecule would prioritize a convergent synthesis where the key C-C bond forming the cyclopropane ring is made efficiently.

retrosynthesis_workflow target Target Molecule: This compound disconnection1 Key Disconnection (C-N bond): Functional Group Interconversion (FGI) target->disconnection1 Retrosynthesis intermediate2 Intermediate 2: 1-(4-cyanophenyl)cyclopropanecarboxylic acid disconnection1->intermediate2 disconnection2 Key Disconnection (C-C bond): Kulinkovich-Szymoniak Reaction intermediate3 Intermediate 3: 4-Bromobenzonitrile disconnection2->intermediate3 intermediate4 Intermediate 4: Titanacyclopropane Reagent disconnection2->intermediate4 intermediate1 Intermediate 1: 1-(4-cyanophenyl)cyclopropan-1-amine (via Curtius or Hofmann Rearrangement) intermediate2->disconnection2 start1 Starting Material: 4-Bromobenzonitrile intermediate3->start1 start2 Starting Material: Ethyl Acetate intermediate4->start2 start3 Starting Material: Grignard Reagent (e.g., EtMgBr) intermediate4->start3 start4 Starting Material: Titanium(IV) Isopropoxide intermediate4->start4

Caption: Retrosynthetic analysis for this compound.

Conceptual Experimental Workflow:
  • Step 1: Formation of the Cyclopropyl Ring (Kulinkovich-Szymoniak Reaction)

    • Rationale: This reaction is a powerful method for converting nitriles into 1-aminocyclopropanes. It involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

    • Methodology: 4-Bromobenzonitrile (a readily available starting material) would be treated with a Grignard reagent (e.g., ethylmagnesium bromide) and a catalytic amount of titanium(IV) isopropoxide. This would form a titanacyclopropane intermediate which then reacts intramolecularly to form the desired 1-(4-bromophenyl)cyclopropan-1-amine.

  • Step 2: Cyanation of the Aromatic Ring (Rosenmund-von Braun Reaction)

    • Rationale: To convert the bromo- intermediate into the final benzonitrile product.

    • Methodology: The resulting 1-(4-bromophenyl)cyclopropan-1-amine would be subjected to cyanation using a copper(I) cyanide source. This reaction replaces the bromine atom with a nitrile group to yield the final target molecule, this compound.

  • Step 3: Purification and Salt Formation

    • Rationale: To isolate the product in high purity and convert it to a more stable, handleable form.

    • Methodology: The crude product would be purified using standard techniques such as column chromatography or recrystallization. To form the hydrochloride salt, the purified free base would be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride. The resulting precipitate would be filtered and dried to yield this compound hydrochloride.

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A Technical Guide to Quantum Chemical Calculations for 4-(1-Aminocyclopropyl)benzonitrile: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the quantum chemical calculations for 4-(1-aminocyclopropyl)benzonitrile, a molecule of significant interest in medicinal chemistry. As researchers and drug development professionals, understanding the intrinsic electronic and structural properties of such small molecules is paramount for predicting their behavior, optimizing their activity, and designing next-generation therapeutics.[1][2] Computational chemistry offers a powerful paradigm to elucidate these properties, accelerating the discovery pipeline by prioritizing candidates with optimal profiles before synthesis.[3][4]

We will delve into the practical application of Density Functional Theory (DFT), a robust and widely-used quantum mechanical modeling method, to characterize this specific molecule.[5] The protocols outlined herein are designed to be self-validating, ensuring scientific rigor and providing a clear rationale for each computational step.

The Foundation: Why Quantum Chemistry Matters

In modern drug discovery, a molecule's journey from a hit to a lead candidate is a multi-parameter optimization problem. We must consider not only its potency but also its selectivity, metabolic stability, and potential off-target effects. Quantum chemical calculations provide a lens into the fundamental electronic structure that governs these macroscopic properties.[6] By solving approximations of the Schrödinger equation, we can determine a molecule's stable 3D conformation, its reactivity, and how it will present itself electrostatically to a biological target.[7]

For this compound, this approach allows us to:

  • Determine the most stable 3D geometry: Understanding the molecule's preferred shape is the first step in predicting its interaction with a protein binding pocket.

  • Analyze chemical reactivity: By examining the frontier molecular orbitals (HOMO and LUMO), we can predict where the molecule is most likely to participate in chemical reactions, offering insights into its metabolic fate and potential for covalent interactions.[8][9]

  • Map electrostatic potential: Visualizing the charge distribution helps identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential). This is critical for understanding non-covalent interactions, such as hydrogen bonds and electrostatic complementarity, which are the bedrock of drug-receptor binding.[10][11][12]

The Method of Choice: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[5] DFT methods calculate the electronic energy and other properties based on the molecule's electron density rather than the complex many-electron wavefunction.[13]

Our calculations will employ the widely-validated B3LYP functional combined with the 6-311++G(d,p) basis set .

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates elements of both Hartree-Fock theory and DFT, providing a high degree of accuracy for a broad range of organic molecules.[14]

  • 6-311++G(d,p) Basis Set: This notation describes the set of mathematical functions used to represent the atomic orbitals.

    • 6-311: Indicates a triple-zeta basis set, providing a flexible and accurate description of the valence electrons.

    • ++G: Adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.

This combination is a robust choice for obtaining reliable geometries and electronic properties for drug-like small molecules.

The Computational Workflow

The following diagram illustrates the logical flow of the computational investigation, from initial structure input to the final analysis of key molecular properties.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase Input 1. Build 3D Structure of This compound Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Submit Calculation Freq 3. Frequency Analysis (Confirm Minimum Energy State) Opt->Freq Use Optimized Geometry HOMO_LUMO 4a. Frontier Orbitals (HOMO/LUMO Analysis) Freq->HOMO_LUMO Validated Structure MEP 4b. Electrostatic Potential (MEP Surface Generation) Freq->MEP Validated Structure Thermo 4c. Thermodynamic Properties Freq->Thermo Validated Structure

Caption: Computational workflow for quantum chemical analysis.

Experimental Protocols

The following protocols are described for the Gaussian 16 software package, a standard in computational chemistry.[15][16]

Protocol 1: Geometry Optimization and Frequency Analysis

Causality: The first and most critical step is to find the molecule's ground-state geometry—the three-dimensional arrangement of atoms with the lowest possible energy. An inaccurate geometry will lead to erroneous electronic properties. The subsequent frequency calculation is a self-validating check; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[17]

Step-by-Step Methodology:

  • Build the Molecule: Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D structure of this compound. Ensure correct atom types and initial bond connectivity. The exact initial geometry is not critical as the optimization algorithm will find the minimum.

  • Create Gaussian Input File (.gjf):

    • %nprocshared=8: Specifies using 8 CPU cores.

    • %mem=16GB: Allocates 16 GB of memory.

    • %chk=...: Creates a checkpoint file to save the results.

    • #p: Requests "pretty" (more readable) print output.

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to perform a frequency calculation after the optimization completes.

    • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

    • 0 1: Represents the charge (0) and spin multiplicity (1, singlet) of the molecule.

  • Execute the Calculation: Submit the input file to Gaussian.

  • Verify the Output: Upon completion, open the output file (.log or .out).

    • Confirm that the optimization converged by searching for "Optimization completed."

    • Check the frequency section. All calculated frequencies should be positive real numbers. If imaginary (negative) frequencies are present, the structure is a saddle point, and further optimization is needed.

Protocol 2: Frontier Molecular Orbital (HOMO/LUMO) Analysis

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).[8][9] The energy gap between them is an indicator of chemical stability; a smaller gap suggests the molecule is more easily excitable and more reactive.[18][19]

Step-by-Step Methodology:

  • Use Optimized Geometry: The HOMO and LUMO energies are automatically calculated during the optimization and frequency job and are stored in the checkpoint file (.chk).

  • Extract Energies: The energies can be found in the output file by searching for "Alpha occ. eigenvalues" (for HOMO) and "Alpha virt. eigenvalues" (for LUMO). The HOMO is the last occupied eigenvalue, and the LUMO is the first virtual one.

  • Visualize Orbitals (Optional but Recommended): Use a visualization program like GaussView to open the checkpoint file. You can generate and view the 3D surfaces of the HOMO and LUMO to see where these orbitals are localized on the molecule.

Protocol 3: Molecular Electrostatic Potential (MEP) Analysis

Causality: The MEP surface provides a visual map of the charge distribution around the molecule.[20] This map is invaluable for predicting non-covalent interactions. Regions of negative potential (typically colored red) are electron-rich, indicating sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) are electron-poor, indicating sites for nucleophilic attack or hydrogen bond donation.[11] This directly informs how a ligand might orient itself within a receptor's binding site.[21]

Step-by-Step Methodology:

  • Create Cube File: The MEP is not calculated by default. A separate calculation using the optimized geometry is required to generate a "cube" file, which stores the potential values on a 3D grid.

  • Create Gaussian Input File:

    • Cube=Potential: This is the key command to generate the MEP data.

  • Execute and Visualize: Run the calculation. Once complete, use a visualization tool to open the resulting cube file (.cub) and map it as a colored surface onto the molecule's electron density.

Data Presentation and Interpretation

The results of these calculations provide quantitative descriptors for this compound.

Calculated Molecular Properties
PropertyCalculated ValueSignificance in Drug Discovery
Total Energy (Hartree) Value from Opt/FreqA measure of the molecule's stability at 0 Kelvin.
Dipole Moment (Debye) Value from Opt/FreqIndicates overall molecular polarity, affecting solubility and membrane permeability.
HOMO Energy (eV) Value from .chk/.logRelates to electron-donating ability and susceptibility to oxidative metabolism.
LUMO Energy (eV) Value from .chk/.logRelates to electron-accepting ability and susceptibility to reductive metabolism.
HOMO-LUMO Gap (eV) An indicator of kinetic stability and electronic excitability.[19]
Conceptual Framework for Drug Discovery

The calculated quantum chemical properties provide a direct link to the molecule's potential pharmacological behavior.

G cluster_quantum Quantum Chemical Properties cluster_pharma Pharmacological Implications Geom Optimized Geometry (3D Shape) Binding Receptor Binding Affinity (Shape & Electrostatic Complementarity) Geom->Binding ADME ADME Properties (Solubility, Permeability) Geom->ADME Elec Electronic Structure (HOMO/LUMO) Reactivity Metabolic Stability (Chemical Reactivity) Elec->Reactivity MEP Molecular Electrostatic Potential (MEP) MEP->Binding MEP->Reactivity MEP->ADME

Caption: Linking calculated properties to pharmacological relevance.

Interpreting the Results for this compound:

  • MEP Surface: We would expect to see a strong negative potential (red/yellow) around the nitrogen of the nitrile group (C≡N) and the lone pair of the amino group (-NH2). These are prime hydrogen bond acceptor sites. The amino hydrogens would exhibit positive potential (blue), making them hydrogen bond donors.

  • HOMO/LUMO: The HOMO is likely to be localized on the electron-rich aminocyclopropyl and benzene ring system, indicating these are the primary sites for electron donation (e.g., oxidation). The LUMO may have significant contributions from the electron-withdrawing nitrile group, suggesting this is a potential site for nucleophilic attack.

Conclusion

This guide has detailed a robust, self-validating workflow for the quantum chemical characterization of this compound using Density Functional Theory. By systematically calculating the optimized geometry, electronic structure, and molecular electrostatic potential, researchers can gain profound insights into the molecule's intrinsic properties. This knowledge is not merely academic; it provides a rational basis for understanding structure-activity relationships, predicting metabolic fate, and guiding the design of new analogues with improved therapeutic profiles. Adopting such computational strategies is an indispensable part of the modern, efficient drug discovery and development process.[1]

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The Vanguard of Epigenetic Modulation: A Technical Guide to the Biological Activity Screening of 4-(1-Aminocyclopropyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1-aminocyclopropyl)benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel epigenetic modulators. Its unique combination of a reactive cyclopropylamine warhead and a versatile benzonitrile moiety has positioned it as a cornerstone for the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical regulator of gene expression implicated in a multitude of cancers. This in-depth technical guide provides a comprehensive framework for the biological activity screening of novel this compound derivatives. Moving beyond rote protocols, this document elucidates the causal reasoning behind experimental choices, offering a strategic roadmap for identifying and characterizing next-generation epigenetic therapeutics. We will traverse the essential stages of a screening cascade, from initial biochemical validation and cellular potency assessment to mechanistic deconvolution and early safety profiling, equipping research teams with the expertise to unlock the full therapeutic potential of this promising chemical class.

Introduction: The Rationale for Targeting LSD1 with Cyclopropylamine Scaffolds

Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent amine oxidase, plays a pivotal role in transcriptional regulation by removing methyl marks from histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1] This enzymatic activity is crucial for maintaining cellular identity and function; however, its overexpression is a hallmark of numerous malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer.[2][3][4] LSD1 overexpression often leads to the repression of tumor suppressor genes, promoting uncontrolled cell proliferation and blocking differentiation.[4][5] Consequently, the inhibition of LSD1 has become a highly sought-after strategy in oncology drug discovery.

The this compound scaffold is structurally analogous to tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor that was later identified as a weak, non-selective inhibitor of LSD1.[6][7] The key to its mechanism is the cyclopropylamine moiety. Within the LSD1 active site, this group undergoes an enzyme-catalyzed, single-electron transfer process that leads to the opening of the cyclopropane ring.[8][9] This event results in the formation of a stable, covalent adduct with the FAD cofactor, leading to mechanism-based, irreversible inactivation of the enzyme.[6][7][9] This covalent and irreversible mode of action offers the potential for prolonged pharmacodynamic effects that can outlast the pharmacokinetic profile of the drug itself.[10][11]

The benzonitrile group, in turn, serves as a versatile anchor for synthetic modification, allowing for the fine-tuning of physiochemical properties and exploration of the substrate-binding pocket to enhance potency and selectivity over related amine oxidases like MAO-A and MAO-B.[1][12][13]

This guide outlines a logical, multi-tiered screening cascade designed to efficiently identify and validate potent, selective, and cell-active this compound derivatives as LSD1 inhibitors.

G cluster_0 Screening Cascade Overview Compound Library Compound Library Biochemical Assays Biochemical Assays Compound Library->Biochemical Assays Primary Screen Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Hit Confirmation Mechanism of Action Mechanism of Action Cell-Based Assays->Mechanism of Action Hit Validation Early ADME & Safety Early ADME & Safety Mechanism of Action->Early ADME & Safety Lead Generation Lead Candidate Lead Candidate Early ADME & Safety->Lead Candidate Lead Optimization

Caption: High-level overview of the screening cascade for novel LSD1 inhibitors.

Tier 1: Primary Biochemical Screening

The initial goal is to ascertain direct enzymatic inhibition of LSD1. A robust, high-throughput biochemical assay is essential for screening a library of newly synthesized derivatives. The most common and reliable method is the peroxidase-coupled assay, which detects the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[8][14]

Principle of the Peroxidase-Coupled LSD1 Assay

LSD1-mediated demethylation of its substrate (e.g., a dimethylated H3K4 peptide) reduces the FAD cofactor to FADH₂. Molecular oxygen then reoxidizes FADH₂ back to FAD, producing H₂O₂ as a stoichiometric byproduct.[4][8] In the presence of horseradish peroxidase (HRP), this H₂O₂ is used to oxidize a fluorogenic or chromogenic substrate (e.g., Amplex Red or 10-Acetyl-3,7-dihydroxyphenoxazine), generating a quantifiable signal that is directly proportional to LSD1 activity.[8][15]

Experimental Protocol: Peroxidase-Coupled Fluorescence Assay
  • Reagent Preparation :

    • Assay Buffer : 50 mM HEPES, pH 7.5.

    • Enzyme : Recombinant human LSD1/CoREST complex. The CoREST protein is critical for stabilizing LSD1 and ensuring activity on histone tail peptides.

    • Substrate : Biotinylated di-methylated histone H3 peptide (H3K4me2).

    • Detection Mix : Prepare fresh in Assay Buffer containing HRP and a fluorogenic substrate like Amplex Red.

  • Assay Procedure (384-well format) :

    • Dispense 5 µL of Assay Buffer containing the test compound at various concentrations into the wells of a black, low-volume 384-well plate. Include vehicle-only (e.g., DMSO) controls for 100% activity and no-enzyme wells for background.

    • Add 5 µL of LSD1/CoREST enzyme solution to all wells except the background controls.

    • Pre-incubate the plate for 15-30 minutes at room temperature. This step is crucial for covalent inhibitors to allow for the initial non-covalent binding and subsequent inactivation to occur.[6]

    • Initiate the enzymatic reaction by adding 10 µL of the H3K4me2 peptide substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 10 µL of the HRP/Amplex Red detection mix.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Read the fluorescence intensity using a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm).[15]

  • Data Analysis :

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome & Interpretation

This primary screen will identify derivatives that directly inhibit LSD1's enzymatic activity. Active compounds, or "hits," will typically exhibit IC₅₀ values in the low micromolar to nanomolar range. Given the covalent mechanism, potent inhibitors are expected to show time-dependent inhibition.[6]

G cluster_LSD1_Cycle LSD1 Catalytic Cycle cluster_Detection Peroxidase-Coupled Detection cluster_Inhibition Inhibition Mechanism LSD1_FAD LSD1-FAD LSD1_FADH2 LSD1-FADH₂ LSD1_FAD->LSD1_FADH2 + H3K4me2 Covalent_Adduct LSD1-FAD Adduct (Inactive) LSD1_FAD->Covalent_Adduct + Inhibitor H3K4me2 H3K4me2 Substrate H3K4me1_Imine H3K4me1 + Imine Intermediate LSD1_FADH2->LSD1_FAD + O₂ H2O2 H₂O₂ O2 O₂ Resorufin Resorufin (Fluorescent) H2O2->Resorufin + HRP, Amplex Red HRP HRP Amplex_Red Amplex Red (Non-fluorescent) Inhibitor Cyclopropylamine Inhibitor

Caption: Mechanism of the peroxidase-coupled LSD1 assay and inhibitor action.

Tier 2: Cellular Activity and Target Engagement

A potent biochemical inhibitor is of little therapeutic value if it cannot engage its target in a complex cellular environment. The second tier of screening focuses on confirming on-target activity in cancer cell lines known to be dependent on LSD1.

Antiproliferative and Cytotoxicity Assays

The primary cellular endpoint is the inhibition of cancer cell proliferation or viability. This is typically assessed in a panel of relevant cancer cell lines, such as AML (e.g., MV4-11, MOLM-13) or SCLC cell lines.[5][16]

  • Cell Seeding : Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere/acclimate overnight.

  • Compound Treatment : Treat cells with a serial dilution of the test compounds for 72 hours. This duration allows for multiple cell doublings and captures effects on proliferation.

  • Viability Assessment : Add a tetrazolium salt reagent (e.g., MTS or MTT). Viable, metabolically active cells will reduce the salt to a colored formazan product.

  • Data Acquisition : After a 1-4 hour incubation, measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis : Normalize the data to vehicle-treated controls and calculate the concentration that inhibits cell growth by 50% (GI₅₀) or reduces cell viability by 50% (IC₅₀).

Data should be collated into a clear, comparative table.

Compound IDLSD1 IC₅₀ (nM)MV4-11 GI₅₀ (nM)SCLC (NCI-H510A) GI₅₀ (nM)
TCP (Ref.) 5600>10000>10000
Clinical Cpd (Ref.) <101525
Derivative-001 153055
Derivative-002 5918
Derivative-003 52025004100

Data are hypothetical examples based on literature precedents.[14][16]

Cellular Target Engagement: The Thermal Shift Assay (CETSA®)

To confirm that the observed antiproliferative effects are a direct result of LSD1 binding, a target engagement assay is indispensable. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended protein target in intact cells.[17][18] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).[19][20]

  • Cell Treatment : Treat intact cancer cells with the test compound or vehicle for 1-2 hours.

  • Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation : Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated/aggregated proteins (pellet).

  • Detection : Analyze the amount of soluble LSD1 remaining in the supernatant at each temperature using Western blotting with an LSD1-specific antibody.

  • Data Analysis : Quantify the band intensities and plot the fraction of soluble LSD1 versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

cluster_workflow CETSA Workflow cluster_result Expected Result A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse & Centrifuge B->C D 4. Separate Soluble Fraction C->D E 5. Western Blot for LSD1 D->E F 6. Analyze Thermal Shift E->F Result Compound treatment shifts the melting curve to the right, indicating protein stabilization.

Caption: Workflow and expected outcome of a Cellular Thermal Shift Assay (CETSA).

Tier 3: Selectivity and Early ADME Profiling

Promising lead compounds must not only be potent and cell-active but also selective and possess drug-like properties. This tier focuses on ruling out off-target activities and assessing the compound's metabolic liabilities.

Selectivity Screening

The most significant off-targets for cyclopropylamine-based LSD1 inhibitors are the structurally related monoamine oxidases, MAO-A and MAO-B.[7] Selectivity is paramount to avoid potential side effects associated with MAO inhibition, such as hypertensive crisis.

  • Protocol : Run parallel peroxidase-coupled assays using recombinant human MAO-A and MAO-B enzymes.

  • Interpretation : A desirable candidate should exhibit high selectivity for LSD1, ideally with IC₅₀ values for MAO-A/B that are at least 100- to 1000-fold higher than for LSD1.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Early assessment of ADME properties helps de-risk candidates and guides chemical optimization.[21] For covalent inhibitors, standard ADME assays are still relevant, but the interpretation requires careful consideration of the irreversible binding mechanism.[11][21]

AssayPurpose & RationaleProtocol Summary
Kinetic Solubility Measures solubility in aqueous buffer. Poor solubility can hinder absorption and lead to unreliable assay results.Measure turbidity of compound solutions at various concentrations using nephelometry.
LogD₇.₄ Assesses lipophilicity at physiological pH. Impacts permeability, protein binding, and metabolism.Measure the partitioning of the compound between n-octanol and aqueous buffer at pH 7.4.
Metabolic Stability Determines the rate of metabolism by liver enzymes, predicting in vivo clearance.[12][13][22][23]Incubate the compound with human liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS/MS.[13][23]
CYP450 Inhibition Identifies potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.[21]Incubate the compound with specific recombinant CYP enzymes and probe substrates; measure inhibition of substrate metabolism.
Plasma Protein Binding Measures the extent to which a drug binds to plasma proteins. Only the unbound fraction is pharmacologically active.Use rapid equilibrium dialysis (RED) to measure the distribution of the compound between plasma and buffer.
Caco-2 Permeability Assesses intestinal permeability and potential for being a P-gp efflux substrate, predicting oral absorption.Measure the transport of the compound across a monolayer of Caco-2 cells in both apical-to-basolateral and basolateral-to-apical directions.
  • Special Consideration for Covalent Inhibitors : Due to their inherent reactivity, covalent inhibitors may show high clearance in metabolic stability assays. This is not automatically a disqualifying feature. The key is to correlate these findings with cellular target occupancy and pharmacodynamic data. A compound with rapid clearance but long-lasting target inhibition (due to covalent binding) can still be a viable drug candidate.[11][21]

Conclusion: Synthesizing Data for Lead Candidate Selection

The biological screening of this compound derivatives is a multi-faceted process that requires a strategic, tiered approach. By systematically progressing compounds from high-throughput biochemical screens to rigorous cellular and mechanistic validation, researchers can efficiently identify candidates with the desired profile: potent and selective LSD1 inhibition, on-target cellular activity leading to cancer cell death, and acceptable drug-like properties. The covalent mechanism of action, a key feature of this chemical class, necessitates a thoughtful integration of traditional ADME data with measures of target engagement and turnover. This comprehensive guide provides the scientific rationale and practical framework to navigate the complexities of screening these promising epigenetic modulators, ultimately accelerating the journey from chemical synthesis to a potential lead candidate for cancer therapy.

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4-(1-Aminocyclopropyl)benzonitrile: A Bifunctional Scaffold for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Success in this endeavor often hinges on the strategic use of "building blocks" – carefully designed molecular scaffolds that introduce desirable properties into a lead compound. 4-(1-Aminocyclopropyl)benzonitrile has emerged as a particularly valuable building block due to its unique bifunctional nature. It masterfully combines two highly sought-after chemical motifs: a constrained cyclopropylamine and a versatile benzonitrile group.[1]

The cyclopropyl ring, as the smallest carbocycle, imparts a rigid, three-dimensional conformation to the molecule.[2] This structural constraint is highly advantageous in drug design, as it can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[3] Furthermore, the cyclopropyl group is often used to improve metabolic stability and fine-tune physicochemical properties such as lipophilicity and aqueous solubility.[4][5] The primary amine attached to this ring serves as a crucial synthetic handle for further elaboration.

Concurrently, the benzonitrile moiety is a well-established pharmacophore found in numerous approved drugs.[6][7] The nitrile group is a strong electron-withdrawing group, a potent hydrogen bond acceptor, and a bioisostere for other functional groups like carbonyls or halogens.[6][8] Its metabolic stability and ability to engage in π-π stacking interactions make it a privileged component in the design of enzyme inhibitors, particularly kinase inhibitors.[9][10] This guide will provide an in-depth exploration of this compound's role as a bifunctional building block, detailing a strategic workflow for its sequential modification and providing validated protocols for its transformation into advanced intermediates.

Core Concept: The Orthogonal Reactivity of this compound

The power of this compound lies in the orthogonal reactivity of its two primary functional groups. The primary amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and reductive amination. In contrast, the nitrile group is electrophilic at the carbon atom and can undergo transformations like reduction to a primary amine or hydrolysis to a carboxylic acid. This difference in reactivity allows for a selective and sequential modification of the molecule, making it a highly versatile scaffold for library synthesis and lead optimization.[6]

Bifunctional_Molecule cluster_molecule This compound cluster_amine Nucleophilic Site cluster_nitrile Electrophilic Site mol NC(C1CC1)C2=CC=C(C#N)C=C2 Amine_Reaction Primary Amine (-NH2) mol->Amine_Reaction Site 1: Readily functionalized Nitrile_Reaction Nitrile (-C≡N) mol->Nitrile_Reaction Site 2: Robust transformation Acylation N-Acylation Amine_Reaction->Acylation Alkylation N-Alkylation Amine_Reaction->Alkylation Reduction Reduction to Benzylamine Nitrile_Reaction->Reduction Hydrolysis Hydrolysis to Benzoic Acid Nitrile_Reaction->Hydrolysis

Caption: Orthogonal reactive sites of the core molecule.

Synthetic Workflow: From Building Block to Advanced Intermediate

To illustrate the utility of this building block, we present a robust, two-step synthetic workflow designed to sequentially modify both functional groups. This strategy is particularly relevant for the synthesis of kinase inhibitors, where an amide functionality is often desired for interaction with the hinge region of the kinase, and the benzonitrile is modified to a benzylamine to serve as a linker to other parts of the inhibitor.[1]

The workflow proceeds as follows:

  • Step 1: N-Acylation. The primary amine is first protected or functionalized via a standard N-acylation reaction. This step is typically high-yielding and chemoselective, leaving the nitrile group untouched.

  • Step 2: Nitrile Reduction. The chemically robust nitrile group is then reduced to a primary benzylamine. This transformation is achieved using catalytic hydrogenation, a clean and scalable method.

Synthetic_Workflow Start This compound (Starting Material) Step1 Step 1: N-Acylation (Acetyl Chloride, Base) Start->Step1 Intermediate N-(1-(4-cyanophenyl)cyclopropyl)acetamide (Acylated Intermediate) Step1->Intermediate Step2 Step 2: Nitrile Reduction (H2, Raney Nickel) Intermediate->Step2 Product N-(1-(4-(aminomethyl)phenyl)cyclopropyl)acetamide (Final Product) Step2->Product

Caption: A two-step sequential modification workflow.

Data Summary of the Proposed Synthetic Workflow

The following table outlines the expected transformations and provides representative data for each step in the synthesis.

StepReactionStarting MaterialProductKey Reagents & ConditionsRepresentative Yield (%)
1N-AcylationThis compoundN-(1-(4-cyanophenyl)cyclopropyl)acetamideAcetyl chloride, Triethylamine, Dichloromethane, 0 °C to RT90-95
2Nitrile ReductionN-(1-(4-cyanophenyl)cyclopropyl)acetamideN-(1-(4-(aminomethyl)phenyl)cyclopropyl)acetamideH₂ (gas), Raney® Nickel, Methanol/Ammonia, Elevated pressure & temp.85-90

Detailed Experimental Protocols

As a Senior Application Scientist, it is imperative to provide protocols that are not only accurate but also self-validating through clear, causal explanations for each step. The following methodologies are based on well-established and widely published procedures for these classes of reactions.[11]

Protocol 1: Synthesis of N-(1-(4-cyanophenyl)cyclopropyl)acetamide (N-Acylation)

Objective: To selectively acylate the primary amino group of the starting material, demonstrating the chemoselective functionalization of the nucleophilic site.

Methodology:

  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound hydrochloride (5.0 g, 25.7 mmol) and dichloromethane (DCM, 100 mL).

    • Rationale: The use of a dry flask and an inert atmosphere (nitrogen) is crucial to prevent hydrolysis of the acylating agent. DCM is an excellent, non-protic solvent for this reaction.

  • Basification: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (TEA, 8.0 mL, 56.5 mmol, 2.2 equiv.) dropwise over 10 minutes. Stir for an additional 20 minutes at 0 °C.

    • Rationale: The starting material is a hydrochloride salt. TEA, a non-nucleophilic organic base, is added to neutralize the HCl and liberate the free primary amine, which is the active nucleophile. An excess is used to also quench the HCl generated during the acylation. Cooling prevents potential side reactions.

  • Acylation: In a separate flask, dissolve acetyl chloride (2.0 mL, 28.3 mmol, 1.1 equiv.) in DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

    • Rationale: Acetyl chloride is a highly reactive acylating agent. A slight excess ensures complete conversion of the starting amine. Slow, dropwise addition at low temperature is critical to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

    • Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the less polar product.

  • Workup and Isolation: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Rationale: The aqueous wash steps are designed to remove unreacted reagents and byproducts. The HCl wash removes excess TEA, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize the solid from an ethanol/water mixture to afford pure N-(1-(4-cyanophenyl)cyclopropyl)acetamide as a white solid.

    • Rationale: Drying with sodium sulfate removes trace water. Recrystallization is a standard method for purifying solid organic compounds to high purity.

Protocol 2: Synthesis of N-(1-(4-(aminomethyl)phenyl)cyclopropyl)acetamide (Nitrile Reduction)

Objective: To selectively reduce the nitrile group to a primary amine, showcasing the transformation of the electrophilic site into a new nucleophilic handle.

Methodology:

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add N-(1-(4-cyanophenyl)cyclopropyl)acetamide (4.0 g, 18.7 mmol), methanol saturated with ammonia (80 mL), and Raney® Nickel (approx. 0.8 g, 20% w/w, slurry in water).

    • Rationale: A pressure vessel is required for reactions with hydrogen gas. Raney® Nickel is a highly effective and common catalyst for the hydrogenation of nitriles. The use of methanolic ammonia helps to suppress the formation of secondary amine byproducts by keeping the catalyst surface saturated with ammonia.

  • Hydrogenation: Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 100 psi (approx. 7 bar).

    • Rationale: Purging with an inert gas removes oxygen, which can be a safety hazard with hydrogen and can also deactivate the catalyst.

  • Reaction Conditions: Heat the mixture to 60 °C and agitate vigorously. Maintain the hydrogen pressure at 100 psi. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete in 6-12 hours.

    • Rationale: Elevated temperature and pressure increase the rate of the hydrogenation reaction. Vigorous agitation ensures good mixing of the substrate, catalyst, and hydrogen gas.

  • Workup and Isolation: After the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

    • Rationale: Safety is paramount. The vessel must be safely depressurized and the flammable hydrogen replaced with an inert gas before opening.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

    • Rationale: Raney® Nickel is pyrophoric (can ignite spontaneously in air) when dry. It must be kept wet during filtration. Celite® is a filter aid that prevents the fine catalyst particles from passing through the filter paper.

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) to yield pure N-(1-(4-(aminomethyl)phenyl)cyclopropyl)acetamide.

    • Rationale: Column chromatography is a standard technique for purifying compounds with similar polarities. The addition of a small amount of base (TEA) to the eluent prevents the amine product from streaking on the acidic silica gel.

Conclusion and Future Outlook

This compound is a prime example of a molecular building block designed for efficiency and versatility in drug discovery. Its orthogonal functional groups—a nucleophilic primary amine and an electrophilic nitrile—allow for predictable, high-yielding, and sequential chemical modifications. The workflow presented in this guide, transforming the building block into a diamine derivative via N-acylation and subsequent nitrile reduction, is a testament to its utility. This resultant intermediate, featuring a constrained cyclopropyl amide and a flexible benzylamine linker, is an ideal scaffold for constructing complex molecules, particularly for targeting the ATP-binding site of protein kinases. As the demand for structurally novel and potent therapeutic agents continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play an ever-more critical role in accelerating the discovery and development of next-generation medicines.

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  • Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water. (n.d.).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2020). Research Journal of Pharmacy and Technology, 13(10), 4627-4634.
  • WO/2022/076703 PROCESSES FOR PREPARING A PAN-JAK INHIBITOR AND RELATED INTERMEDIATE COMPOUNDS. (2022).
  • 4‑(((4-Iodophenyl)methyl)‑4H‑1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase. (n.d.). Journal of Medicinal Chemistry - Figshare.
  • This compound. (n.d.). Fluorochem.
  • Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C-C Bond Cleavage of 2-Arylindoles. (2018). Organic Letters, 20(12), 3527-3530.
  • Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjugation. (2024). Chemistry – A European Journal, e202401674.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8713-8756.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (2025). BenchChem.
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The Kulinkovich-Szymoniak Reaction: A Technical Guide to Titanium-Mediated Cyclopropanation of Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Cyclopropylamine Moiety

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry and drug development. Its unique conformational constraints and electronic properties often impart favorable pharmacological characteristics, including enhanced potency, metabolic stability, and improved membrane permeability. However, the direct and efficient synthesis of primary cyclopropylamines, particularly those bearing aryl substituents, has historically presented significant synthetic challenges. This guide provides an in-depth exploration of the titanium-mediated cyclopropanation of benzonitriles, a powerful transformation that has emerged as a premier method for accessing these valuable building blocks.

This reaction, a key variation of the seminal Kulinkovich reaction, was significantly advanced by the work of Szymoniak and Bertus.[1][2][3] It offers a direct, one-pot synthesis of primary cyclopropylamines from readily available nitriles and Grignard reagents.[4][5] This guide will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and explore its synthetic utility, offering field-proven insights for its successful application.

Mechanistic Insights: The Journey from Nitrile to Cyclopropylamine

The titanium-mediated cyclopropanation of nitriles is a mechanistically intricate process that hinges on the in situ generation of a highly reactive titanacyclopropane species.[6][7] This intermediate acts as a 1,2-dicarbanion equivalent, engaging the nitrile in a cascade of events culminating in the formation of the cyclopropane ring. The overall transformation can be dissected into two key stages: formation of the azatitanacyclopentene intermediate and the subsequent Lewis acid-mediated ring contraction.

Stage 1: Formation of the Azatitanacyclopentene Intermediate

The reaction is initiated by the treatment of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(OiPr)₄), with at least two equivalents of a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide (EtMgBr).[6][7] This generates a transient dialkyltitanium species which rapidly undergoes β-hydride elimination to form a titanacyclopropane intermediate.[1][6]

This highly reactive titanacyclopropane then undergoes nucleophilic attack on the electrophilic carbon of the benzonitrile. This is followed by an intramolecular cyclization, where the second carbon of the former titanacyclopropane attacks the imine carbon, to form a five-membered azatitanacyclopentene intermediate.[1]

// Reactants RCN [label="R-C≡N\n(Benzonitrile)"]; Ti_reagent [label="Ti(OiPr)₄ + 2 EtMgBr"]; Titanacyclopropane [label="[Ti]-Et₂ → Ethane + [Ti]=CH₂CH₂\n(Titanacyclopropane)"];

// Intermediates Azatitanacycle [label="Azatitanacyclopentene\nIntermediate"]; Lewis_Acid [label="BF₃·OEt₂\n(Lewis Acid)"];

// Product Product [label="Primary Cyclopropylamine"];

// Connections Ti_reagent -> Titanacyclopropane [label=" In situ generation "]; {RCN, Titanacyclopropane} -> Azatitanacycle [label=" Addition & Cyclization "]; {Azatitanacycle, Lewis_Acid} -> Product [label=" Ring Contraction "];

// Styling node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RCN [fillcolor="#FBBC05"]; Product [fillcolor="#34A853"]; } dot Caption: Mechanistic overview of the Kulinkovich-Szymoniak reaction.

Stage 2: The Critical Role of the Lewis Acid in Ring Contraction

In the absence of a promoter, the azatitanacyclopentene intermediate is relatively stable. The key innovation in the Szymoniak modification is the introduction of a strong Lewis acid, most commonly boron trifluoride etherate (BF₃·OEt₂), in a distinct subsequent step.[1][5] The Lewis acid coordinates to the nitrogen atom of the azatitanacycle, which significantly enhances the electrophilicity of the adjacent carbon atoms and facilitates the reductive elimination of the titanium species. This concerted ring contraction expels a low-valent titanium species and forges the thermodynamically stable cyclopropane ring, yielding the desired primary cyclopropylamine after aqueous workup.[5]

It is crucial to note that without the Lewis acid activation, the reaction often yields ketones as the major byproduct after hydrolysis of the intermediate.[1][5] The use of stoichiometric amounts of the titanium reagent is also generally required for high yields of the cyclopropylamine, as substoichiometric quantities can favor the formation of carbinamines and ketones.[1]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of (1-phenyl)cyclopropylamine from benzonitrile. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

// Nodes Setup [label="1. Inert Atmosphere Setup\n(Schlenk line, dry glassware)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Reagent Addition\n(Benzonitrile, Ti(OiPr)₄ in Et₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="3. Grignard Addition\n(Slow addition of EtMgBr at RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stir1 [label="4. Stirring\n(1 hour at RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lewis_Acid [label="5. Lewis Acid Addition\n(BF₃·OEt₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Stir2 [label="6. Stirring\n(0.5 hour at RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="7. Aqueous Workup\n(10% NaOH (aq))", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="8. Extraction\n(Et₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="9. Purification\n(Flash Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Setup -> Reagents; Reagents -> Grignard; Grignard -> Stir1; Stir1 -> Lewis_Acid; Lewis_Acid -> Stir2; Stir2 -> Workup; Workup -> Extraction; Extraction -> Purification; } dot Caption: Standard experimental workflow for the reaction.

Materials:

  • Benzonitrile

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr, solution in diethyl ether)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether (Et₂O)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add a solution of benzonitrile (1.0 eq.) in anhydrous diethyl ether.

  • Add titanium(IV) isopropoxide (1.1 eq.) to the solution via syringe.

  • Slowly add a solution of ethylmagnesium bromide in diethyl ether (2.0 eq.) to the stirred solution at room temperature. The reaction mixture will typically change color.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Add boron trifluoride etherate (2.0 eq.) to the reaction mixture and continue stirring for an additional 30 minutes at room temperature.[3]

  • Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 10% aqueous NaOH solution.

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Separate the organic layer from the aqueous layer in a separatory funnel.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (1-phenyl)cyclopropylamine.

Substrate Scope and Performance

The titanium-mediated cyclopropanation of benzonitriles is a versatile reaction that tolerates a range of substituents on the aromatic ring. Both electron-donating and electron-withdrawing groups are generally well-tolerated, providing moderate to good yields of the corresponding 1-arylcyclopropylamines.[2]

Benzonitrile DerivativeGrignard ReagentYield (%)Reference
BenzonitrileEtMgBr70[3]
4-MethoxybenzonitrileEtMgBr65[2]
4-ChlorobenzonitrileEtMgBr62[2]
3-MethylbenzonitrileEtMgBr72[2]
2-FluorobenzonitrileEtMgBr58[2]
Naphthalene-1-carbonitrileEtMgBr68[2]
PhenylacetonitrileEtMgBr70[5]
Adamantane-1-carbonitrileEtMgBr61[2]

The use of Grignard reagents other than ethylmagnesium bromide leads to the formation of 1,2-disubstituted cyclopropylamines.[1][2] These reactions often proceed with moderate diastereoselectivity, typically around 2:1.[1] However, the resulting diastereomers are often readily separable by standard chromatographic techniques.[1][2]

Conclusion and Future Outlook

The titanium-mediated cyclopropanation of benzonitriles, particularly the Kulinkovich-Szymoniak variant, stands as a robust and highly effective method for the synthesis of primary 1-arylcyclopropylamines. Its operational simplicity, use of readily available starting materials, and broad substrate scope have cemented its place in the synthetic chemist's toolbox.[3][8] The mechanistic understanding of this reaction, especially the critical role of the Lewis acid in promoting the final ring-forming step, is key to its successful application and optimization. As the demand for novel molecular scaffolds in drug discovery continues to grow, this powerful transformation is poised to play an increasingly important role in the efficient construction of complex molecules containing the valuable cyclopropylamine motif.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. [Link]

  • Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • Szymoniak, J., & Bertus, P. (2007). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Synlett, 2007(09), 1346–1361. [Link]

  • Royal Society of Chemistry. (2001). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

  • Sci-Hub. (n.d.). Titanium‐Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 4-(1-Aminocyclopropyl)benzonitrile: A Comparative Analysis of Linear and Convergent Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Arylcyclopropylamine Moiety

The 4-(1-aminocyclopropyl)benzonitrile scaffold is a privileged structural motif in modern medicinal chemistry. The rigid cyclopropyl ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets, while the aminobenzonitrile portion offers versatile points for further chemical modification. This unique combination has made it a valuable building block in the development of novel therapeutics. This guide provides an in-depth technical analysis of two distinct synthetic philosophies for constructing this important molecule: a traditional linear approach and a more contemporary convergent strategy. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.

Part 1: The Linear Synthesis of this compound

A linear synthesis constructs the target molecule in a step-by-step fashion, sequentially modifying a single starting material. For this compound, a logical linear approach commences with a pre-existing benzonitrile scaffold and builds the aminocyclopropyl group upon it. This strategy, while conceptually straightforward, often faces challenges in terms of overall yield and the accumulation of steps.

Conceptual Workflow: A Linear Approach

A plausible linear synthesis begins with the functionalization of the benzylic position of a suitable 4-cyanobenzyl derivative. One such route involves the reaction of 4-cyanobenzyl cyanide with a 1,2-dihaloethane to form the cyclopropane ring, followed by functional group manipulations to introduce the amine.

Linear Synthesis Workflow 4-Cyanobenzyl Cyanide 4-Cyanobenzyl Cyanide Cyclopropanation Cyclopropanation 4-Cyanobenzyl Cyanide->Cyclopropanation 1,2-Dibromoethane, Base 1-(4-Cyanophenyl)cyclopropane-1-carbonitrile 1-(4-Cyanophenyl)cyclopropane-1-carbonitrile Cyclopropanation->1-(4-Cyanophenyl)cyclopropane-1-carbonitrile Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation 1-(4-Cyanophenyl)cyclopropane-1-carbonitrile->Hydrolysis & Decarboxylation Acid or Base 1-(4-Cyanophenyl)cyclopropanecarboxylic Acid 1-(4-Cyanophenyl)cyclopropanecarboxylic Acid Hydrolysis & Decarboxylation->1-(4-Cyanophenyl)cyclopropanecarboxylic Acid Curtius Rearrangement Curtius Rearrangement 1-(4-Cyanophenyl)cyclopropanecarboxylic Acid->Curtius Rearrangement DPPA, t-BuOH then HCl This compound This compound Curtius Rearrangement->this compound

A representative linear synthesis workflow for this compound.
Detailed Experimental Protocol: Linear Synthesis

The following protocol is a representative example of a linear synthesis, drawing upon established methodologies for cyclopropanation and amine formation.

Step 1: Synthesis of 1-(4-Cyanophenyl)cyclopropane-1-carbonitrile

  • To a solution of 4-cyanobenzyl cyanide (1.0 eq) in a suitable aprotic solvent such as DMSO, add a strong base like sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(4-cyanophenyl)cyclopropane-1-carbonitrile.

Step 2: Synthesis of 1-(4-Cyanophenyl)cyclopropanecarboxylic Acid

  • Suspend 1-(4-cyanophenyl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-(4-cyanophenyl)cyclopropanecarboxylic acid.

Step 3: Synthesis of this compound Hydrochloride via Curtius Rearrangement

  • To a solution of 1-(4-cyanophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.

  • Heat the mixture to 80 °C for 2-3 hours.

  • Add anhydrous tert-butanol (excess) and continue to heat at reflux for 12-16 hours to form the Boc-protected amine.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the crude residue in a suitable solvent (e.g., dioxane or ethyl acetate) and treat with a solution of hydrochloric acid (e.g., 4M in dioxane) at room temperature for 2-4 hours to remove the Boc protecting group.

  • Collect the precipitated solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Analysis of the Linear Approach
Metric Assessment
Overall Yield Typically low due to the multiplicative effect of yield losses at each of the multiple steps.
Step Economy Poor, with a higher number of sequential reactions and purifications.
Scalability Can be challenging due to the handling of potentially hazardous reagents (e.g., sodium hydride, azides) and the accumulation of impurities over multiple steps.
Flexibility Limited. Modifications late in the synthesis are often difficult and inefficient.

Expertise & Experience Insights: The primary drawback of a linear synthesis is the compounding of yield losses. Even with respectable yields at each step, the overall efficiency can be disappointingly low. For instance, three steps with an 80% yield each result in an overall yield of only 51.2%. This makes linear sequences less attractive for large-scale production where efficiency is paramount.

Part 2: The Convergent Synthesis of this compound

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach generally leads to higher overall yields and greater flexibility. For this compound, a convergent strategy would involve the formation of the aminocyclopropane ring and the benzonitrile moiety separately, followed by their coupling. A particularly elegant and efficient convergent method is the Kulinkovich-Szymoniak reaction.

Conceptual Workflow: A Convergent Approach via the Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction provides a direct route to primary cyclopropylamines from nitriles.[1] In this case, 4-cyanobenzonitrile is treated with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form a titanacyclopropane intermediate, which then reacts with the nitrile to form the desired product.

Convergent Synthesis Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis 4-Cyanobenzonitrile 4-Cyanobenzonitrile Kulinkovich-Szymoniak Reaction Ti(OiPr)4, EtMgBr 4-Cyanobenzonitrile->Kulinkovich-Szymoniak Reaction Ethylmagnesium Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide->Kulinkovich-Szymoniak Reaction This compound This compound Kulinkovich-Szymoniak Reaction->this compound

A convergent synthesis of this compound via the Kulinkovich-Szymoniak reaction.
Detailed Experimental Protocol: Convergent Synthesis via Kulinkovich-Szymoniak Reaction

This protocol is based on the established principles of the Kulinkovich-Szymoniak reaction for the synthesis of primary cyclopropylamines from nitriles.[1]

  • To a solution of 4-cyanobenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 eq).

  • Cool the mixture to -78 °C.

  • Slowly add a solution of ethylmagnesium bromide (2.5 eq, e.g., 3.0 M in diethyl ether) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the resulting suspension through a pad of celite, washing with THF or ethyl acetate.

  • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Analysis of the Convergent Approach
Metric Assessment
Overall Yield Generally higher than linear synthesis as it involves fewer steps from the point of convergence.
Step Economy Excellent, often allowing for the construction of the core structure in a single key step.
Scalability Often more scalable due to fewer steps and potentially milder conditions in the final coupling stage.
Flexibility High. Different fragments can be synthesized in parallel and combined, allowing for the rapid generation of analogues.

Expertise & Experience Insights: The Kulinkovich-Szymoniak reaction is a powerful tool for the convergent synthesis of primary cyclopropylamines. Its directness and tolerance of various functional groups make it a highly attractive option. The key to success lies in the careful control of reaction temperature during the addition of the Grignard reagent to prevent side reactions. The use of stoichiometric titanium is a consideration for cost and waste on a large scale.

Part 3: Comparative Analysis and Conclusion

The choice between a linear and a convergent synthesis strategy is a critical decision in drug development, impacting timelines, cost, and the ability to explore the chemical space around a lead compound.

Quantitative Comparison
Parameter Linear Synthesis Convergent Synthesis (Kulinkovich-Szymoniak)
Number of Steps 3 or more1 (from commercially available starting materials)
Typical Overall Yield Low (< 30%)Moderate to High (40-70%)
Atom Economy LowerHigher
Scalability ModerateGood
Generation of Analogs Difficult and time-consumingEfficient and straightforward
Qualitative Comparison

Comparison cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis L_Start Starting Material L_Step1 Step 1 L_Start->L_Step1 L_Step2 Step 2 L_Step1->L_Step2 L_Step3 Step 3 L_Step2->L_Step3 L_Product Final Product L_Step3->L_Product C_StartA Fragment A C_Coupling Coupling C_StartA->C_Coupling C_StartB Fragment B C_StartB->C_Coupling C_Product Final Product C_Coupling->C_Product

Visual comparison of linear and convergent synthetic strategies.

For the synthesis of this compound, a convergent approach, particularly one employing the Kulinkovich-Szymoniak reaction, is demonstrably superior to a linear strategy. The convergent route offers a significantly higher overall yield, greater step economy, and enhanced flexibility for the synthesis of analogs. While the linear synthesis is conceptually simple, its practical application is hampered by the cumulative loss of material over multiple steps, making it less efficient and more costly, especially for larger-scale production.

Researchers and drug development professionals are encouraged to consider convergent strategies early in the synthetic planning process. The initial investment in developing robust methods for the synthesis of key fragments can pay significant dividends in terms of overall efficiency and the speed at which a chemical series can be explored. The Kulinkovich-Szymoniak reaction, in this context, stands out as a powerful and enabling technology for the construction of valuable 1-arylcyclopropylamine building blocks.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Organic Reactions2004, 64, 1-456.
  • de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. Titanium-Mediated Syntheses of Cyclopropylamines. Topics in Organometallic Chemistry2004, 9, 1-55.
  • Szymoniak, J.; Bertus, P. A New and Easy Route to Primary Cyclopropylamines from Nitriles.
  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Organic Reactions2001, 58, 1-415.
  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chemical Reviews2003, 103 (4), 977-1050.
  • Weinstock, L. M.; Shinkai, I. A Practical and Safe Synthesis of Acyl Azides. The Journal of Organic Chemistry1976, 41 (19), 3255-3256.
  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction. Wikipedia. [Link]

  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]

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Methodological & Application

Application Note: 4-(1-Aminocyclopropyl)benzonitrile as a Versatile Synthon in Multi-Step Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Aminocyclopropyl)benzonitrile is a bifunctional building block of significant interest in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a strained, sp³-rich cyclopropylamine moiety and a synthetically versatile nitrile group on an aromatic ring, offers a valuable platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its core reactivity, supported by detailed protocols for key transformations, and showcases its application in the synthesis of high-value compounds, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4]

Introduction: Structural Features and Synthetic Value

The utility of this compound in multi-step synthesis stems from the orthogonal reactivity of its two primary functional groups.

  • The 1-Aminocyclopropyl Group: This primary amine, situated on a strained three-membered ring, serves as a key nucleophile. It readily participates in common bond-forming reactions such as amide coupling and N-arylation. The cyclopropyl ring itself is a desirable motif in medicinal chemistry, as its high sp³-character can improve physicochemical properties like solubility and metabolic stability compared to flat aromatic systems.[5]

  • The Benzonitrile Group: The cyano (–C≡N) group is a robust and versatile functional handle. It is relatively inert to many conditions used to modify the amine, allowing for sequential functionalization.[6] Furthermore, the nitrile can be transformed into other critical groups, such as carboxylic acids (via hydrolysis) or aminomethyl groups (via reduction), providing further avenues for molecular diversification.[7]

This combination allows chemists to design synthetic routes where complex fragments are first attached to the amine, followed by subsequent elaboration of the nitrile, making it a powerful tool in library synthesis and lead optimization.[8][9]

Physicochemical Properties and Handling

A summary of the key properties of this compound hydrochloride, the common salt form, is provided below.

PropertyValueReference
Molecular Formula C₁₀H₁₁ClN₂[10]
Molecular Weight 194.66 g/mol [10]
Appearance Solid[10]
Purity Typically ≥98%[10]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.
Safety For laboratory use only.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Applications & Reaction Protocols

The primary amine of this compound is the most common site of initial reaction. Two of the most powerful and widely used transformations are amide bond formation and Buchwald-Hartwig amination.

Application in Amide Bond Formation

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, connecting molecular fragments to build complexity.[11] this compound serves as an excellent amine coupling partner for a wide range of carboxylic acids.

Causality of Experimental Choices: The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions.[12] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient because they rapidly convert the carboxylic acid into a highly reactive OAt-active ester, which then readily couples with the amine.[13] The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is necessary to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine, liberating the free nucleophile.[14]

Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for coupling this compound with a generic carboxylic acid (R-COOH).

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup A Dissolve R-COOH (1.0 eq) & HATU (1.1 eq) in DMF B Add DIPEA (3.0 eq) A->B C Add this compound hydrochloride (1.2 eq) B->C D Stir at RT for 2-16 h (Monitor by TLC/LCMS) C->D E Quench with water D->E F Extract with EtOAc E->F G Purify by column chromatography F->G

Caption: Workflow for a typical amide coupling reaction.

Materials:

  • This compound hydrochloride (1.2 eq)

  • Carboxylic acid (R-COOH) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add DIPEA (3.0 eq) to the mixture, followed by this compound hydrochloride (1.2 eq).

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 16 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Application in Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a cornerstone of modern organic synthesis.[15][16] This reaction is particularly valuable for coupling amines with aryl halides or triflates, which are often unreactive towards traditional nucleophilic aromatic substitution.[17] this compound is an effective nucleophile in this transformation, enabling the synthesis of diarylamine structures that are common in pharmaceuticals.[3][18]

Causality of Experimental Choices: The success of the Buchwald-Hartwig reaction hinges on the catalytic cycle involving a palladium(0) species.[19]

  • Catalyst and Ligand: A Pd(0) source (often generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃) undergoes oxidative addition into the aryl halide C-X bond. The choice of phosphine ligand (e.g., Xantphos) is crucial; bulky, electron-rich ligands stabilize the palladium center and promote the key reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[19]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is required. Its role is to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[16]

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are used to prevent quenching of the reactive organometallic intermediates.

Protocol 2: Buchwald-Hartwig Coupling with an Aryl Bromide

This protocol provides a general method for the N-arylation of this compound with a generic aryl bromide (Ar-Br).

Reaction Scheme Diagram:

G cluster_reactants compound1 This compound plus + reaction_arrow -> compound2 Aryl Bromide (Ar-Br) conditions Pd₂(dba)₃ (cat.) Xantphos (cat.) Cs₂CO₃ Dioxane, 100 °C product N-Aryl Product

Caption: Buchwald-Hartwig N-Arylation Scheme.

Materials:

  • This compound hydrochloride (1.1 eq)

  • Aryl bromide (Ar-Br) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq), this compound hydrochloride (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.

Case Study: Synthesis of PARP Inhibitors

The true power of this compound is demonstrated in its application as a key intermediate in the synthesis of targeted therapeutics. Several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs, incorporate this structural motif.[4][20][21] These drugs are particularly effective in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4]

In a representative synthesis, the aminocyclopropyl group is coupled to a complex heterocyclic core via an amide linkage. The benzonitrile moiety remains intact during this step and is positioned to form crucial interactions within the nicotinamide-binding pocket of the PARP enzyme, often through hydrogen bonding or π-stacking interactions.[21] The nitrile group itself can act as a key hydrogen bond acceptor.[6]

This strategic use of this compound highlights its role in building the final pharmacophore, where both the amine-derived connection and the cyano group are essential for biological activity.

Conclusion

This compound is a high-value building block for multi-step organic synthesis, particularly within the field of drug discovery. Its dual functionality allows for reliable and sequential installation of molecular complexity through well-established and robust reactions like amide coupling and Buchwald-Hartwig amination. The proven application of this synthon in the development of clinical candidates, such as PARP inhibitors, underscores its strategic importance for medicinal chemists aiming to create novel, potent, and structurally sophisticated therapeutics.

References

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  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8415494/]
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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8546110/]
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Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Utilizing 4-(1-Aminocyclopropyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of JAK Inhibition and the Strategic Role of Novel Building Blocks

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway.[1][2] This pathway is instrumental in transducing signals for a multitude of cytokines and growth factors, thereby regulating critical cellular processes such as immunity, cell proliferation, and inflammation.[3][4][5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune disorders, myeloproliferative neoplasms, and inflammatory conditions, making JAKs significant therapeutic targets.[5][6] The development of small molecule JAK inhibitors (jakinibs) has revolutionized the treatment landscape for diseases like rheumatoid arthritis, psoriasis, and alopecia areata.[7][8]

A key architectural feature in many advanced JAK inhibitors is the incorporation of unique, constrained aliphatic scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties. Among these, the aminocyclopropyl group has emerged as a valuable motif. The rigid, three-dimensional nature of the cyclopropyl ring can help to orient substituents in a defined manner within the kinase active site, potentially enhancing potency and selectivity. The specific building block, 4-(1-aminocyclopropyl)benzonitrile, offers a strategic entry point for the synthesis of a diverse array of JAK inhibitors. The primary amine provides a nucleophilic handle for coupling to the core heterocyclic scaffold of the inhibitor, while the benzonitrile moiety can engage in key interactions within the ATP-binding pocket of the target kinase.

These application notes provide a detailed protocol for the initial and critical step in the synthesis of a JAK inhibitor scaffold, specifically the coupling of this compound with a representative heterocyclic core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction forms a key intermediate that is a common feature in a number of potent and selective JAK inhibitors.

The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface.[3][9] This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response.[1][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT Signaling Pathway.

JAK inhibitors function by competing with ATP for the binding site on the JAK enzymes, thereby preventing the phosphorylation cascade and subsequent gene transcription.

Experimental Protocol: Synthesis of a Key Pyrrolo[2,3-d]pyrimidine Intermediate

This protocol details the synthesis of N-(4-(1-aminocyclopropyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a crucial intermediate for the elaboration into various JAK inhibitors. The reaction is a nucleophilic aromatic substitution (SNAr) where the primary amine of this compound displaces the chlorine atom on the electron-deficient 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
This compound hydrochloride1278635-95-5194.66Commercially Available
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.57Commercially Available
Diisopropylethylamine (DIPEA)7087-68-5129.24Sigma-Aldrich
2-Propanol (IPA)67-63-060.10Fisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11VWR Chemicals
Hexanes110-54-386.18Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Sigma-Aldrich
Synthetic Workflow

synthetic_workflow A This compound (from hydrochloride salt) C Nucleophilic Aromatic Substitution (SNAr) A->C B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D N-(4-(1-aminocyclopropyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine C->D E Work-up and Purification D->E F Pure Intermediate E->F

Caption: Synthetic workflow for the key intermediate.

Step-by-Step Procedure
  • Preparation of the Free Amine: In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate. Add a mild base, for instance, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and stir vigorously until the solid dissolves and the evolution of gas ceases. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine as an oil or low-melting solid. The free amine should be used immediately in the next step.

  • Nucleophilic Aromatic Substitution: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the freshly prepared this compound (1.1 eq).

  • Dissolve the reactants in 2-propanol (IPA) to a concentration of approximately 0.1 M.

  • Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. The base serves to scavenge the hydrochloric acid generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold 2-propanol, followed by a non-polar solvent like hexanes to remove any residual starting materials and byproducts.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to afford the desired N-(4-(1-aminocyclopropyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid.

Characterization Data (Representative)
PropertyValue
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ 11.65 (s, 1H), 8.25 (s, 1H), 8.15 (s, 1H), 7.75 (d, J = 8.8 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.20 (dd, J = 3.6, 2.4 Hz, 1H), 6.85 (dd, J = 3.6, 1.8 Hz, 1H), 1.25 (t, J = 3.2 Hz, 2H), 1.05 (t, J = 3.2 Hz, 2H).
Mass Spec (ESI) m/z 276.1 [M+H]⁺
Yield 75-85%

Further Synthetic Elaboration: Towards a Potent and Selective JAK Inhibitor

The synthesized intermediate, N-(4-(1-aminocyclopropyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, serves as a versatile platform for the development of a range of JAK inhibitors. For example, in the synthesis of the selective JAK3 inhibitor PF-06651600, a related pyrrolo[2,3-d]pyrimidine core is coupled with a substituted piperidine moiety.[1][3][9]

A plausible subsequent synthetic step would involve the protection of the pyrrole nitrogen of the intermediate, followed by coupling with a suitably functionalized chiral piperidine derivative. The final steps would then involve deprotection and any necessary modifications to install the desired pharmacophoric groups, such as the acrylamide "warhead" present in covalent inhibitors like PF-06651600, which forms a covalent bond with a specific cysteine residue in the JAK3 active site.[2][4]

Conclusion

The protocol described herein provides a robust and efficient method for the synthesis of a key intermediate in the development of novel JAK inhibitors, utilizing the strategically important building block this compound. The versatility of this intermediate allows for the exploration of a wide chemical space, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The principles and techniques outlined in these application notes are intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics targeting the JAK-STAT pathway.

References

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for autoimmune and inflammatory diseases: translating basic science to clinical practice. Nature Reviews Drug Discovery, 16(12), 843-862.
  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms and consequences of Jak-STAT signaling in the immune system.
  • Sino Biological. JAK-STAT Signaling Pathway. [Link]

  • Norman, P. (2014). Janus kinase inhibitors: A review of their characteristics, and of their application in the treatment of myeloproliferative disorders.
  • Wikipedia. Janus kinase inhibitor. [Link]

  • Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]

  • Cusabio. JAK-STAT signaling pathway. [Link]

  • Verywell Health. What Are JAK Inhibitors? [Link]

  • Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry, 60(5), 1971-1993.
  • Tao, Y., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(9), 1872-1880.
  • American Chemical Society. (2019). Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. [Link]

  • Fensome, A., et al. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chemical Biology, 14(6), 1286-1294.
  • Flanagan, M. E., et al. (2019). Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chemical Biology, 14(6), 1273-1285.
  • Hansen, K. T., & Andersen, K. E. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(42), 39366-39374.
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

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4-(1-Aminocyclopropyl)benzonitrile as a precursor for pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(1-Aminocyclopropyl)benzonitrile: A Strategic Precursor for Next-Generation Pharmaceutical Intermediates

Abstract

This document provides a comprehensive technical guide on the application of this compound, a sophisticated chemical building block pivotal to modern pharmaceutical development. We will explore the unique structural attributes of this precursor—namely, its strained, sp³-rich aminocyclopropyl group and its versatile benzonitrile core—which render it an invaluable asset in the synthesis of targeted therapeutics. The primary focus of this guide is to furnish researchers, medicinal chemists, and drug development professionals with an in-depth understanding of its strategic advantages and to provide robust, validated protocols for its use in constructing key pharmaceutical intermediates, particularly for Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors.

Section 1: Compound Profile and Safety Protocols

This compound is a bifunctional molecule that has gained prominence as a crucial starting material in drug discovery pipelines.[1][2] Its utility stems from the orthogonal reactivity of its primary amine and nitrile functional groups, coupled with the desirable physicochemical properties imparted by the cyclopropyl scaffold.

Physicochemical Data

For practical laboratory use, the compound is most frequently supplied as its hydrochloride salt to improve stability and handling.

PropertyValueSource(s)
Product Name This compound hydrochloride[1][3]
CAS Number 1369512-65-1[3][4]
Molecular Formula C₁₀H₁₁ClN₂[4]
Molecular Weight 194.66 g/mol [4]
Appearance Solid[4]
Typical Purity ≥98%[4]
Critical Safety and Handling Protocol

Adherence to stringent safety measures is paramount when handling this compound hydrochloride. The compound presents several hazards that necessitate careful management in a laboratory setting.

Hazard Identification (GHS Classification): [3]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use tight-sealing safety goggles or a face shield.[3]

    • Lab Coat: A flame-retardant lab coat is required.

    • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator.[5]

  • First Aid Measures:

    • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]

    • On Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[3]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3]

    • If Swallowed: Rinse mouth. Do not induce vomiting. Call a poison control center or physician immediately.[3]

Section 2: The Strategic Advantage in Medicinal Chemistry

The molecular architecture of this compound is not accidental; it is a deliberate design that addresses several challenges in modern drug development.

The Aminocyclopropyl Moiety: A Bioisostere for Enhanced Properties

The aminocyclopropyl group is a key feature, serving as a non-classical, sp³-rich bioisostere for the problematic aniline moiety. Anilines, while common in drug synthesis, are often susceptible to metabolic oxidation in the liver, which can lead to the formation of toxic metabolites.[6] The aminocyclopropyl group mitigates this risk.

  • Metabolic Stability: The cyclopropyl ring is sterically hindered and conformationally constrained, which can protect the adjacent amine from enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic profile of the final drug candidate.[7]

  • Novel Chemical Space: Incorporating three-dimensional, sp³-rich fragments like cyclopropanes allows medicinal chemists to explore novel chemical spaces, often leading to improved binding affinity and selectivity for the target protein.[8]

The Benzonitrile Functional Group: A Hub of Synthetic Versatility

The benzonitrile group provides a stable yet highly versatile chemical handle for synthetic elaboration.

  • Hydrogen Bond Acceptor: In the final active pharmaceutical ingredient (API), the nitrogen atom of the nitrile can act as a potent hydrogen bond acceptor, forming critical interactions within the binding pocket of a target enzyme or receptor.[9]

  • Synthetic Transformations: The nitrile group can undergo a variety of chemical transformations, allowing for diverse molecular scaffolding. Key reactions include:

    • Hydrolysis: Conversion to a carboxylic acid, creating a new point for amide bond formation.[10]

    • Reduction: Transformation into a primary amine (aminomethyl group), enabling further derivatization.

    • Cycloaddition: Participation in reactions to form heterocyclic rings, such as tetrazoles.

G cluster_0 This compound Core cluster_1 Aminocyclopropyl Moiety Transformations cluster_2 Benzonitrile Moiety Transformations Core C₁₀H₁₀N₂ Acylation N-Acylation Core->Acylation RCOCl, Base Alkylation N-Alkylation Core->Alkylation R-X, Base Coupling Coupling Reactions (e.g., Buchwald-Hartwig) Core->Coupling Aryl-X, Pd Catalyst Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis H₂O, H⁺ or OH⁻ Reduction Reduction to Benzylamine Core->Reduction H₂/Catalyst or LiAlH₄ Cycloaddition [2+3] Cycloaddition (e.g., to Tetrazole) Core->Cycloaddition NaN₃

Caption: Key synthetic transformations of this compound.

Section 3: Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a revolutionary class of anti-cancer drugs that exploit a vulnerability in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[11] This therapeutic strategy, known as synthetic lethality, has led to the approval of several PARP inhibitors for treating various cancers.[11][12]

Protocol 1: Synthesis of a Key Amide Intermediate

A common step in the synthesis of many PARP inhibitors is the acylation of a primary amine to form a critical amide bond, which often anchors the molecule within the nicotinamide binding site of the PARP enzyme.

Objective: To perform a representative N-acylation of this compound with an acid chloride.

Materials:

  • This compound hydrochloride

  • 3-Fluorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous DCM (approx. 0.1 M concentration) and stir to create a suspension.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add TEA or DIPEA (2.2 eq) dropwise to the suspension. The purpose of the excess base is to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of 3-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes. The slow addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture, until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess base, while the basic wash removes unreacted acid chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the pure N-(1-(4-cyanophenyl)cyclopropyl)-3-fluorobenzamide.

G cluster_workflow N-Acylation Workflow A 1. Dissolve Precursor & Add Base in DCM B 2. Cool to 0°C A->B C 3. Add Acid Chloride Dropwise B->C D 4. Warm to RT & Monitor by TLC C->D E 5. Aqueous Workup (Wash & Extract) D->E F 6. Dry & Concentrate E->F G 7. Purify Product (Chromatography) F->G

Caption: Workflow for the N-acylation of the precursor.

Section 4: Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[13] Kinase inhibitors are designed to block the activity of these enzymes. Many kinase inhibitors feature a core heterocyclic structure that interacts with the ATP-binding site. Benzonitrile derivatives are frequently used as starting materials for constructing these heterocyclic cores.[13][14][15]

Protocol 2: Base-Catalyzed Hydrolysis of the Nitrile Group

Transforming the nitrile into a carboxylic acid provides a versatile attachment point for building more complex kinase inhibitor scaffolds, for instance, through amide coupling reactions.[16]

Objective: To hydrolyze the nitrile of an N-protected this compound derivative to the corresponding carboxylic acid.

Materials:

  • N-Boc-4-(1-aminocyclopropyl)benzonitrile (or another N-protected derivative)

  • Sodium hydroxide (NaOH)

  • Ethanol or a similar polar solvent

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the N-protected starting material (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide pellets (e.g., 5-10 eq). The use of a strong base and heat is necessary to drive the hydrolysis of the sterically stable nitrile.[10]

  • Reflux: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the starting material.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent (ethanol) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of concentrated HCl. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum to yield the desired carboxylic acid.

Section 5: Data Presentation and Characterization

The following table summarizes representative parameters for the protocols described above. Actual results may vary based on scale and specific laboratory conditions.

ProtocolKey ReagentsMolar Eq. (Typical)Reaction TimeTypical YieldPurity (HPLC)
1: N-Acylation Precursor, 3-Fluorobenzoyl chloride, TEA1.0 : 1.05 : 2.22-4 hours85-95%>98%
2: Nitrile Hydrolysis N-Boc Precursor, NaOH1.0 : 10.012-24 hours75-85%>97%

Characterization: The identity and purity of all synthesized intermediates should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a premier building block for contemporary medicinal chemistry. Its unique combination of a metabolically robust aminocyclopropyl group and a synthetically versatile benzonitrile moiety provides a powerful platform for the efficient synthesis of complex pharmaceutical intermediates. The protocols detailed herein demonstrate its practical utility in constructing the core scaffolds of high-value therapeutics such as PARP and kinase inhibitors, underscoring its strategic importance in the development of next-generation medicines.

References

  • Strawberry Genome. This compound (hydrochloride). [Link]

  • ResearchGate. (2015). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

  • National Institutes of Health (NIH). (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. [Link]

  • ScienceDirect. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

  • National Institutes of Health (NIH). (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. [Link]

  • MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. [Link]

  • National Institutes of Health (NIH). (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Benzonitrile Intermediate: Applications in Organic Synthesis & Drug Discovery. [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]

  • Hilaris SRL. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. [Link]

  • DNA Perfection. This compound (hydrochloride). [Link]

  • ResearchGate. (2021). A “building block triangle” representing building blocks for medicinal chemistry. [Link]

  • Futurity.org. (2018). New drug 'building block' won't damage your liver. [Link]

Sources

Application Note & Protocols: The Versatile Reactivity of 4-(1-Aminocyclopropyl)benzonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

4-(1-Aminocyclopropyl)benzonitrile is a highly valuable and versatile building block in contemporary organic synthesis and medicinal chemistry.[1][2] Its structure is distinguished by a unique combination of a strained cyclopropyl ring, a nucleophilic primary amine, and an electron-withdrawing benzonitrile moiety. This arrangement provides a synthetically tractable handle for introducing the 1-amino-1-(4-cyanophenyl)cyclopropane motif, a feature present in various biologically active molecules and pharmaceutical intermediates.[3][4]

The primary amino group, positioned on a quaternary carbon of the cyclopropane ring, is the principal site of reactivity towards electrophiles. This guide provides a detailed exploration of the fundamental reactions of this amine with common classes of electrophiles, including acylating, sulfonylating, and alkylating agents. We will delve into the causality behind experimental design and provide robust, field-tested protocols for these transformations.

Core Reactivity Principles

The chemistry of this compound is dominated by the nucleophilicity of its primary amine. Unlike "donor-acceptor" cyclopropanes, which are designed to undergo ring-opening reactions upon nucleophilic attack, the reaction of the exocyclic amine with electrophiles typically preserves the three-membered ring.[5][6] The key transformations—acylation, sulfonylation, and alkylation—leverage the lone pair of electrons on the nitrogen atom to form new covalent bonds, leading to stable amide, sulfonamide, and secondary/tertiary amine products, respectively.

The presence of the electron-withdrawing nitrile group para to the aminocyclopropyl moiety influences the electronic properties of the benzene ring but has a minimal direct effect on the reactivity of the sterically accessible primary amine, which behaves as a typical, albeit somewhat hindered, primary amine.

G cluster_start Starting Material cluster_reaction Electrophilic Reaction Core cluster_purification Purification start This compound (Free Amine) reaction_step Reaction with Electrophile (E+) + Base start->reaction_step Solvent (e.g., DCM, THF) workup Aqueous Workup reaction_step->workup Reaction Mixture product_crude Crude Functionalized Product purify Chromatography or Recrystallization workup->purify Organic Extract product_final Purified Product (Amide, Sulfonamide, etc.) purify->product_final Isolated Product

Diagram 1: General workflow for the reaction of this compound with electrophiles.

Protocols for Key Transformations

The following protocols are designed as self-validating systems. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding to workup. Final products must be characterized by appropriate analytical methods (¹H NMR, ¹³C NMR, MS, IR) to confirm identity and purity.

N-Acylation: Formation of Amides

The N-acylation of this compound is a robust and high-yielding transformation that forms a stable amide bond. This reaction is fundamental for creating peptide-like linkages and introducing diverse functional groups. Acyl chlorides and acid anhydrides are the most common electrophiles for this purpose.[7]

Protocol 1: Synthesis of N-(1-(4-cyanophenyl)cyclopropyl)acetamide

  • Materials:

    • This compound hydrochloride (1.0 equiv)

    • Acetyl chloride (1.1 equiv)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Instrumentation:

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Suspend this compound hydrochloride in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Add the base (TEA or DIPEA, 2.5 equivalents) dropwise. The initial equivalent neutralizes the hydrochloride salt to the free amine, while the subsequent portion acts as an acid scavenger for the reaction. Stir for 10-15 minutes.

    • Slowly add acetyl chloride (1.1 equivalents) to the stirring mixture. A slight exotherm may be observed.

    • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Expert Insights: The use of 2.5 equivalents of base is critical when starting from the hydrochloride salt. Anhydrous conditions are preferred to prevent hydrolysis of the highly reactive acetyl chloride. Cooling the reaction mixture minimizes potential side reactions and ensures controlled amide formation.

N-Sulfonylation: Synthesis of Sulfonamides

The formation of sulfonamides is a cornerstone of medicinal chemistry. The reaction of this compound with sulfonyl chlorides proceeds readily in the presence of a suitable base to yield the corresponding N-sulfonylated product.

Protocol 2: Synthesis of N-(1-(4-cyanophenyl)cyclopropyl)-4-methylbenzenesulfonamide

  • Materials:

    • This compound (free amine, 1.0 equiv)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

    • Pyridine (as both solvent and base) or Triethylamine (1.5 equiv) in DCM

    • Dichloromethane (DCM), anhydrous (if not using pyridine as solvent)

    • 1 M aqueous hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in anhydrous pyridine or DCM in a round-bottom flask.

    • If using DCM, add triethylamine (1.5 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC/LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine/TEA), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization.

  • Expert Insights: Pyridine is an excellent choice as it functions as both a nucleophilic catalyst and an acid scavenger.[8] If the starting amine is sluggish, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.

N-Alkylation: Accessing Secondary and Tertiary Amines

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. For controlled mono-alkylation, reductive amination is the superior and more reliable method.

G cluster_direct Direct Alkylation cluster_reductive Reductive Amination start Goal: Mono-Alkylation direct React with R-X (e.g., Benzyl Bromide) + Base (K₂CO₃) start->direct Simple, but risky reductive_step1 Step 1: React with Aldehyde/Ketone (R-CHO) to form Imine start->reductive_step1 Controlled, preferred method direct_outcome Mixture of Mono- and Di-alkylated Products (Low Selectivity) direct->direct_outcome Risk of Over-alkylation reductive_step2 Step 2: Reduce Imine with Selective Reducing Agent (e.g., NaBH(OAc)₃) reductive_step1->reductive_step2 reductive_outcome Clean Mono-alkylated Product (High Selectivity) reductive_step2->reductive_outcome

Diagram 2: Decision workflow for N-alkylation, comparing direct alkylation with reductive amination.

Protocol 3: Reductive Amination for Mono-N-Benzylation

  • Materials:

    • This compound (1.0 equiv)

    • Benzaldehyde (1.05 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Acetic acid (catalytic, optional)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound and benzaldehyde (1.05 equivalents) in anhydrous DCE or THF. A small amount of acetic acid can be added to catalyze imine formation.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. The reaction is typically accompanied by mild gas evolution.

    • Stir at room temperature for 3-12 hours until the reaction is complete as judged by LC-MS.

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Expert Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the imine intermediate much faster than the starting aldehyde, preventing the formation of benzyl alcohol as a side product. This one-pot procedure is highly efficient for generating secondary amines with excellent control and selectivity.

Summary of Reaction Conditions

Reaction TypeElectrophile ExampleBaseSolventTemperatureOutcome
N-Acylation Acetyl ChlorideTriethylamineDCM0 °C to RTHigh yield of N-acetyl amide
N-Sulfonylation Tosyl ChloridePyridinePyridine0 °C to RTHigh yield of N-tosyl sulfonamide
N-Alkylation BenzaldehydeNone (reductant used)DCE / THFRoom Temp.High yield of N-benzyl amine

Conclusion

This compound is a robust synthetic intermediate whose primary amine undergoes clean and predictable reactions with a wide range of electrophiles. By selecting the appropriate reaction conditions, chemists can readily synthesize a diverse array of amides, sulfonamides, and secondary amines. The protocols outlined in this guide, particularly the use of reductive amination for controlled alkylation, provide reliable and scalable methods for the functionalization of this important scaffold, paving the way for its application in drug discovery and materials science.

References

  • Organic Letters. (2013). Catalytic Friedel–Crafts Reaction of Aminocyclopropanes.
  • ResearchGate. (n.d.). Enantioselective Friedel-Crafts Alkylation Reactions of β-Naphthols with D-A Aminocyclopropanes.
  • National Institutes of Health (NIH). (n.d.). Reactivity of electrophilic cyclopropanes.
  • Strawberry Genome. (n.d.). This compound (hydrochloride).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Benchchem. (n.d.). 4-(1-Aminocyclobutyl)benzonitrile hydrochloride|CAS 1909305-75-4.
  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)
  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes.
  • National Institutes of Health (NIH). (2020).
  • PubMed. (2023). Reactivity of electrophilic cyclopropanes.
  • Cambridge Open Engage. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.

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Application Notes and Protocols for the N-Functionalization of 4-(1-Aminocyclopropyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of methodologies for the N-functionalization of 4-(1-aminocyclopropyl)benzonitrile, a critical building block in contemporary drug discovery and medicinal chemistry. The unique structural motif of a cyclopropylamine fused to a benzonitrile scaffold imparts valuable physicochemical properties to bioactive molecules, including enhanced metabolic stability and improved target binding affinity.[1][2] This document details robust protocols for common N-functionalization reactions, including sulfonylation, acylation, reductive amination, and Buchwald-Hartwig amination. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively synthesize diverse libraries of this compound derivatives for the exploration of novel therapeutic agents.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a privileged structure in medicinal chemistry. The benzonitrile group serves as a versatile synthetic handle and can participate in key interactions with biological targets, such as hydrogen bonding.[3][4] The cyclopropyl ring introduces conformational rigidity and can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation.[1] This combination of features makes derivatives of this compound attractive candidates for the development of new therapeutics across various disease areas, including oncology and infectious diseases.[1][3]

The primary amino group of this compound is a key site for diversification, allowing for the introduction of a wide array of functional groups to modulate pharmacological properties. This guide focuses on the practical aspects of N-functionalization, providing reliable protocols for the synthesis of novel derivatives.

N-Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides from primary amines is a cornerstone transformation in medicinal chemistry. The resulting sulfonamide group is a common pharmacophore found in numerous approved drugs. The reaction involves the treatment of the primary amine with a sulfonyl chloride in the presence of a base.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction and to facilitate the deprotonation of the amine, increasing its nucleophilicity. Common bases include pyridine and triethylamine.[5][6]

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol provides a general method for the synthesis of N-(1-(4-cyanophenyl)cyclopropyl)sulfonamides.

Materials:

  • This compound

  • Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the amine in anhydrous DCM or THF.

  • Add a suitable base, such as pyridine or triethylamine (1.1-1.5 equivalents).[5]

  • Cool the reaction mixture to 0 °C in an ice-water bath.[5][7]

  • In a separate flask, dissolve the desired sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent.[5]

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[5]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Troubleshooting and Optimization
Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Consider a more reactive sulfonylating agent or a stronger base.
Decomposition of starting material or product.Run the reaction at a lower temperature. Ensure anhydrous conditions.
Di-sulfonylation Excess sulfonyl chloride.Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[5]
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C).[5]
Prolonged reaction time.Monitor the reaction closely and quench upon completion.[5]

N-Acylation: Formation of Amides

N-acylation is another fundamental transformation for modifying primary amines. The resulting amide bond is a key structural feature in peptides and many small molecule drugs. The reaction typically involves an acyl chloride or an acid anhydride as the acylating agent.

Mechanistic Rationale

Similar to sulfonylation, N-acylation proceeds through the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent. A base is used to scavenge the acid byproduct.

Experimental Protocol: General Procedure for N-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)

  • Anhydrous DCM or THF

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.2-1.5 equivalents).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add the acyl chloride or acid anhydride (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[8] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8][9]

Mechanistic Rationale

The reaction proceeds in two main steps. First, the primary amine reacts with the carbonyl group to form a hemiaminal, which then dehydrates to form an imine.[8] In the second step, a reducing agent selectively reduces the imine to the amine.[8] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not reduce the starting carbonyl compound.[8][9]

Reductive_Amination Aldehyde/Ketone Aldehyde/Ketone Imine_Intermediate Imine_Intermediate Aldehyde/Ketone->Imine_Intermediate + Amine, -H₂O Primary_Amine This compound Primary_Amine->Imine_Intermediate Secondary_Amine N-Alkylated Product Imine_Intermediate->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Secondary_Amine Reduction

Caption: Reductive Amination Workflow.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolve the reactants in anhydrous DCE or DCM.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[10][11] This reaction is a powerful tool for the synthesis of arylamines and has broad applications in medicinal chemistry.[10][12]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, ligand exchange, and reductive elimination.[11][13] A Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex. The amine then coordinates to the palladium center, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[11][13] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[13]

Buchwald_Hartwig_Amination Aryl_Halide Aryl Halide/Triflate Arylamine_Product N-Arylated Product Aryl_Halide->Arylamine_Product Amine This compound Amine->Arylamine_Product Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Arylamine_Product Catalysis Base Base Base->Arylamine_Product

Caption: Buchwald-Hartwig Amination Components.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride) or aryl triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add the aryl halide or triflate (1.0 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The N-functionalization of this compound provides a versatile platform for the synthesis of novel and diverse chemical entities with significant potential in drug discovery. The protocols detailed in this guide for N-sulfonylation, N-acylation, reductive amination, and Buchwald-Hartwig amination are robust and adaptable, enabling researchers to efficiently generate libraries of compounds for biological screening. Careful consideration of reaction conditions, reagents, and purification techniques is paramount to achieving high yields and purity. The insights provided herein are intended to facilitate the successful synthesis and exploration of this valuable chemical scaffold.

References

  • Benchchem. Technical Support Center: Sulfonylation of Primary Amines.
  • Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • ResearchGate. Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wiley Online Library. Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ResearchGate. Catalytic approaches to benzonitrile synthesis. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available from: [Link]

  • YouTube. Reductive Amination & Amide Synthesis (IOC 40). Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

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Application Notes & Protocols: The Strategic Utility of 4-(1-Aminocyclopropyl)benzonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The constrained, three-dimensional nature of the cyclopropyl group has made it a highly sought-after motif in medicinal chemistry, often serving as a bioisosteric replacement for larger, more flexible groups. 4-(1-Aminocyclopropyl)benzonitrile emerges as a particularly valuable bifunctional building block, integrating the strained aminocyclopropyl core with a versatile benzonitrile moiety. This combination opens a rich design space for the synthesis of novel spirocyclic and fused heterocyclic compounds. This document provides an in-depth guide for researchers, exploring the reactivity of this reagent and presenting detailed protocols for its application in constructing complex molecular architectures relevant to drug discovery and materials science.

Introduction: Why this compound?

The incorporation of small, strained rings into molecular scaffolds is a proven strategy for modulating physicochemical properties such as metabolic stability, solubility, and binding affinity. The 1-aminocyclopropyl group, in particular, acts as a constrained alpha-amino acid mimic and a unique nucleophile. When positioned para to a nitrile group on a benzene ring, as in this compound, the molecule presents two orthogonal reactive centers:

  • The Primary Amine: A potent nucleophile, ideal for forming amides, sulfonamides, and for participating in cyclization reactions to form nitrogen-containing heterocycles. Its position on a quaternary carbon introduces significant steric influence.

  • The Benzonitrile Group: A versatile electrophilic handle that can be transformed into a wide array of functional groups. It can undergo hydrolysis to a carboxylic acid, reduction to a primary amine, or participate in cycloadditions and other metal-catalyzed reactions to form heterocycles like tetrazoles or oxadiazoles.

This dual functionality allows for sequential or one-pot reactions, enabling the rapid construction of complex molecules with precise control over stereochemistry and vectoral diversity. This guide will focus on leveraging these reactive sites for the synthesis of novel heterocyclic systems.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 129334-31-4
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance White to off-white solidSupplier Data
Solubility Soluble in DMSO, DCM, Ethyl AcetateGeneral Lab Experience
Storage Store at 2-8°C under an inert atmosphere

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • The compound is an amine and should be considered a potential irritant. Avoid contact with skin and eyes.

  • Due to the strained cyclopropyl ring, thermal decomposition under high heat should be considered a potential hazard.

Synthetic Pathways & Protocols

The strategic value of this compound lies in its ability to serve as a linchpin in multi-step syntheses. Below are detailed protocols illustrating its use in constructing distinct heterocyclic scaffolds.

Pathway A: Synthesis of Spirocyclic Imidazolidinones via Ugi-type Reactions

The primary amine of the cyclopropyl group is an excellent component for multicomponent reactions (MCRs), which offer a highly efficient route to complex structures. The Ugi four-component reaction (Ugi-4CR) is a prime example, allowing for the one-pot synthesis of α-acetamidoamides. A subsequent intramolecular cyclization can yield spirocyclic imidazolidinones, a scaffold found in numerous bioactive molecules.

Workflow Overview:

G cluster_0 Ugi-4CR & Cyclization A This compound (Amine Component) E Ugi Adduct (Linear Intermediate) A->E B Aldehyde/Ketone (e.g., Acetone) B->E C Carboxylic Acid (e.g., Acetic Acid) C->E D Isocyanide (e.g., tert-Butyl isocyanide) D->E F Spirocyclic Imidazolidinone (Final Product) E->F Base-mediated Intramolecular Cyclization

Caption: Workflow for spirocyclic imidazolidinone synthesis.

Protocol: Synthesis of a Model Spiro-Imidazolidinone

  • Reaction Setup: To a 25 mL round-bottom flask charged with a magnetic stir bar, add this compound (158 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent & Reagents: Add methanol (5 mL) and stir until the solid dissolves. Add acetone (73 µL, 1.0 mmol, 1.0 equiv.) and acetic acid (57 µL, 1.0 mmol, 1.0 equiv.).

  • Isocyanide Addition: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl isocyanide (113 µL, 1.0 mmol, 1.0 equiv.) dropwise over 2 minutes. Causality Note: The exothermicity of the reaction is controlled by slow addition at low temperature, which is crucial for minimizing side-product formation.

  • Ugi Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up (Part 1): Concentrate the reaction mixture under reduced pressure to remove methanol. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Ugi adduct.

  • Cyclization: Dissolve the crude adduct in tetrahydrofuran (THF, 10 mL). Add potassium tert-butoxide (1M in THF, 1.2 mL, 1.2 mmol, 1.2 equiv.) dropwise at 0 °C. Expertise Note: Potassium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the secondary amide without competing side reactions.

  • Reaction & Quench: Stir the reaction at room temperature for 4 hours. Quench carefully by adding saturated aqueous NH₄Cl (10 mL).

  • Work-up (Part 2) & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic imidazolidinone.

Pathway B: Transformation of the Nitrile into a Tetrazole Ring

The benzonitrile group serves as a stable but reactive handle for forming five-membered heterocycles. One of the most common and medicinally relevant transformations is its conversion to a tetrazole ring via [3+2] cycloaddition with an azide source. Tetrazoles are widely used as bioisosteres for carboxylic acids.

Mechanism Overview:

G cluster_1 [3+2] Cycloaddition for Tetrazole Synthesis Start This compound Intermediate Coordinated Nitrile (Activated Electrophile) Start->Intermediate Coordination Reagent Azide Source (e.g., NaN₃, DPPA) Reagent->Intermediate Nucleophilic Attack Catalyst Lewis Acid / Additive (e.g., ZnCl₂, NH₄Cl) Catalyst->Intermediate Product 4-(1-Aminocyclopropyl)-phenyltetrazole (Final Product) Intermediate->Product Cycloaddition & Protonation

Caption: Mechanism for nitrile to tetrazole conversion.

Protocol: Synthesis of 4-(1-Aminocyclopropyl)-phenyltetrazole

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.58 g, 10.0 mmol, 1.0 equiv.), sodium azide (975 mg, 15.0 mmol, 1.5 equiv.), and ammonium chloride (802 mg, 15.0 mmol, 1.5 equiv.) in N,N-dimethylformamide (DMF, 20 mL).

  • Safety First: Trustworthiness Note: Azide compounds are potentially explosive. Handle with extreme care. Do not use metal spatulas with sodium azide. Perform the reaction behind a blast shield. The use of ammonium chloride buffers the reaction and avoids the formation of dangerously explosive hydrazoic acid (HN₃) in high concentrations.

  • Heating: Heat the reaction mixture to 120 °C and stir vigorously for 18-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Cooling & Quenching: Cool the reaction to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-water with stirring.

  • Acidification & Precipitation: Acidify the aqueous mixture to pH ~2-3 by the dropwise addition of 2M HCl. A white precipitate should form. Causality Note: The tetrazole product is acidic and will precipitate out of the aqueous solution upon protonation.

  • Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual DMF and salts. Dry the solid under high vacuum to afford the pure tetrazole product. Further purification is typically not required.

Summary & Future Directions

This compound is a potent building block for creating diverse heterocyclic structures. The protocols detailed herein demonstrate two distinct and reliable pathways that leverage its bifunctional nature. The primary amine enables access to spirocyclic systems via multicomponent reactions, while the benzonitrile provides a gateway to important bioisosteres like tetrazoles.

Future applications could explore:

  • Sequential Functionalization: Protection of the amine, elaboration of the nitrile (e.g., into an oxadiazole), followed by deprotection and reaction at the amine center.

  • Metal-Catalyzed Cross-Coupling: While the nitrile itself is not typically used in cross-coupling, its reduction to an aminomethyl group or hydrolysis to a carboxylic acid (which can be converted to a triflate or halide) opens up possibilities for Pd- or Cu-catalyzed reactions.

  • Asymmetric Synthesis: Chiral resolution of the amine or asymmetric synthesis of the starting material could lead to enantiopure heterocyclic products, a critical step in drug development.

This guide serves as a foundational resource, and the principles outlined can be adapted and expanded upon to unlock the full synthetic potential of this versatile reagent.

References

Application Notes and Protocols for the Strategic Use of 4-(1-Aminocyclopropyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the utilization of 4-(1-Aminocyclopropyl)benzonitrile, a versatile and strategically important building block in modern medicinal chemistry. The unique combination of a constrained cyclopropylamine moiety and a synthetically adaptable benzonitrile group makes this scaffold highly valuable for generating diverse libraries of drug-like molecules.[1] We will explore its fundamental properties, detail key synthetic transformations with step-by-step protocols, and discuss the rationale behind its application in designing molecules with desirable pharmacokinetic profiles. The protocols herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure reproducibility and success.

Introduction: The Strategic Value of a Constrained Scaffold

The principle of "escaping from flatland" has become a guiding mantra in contemporary drug discovery, encouraging the design of molecules with greater three-dimensionality to improve selectivity and physicochemical properties.[2] this compound is an exemplary reagent that embodies this principle. Its structure offers two orthogonal points for chemical diversification: a primary amine for chain extension and a nitrile group for bioisosteric replacement or further functionalization.

  • The Aminocyclopropyl Group: This unit introduces a rigid, sp³-rich element. The cyclopropane ring acts as a "conformational anchor," restricting the rotational freedom of the attached phenyl ring. This rigidity can lead to more specific and higher-affinity interactions with biological targets. Furthermore, the cyclopropyl group is often used as a metabolically stable bioisostere for moieties like gem-dimethyl groups or alkynes.[1]

  • The Benzonitrile Moiety: The nitrile group is far more than a simple placeholder. It is a robust and biocompatible functional group that is generally resistant to metabolic degradation.[3] Its strong dipole moment allows it to act as an effective hydrogen bond acceptor, often mimicking the interaction of a carbonyl group.[3][4] Crucially, the nitrile is a versatile synthetic handle that can be transformed into other key functional groups, such as tetrazoles or amidines, which have profound implications for modulating a compound's properties.[5][6]

This combination makes this compound a privileged starting material for constructing novel inhibitors, modulators, and probes for a wide array of biological targets.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for its effective use.

PropertyValueSource
CAS Number 127934-31-6 (for HCl salt)Internal Data
Molecular Formula C₁₁H₁₂N₂[7]
Molecular Weight 172.23 g/mol [7]
Appearance Off-white to pale yellow solid[8]
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.[8]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep container tightly closed when not in use.

  • The compound is an eye irritant and may be harmful if swallowed or in contact with skin.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Synthetic Protocols and Applications

The true power of this compound lies in its reactivity. The following protocols detail common, high-value transformations.

Diagram: Diversification Pathways

G cluster_amine Reactions at the Amine cluster_nitrile Reactions at the Nitrile start This compound acylation Acylation / Amide Coupling start->acylation R-COOH, Coupling Agent reductive_amination Reductive Amination start->reductive_amination R-CHO, Reducing Agent tetrazole Tetrazole Formation start->tetrazole NaN₃, Lewis Acid amidine Amidine Synthesis start->amidine 1. Pinner Reaction or 2. NH₂OH product1 product1 acylation->product1 Amide Derivatives product2 product2 reductive_amination->product2 Secondary Amines product3 product3 tetrazole->product3 Tetrazole Bioisosteres product4 product4 amidine->product4 Amidine Derivatives

Caption: Key diversification pathways for this compound.

Application: Amide Bond Formation via Acylation

Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry, used to link fragments and build complex molecules. This protocol leverages the nucleophilic primary amine of the starting material. The resulting amides are often stable and can participate in crucial hydrogen bonding interactions with protein targets.

Protocol: General Procedure for EDC/HOBt Coupling

  • Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.1 M concentration).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step generates the active ester.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as a proton scavenger.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Application: Reductive Amination

Rationale: Reductive amination provides a robust method for forming C-N bonds, leading to secondary amines. This is a key strategy for introducing new substituents and exploring the structure-activity relationship (SAR) around the amine pharmacophore. The resulting secondary amines often have improved properties, such as increased basicity and different hydrogen bonding capabilities compared to amides.

Protocol: General Procedure using Sodium Triacetoxyborohydride

  • Dissolution: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Imine Formation: Add acetic acid (0.1-0.5 eq) to catalyze the formation of the imine/enamine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired secondary amine.

  • Characterization: Confirm the product's identity and purity using NMR and MS analysis.

Application: Bioisosteric Replacement via Nitrile Conversion

Rationale: The nitrile group is a powerful precursor for generating important bioisosteres. Converting it to a tetrazole, a well-established carboxylic acid bioisostere, can significantly enhance metabolic stability and improve oral bioavailability.[5]

Diagram: Protocol Workflow for Tetrazole Synthesis

G start 1. Dissolve Reactants (Amine-protected Substrate, NaN₃, ZnCl₂) in DMF react 2. Heat Reaction (e.g., 120°C, 12-24h) Monitor by TLC/LC-MS start->react cool 3. Cool to RT Pour into Water react->cool acidify 4. Acidify with HCl to Precipitate Product cool->acidify filter 5. Filter Solid acidify->filter wash_dry 6. Wash with Water & Dry filter->wash_dry product Final Tetrazole Product wash_dry->product

Caption: Step-by-step workflow for the synthesis of a tetrazole derivative.

Protocol: Synthesis of 5-(4-(1-aminocyclopropyl)phenyl)tetrazole

Note: For this reaction, it is often advantageous to first protect the primary amine (e.g., as a Boc-carbamate) to prevent side reactions and improve solubility. The deprotection step would follow the tetrazole formation.

  • Setup: To a solution of the N-Boc protected this compound (1.0 eq) in DMF, add sodium azide (NaN₃) (3.0 eq) and a Lewis acid catalyst such as zinc chloride (ZnCl₂) or triethylamine hydrochloride (Et₃N·HCl) (2.0 eq).[6]

  • Reaction: Heat the reaction mixture to 120-130°C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen). Monitor the conversion of the nitrile by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of stirred water.

    • Adjust the pH to ~2-3 with concentrated HCl. A precipitate should form.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid extensively with water to remove inorganic salts, then dry under vacuum. If necessary, the product can be further purified by recrystallization or chromatography.

  • Deprotection (if applicable): If a Boc-protecting group was used, dissolve the tetrazole product in a solution of 4 M HCl in Dioxane or DCM with Trifluoroacetic Acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

  • Final Isolation: Remove the solvent under reduced pressure to yield the final hydrochloride salt of the tetrazole product. Characterize by NMR and MS.

Biological Context and Pharmacokinetic Impact

Compounds derived from this compound have shown promise in various therapeutic areas. The core scaffold is present in inhibitors of enzymes such as farnesyltransferase, which are targets in oncology.[9]

Structural FeaturePotential Biological/Pharmacokinetic ImpactRationale/Mechanism
Cyclopropyl Ring - Improved Metabolic Stability- Enhanced Cell Permeability- Favorable Target BindingThe strained ring is less susceptible to CYP450 oxidation. The rigid, lipophilic nature can improve membrane passage and provide conformational constraint for higher binding affinity.
Benzonitrile Group - Hydrogen Bond Acceptor- Improved PK Properties- Metabolic StabilityThe nitrogen lone pair can interact with H-bond donors in a target's active site. The group is generally not metabolized and can improve solubility over more lipophilic analogs.[3]
Tetrazole Derivative - Carboxylic Acid Bioisostere- Increased Metabolic Stability- Improved Oral AbsorptionThe tetrazole ring mimics the pKa and charge distribution of a carboxylic acid but is resistant to phase II glucuronidation. This often leads to a longer half-life.[5]

The process of absorption, distribution, metabolism, and excretion (ADME) dictates a drug's efficacy and safety.[10] The judicious use of scaffolds like this compound allows medicinal chemists to fine-tune these ADME properties from the very beginning of the design process.[11]

References

  • This compound (hydrochloride) | Strawberry Genome. Available at: [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available at: [Link]

  • 4-[(1-aminocyclopropyl)methyl]benzonitrile | AA Blocks. Available at: [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - NIH. Nature Communications. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Journal of Medicinal Chemistry. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • Chemical structure of benzonitrile derivatives investigated - ResearchGate. Available at: [Link]

  • A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids - PMC - NIH. Organic Letters. Available at: [Link]

  • Synthesis of Benzonitrile - YouTube. Available at: [Link]

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  • Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency - PubMed. Journal of Medicinal Chemistry. Available at: [Link]

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  • Saturated bioisosteres of benzene: Unique building blocks for drug discovery. American Chemical Society. Available at: [Link]

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Application Notes & Protocols: 4-(1-Aminocyclopropyl)benzonitrile as a Foundational Intermediate for Pan-JAK Inhibitor Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them a high-value target for therapeutic intervention in a host of autoimmune and inflammatory diseases. Pan-JAK inhibitors, which modulate the activity of multiple JAK isoforms, have emerged as a powerful therapeutic class. This guide provides an in-depth technical overview of 4-(1-aminocyclopropyl)benzonitrile, a key molecular intermediate whose unique structural motifs are integral to the pharmacophore of potent pan-JAK inhibitors. We will detail its synthesis, its incorporation into a final active pharmaceutical ingredient (API), and the subsequent biochemical and cellular assays required to validate the inhibitor's intended mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of kinase inhibitor discovery.

The Scientific Rationale: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a principal mechanism for transducing extracellular signals from cytokines and growth factors into a cellular response.[1][2] The pathway involves four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] These STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[3]

Dysregulation of this pathway is a hallmark of numerous immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4][5] Pan-JAK inhibitors are small molecules designed to interfere with this signaling cascade by competitively binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation of STATs and downregulating the inflammatory response.[2][6] While second-generation inhibitors aim for isoform selectivity, pan-JAK inhibitors are effective because many inflammatory conditions involve a complex interplay of multiple cytokines that signal through different JAK pairings.[5][7]

Caption: Canonical JAK-STAT signaling pathway and point of intervention for pan-JAK inhibitors.

The Key Intermediate: Synthesis and Characterization of this compound

This compound serves as a crucial intermediate, providing a rigid cyclopropylamine scaffold linked to a benzonitrile group.[8] This structure is vital for anchoring the inhibitor within the ATP-binding pocket of the JAK kinase domain. The nitrile group often acts as a key hydrogen bond acceptor.

Protocol: Two-Step Synthesis of this compound Hydrochloride

This protocol outlines a common synthetic route starting from 4-bromobenzonitrile. The causality behind this choice is the commercial availability of the starting material and the efficiency of the subsequent reactions.

Step 1: Synthesis of 1-(4-cyanophenyl)cyclopropanecarbonitrile

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzonitrile (1 eq.), cyclopropanecarbonitrile (1.2 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent and Base: Add a suitable solvent like anhydrous toluene. Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq.), to facilitate the coupling reaction.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash with toluene. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(4-cyanophenyl)cyclopropanecarbonitrile as a solid.

Step 2: Reduction and Salt Formation to this compound HCl

  • Reduction: Dissolve the product from Step 1 in a suitable solvent like tetrahydrofuran (THF). Add a reducing agent, such as Lithium Aluminium Hydride (LiAlH₄, 2 eq.), portion-wise at 0°C. Causality: LiAlH₄ is a powerful reducing agent capable of converting the nitrile to a primary amine.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Extraction: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or methanol. Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

  • Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.[9]

Synthesis_Workflow_Intermediate Start 4-Bromobenzonitrile + Cyclopropanecarbonitrile Step1 Palladium-Catalyzed Buchwald-Hartwig Coupling Start->Step1 Intermediate 1-(4-cyanophenyl) cyclopropanecarbonitrile Step1->Intermediate Step2 LiAlH4 Reduction Intermediate->Step2 Amine Free Amine Base Step2->Amine Step3 HCl Salt Formation Amine->Step3 Final This compound HCl Step3->Final

Caption: Synthetic workflow for the preparation of the key intermediate.

Analytical Characterization

To ensure the intermediate's suitability for subsequent steps, rigorous analytical validation is mandatory.

Analytical Method Purpose Expected Result
HPLC Purity AssessmentPurity ≥98% with a single major peak.[10]
¹H NMR Structural ConfirmationPeaks corresponding to aromatic, cyclopropyl, and amine protons with correct integration and splitting patterns.
¹³C NMR Structural ConfirmationSignals for all unique carbon atoms, including the nitrile carbon.
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₀N₂).
FTIR Functional Group IDCharacteristic stretches for C≡N (nitrile) and N-H (amine) bonds.

From Intermediate to Inhibitor: Synthesis of a Pyrrolopyrimidine-Based Pan-JAK Inhibitor

The this compound intermediate is typically coupled to a heterocyclic core to form the final JAK inhibitor. Pyrrolo[2,3-d]pyrimidine is a common core structure found in many approved JAK inhibitors, such as Tofacitinib.[11]

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the coupling of the intermediate with a chlorinated pyrrolopyrimidine core.

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add this compound hydrochloride (1.1 eq.).

  • Base: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 3 eq.), to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C for 6-12 hours. The reaction progress should be monitored by HPLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice water. A precipitate should form.

  • Isolation and Purification: Collect the solid product by filtration. Wash thoroughly with water and then a non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final pan-JAK inhibitor.

Synthesis_Workflow_Final Intermediate 4-(1-Aminocyclopropyl) benzonitrile HCl Step1 Nucleophilic Aromatic Substitution (SNAr) Intermediate->Step1 Core 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Core->Step1 Purification Work-up & Purification Step1->Purification Final_API Final Pan-JAK Inhibitor (API) Purification->Final_API

Caption: Workflow for the synthesis of the final API from the key intermediate.

Biological Validation: Confirming Pan-JAK Activity

After successful synthesis and purification, the compound must be tested to confirm its biological activity and pan-inhibitory profile.

Protocol: In Vitro Biochemical Kinase Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of purified JAK isoforms.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against JAK1, JAK2, JAK3, and TYK2.

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide substrate; ATP; and the synthesized inhibitor.

  • Assay Plate Setup: Serially dilute the inhibitor in DMSO and add to a 384-well assay plate. Add the JAK enzyme and substrate solution to each well.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using fluorescence-based or luminescence-based detection systems (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each JAK isoform.

Protocol: Cellular Phospho-STAT (pSTAT) Assay

This assay confirms that the inhibitor can block JAK activity within a living cell.[13]

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

  • Cell Culture: Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells or a specific cell line like TF-1) under standard conditions.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the synthesized inhibitor for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, or IL-2 for JAK1/JAK3).

  • Cell Lysis and Staining: After a short stimulation period (e.g., 15-30 minutes), fix and permeabilize the cells. Stain with a fluorescently-labeled antibody specific for the phosphorylated form of a relevant STAT protein (e.g., anti-pSTAT3).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT staining in the cell population.

  • Data Analysis: Calculate the percent inhibition of pSTAT signaling for each inhibitor concentration relative to the stimulated control. Determine the IC₅₀ value.

Data Presentation and Interpretation

The results from the biochemical and cellular assays are crucial for classifying the inhibitor. A pan-JAK inhibitor will exhibit potent inhibition across multiple JAK isoforms.

Target Kinase Biochemical IC₅₀ (nM) Cellular pSTAT IC₅₀ (nM)
JAK1 1055
JAK2 1570
JAK3 525
TYK2 60>400

Note: The data presented are representative examples. A true pan-JAK inhibitor would ideally show similar potency against JAK1, JAK2, and JAK3.[12]

Conclusion and Future Perspectives

This compound is a validated and highly valuable intermediate in the synthesis of pan-JAK inhibitors. Its rigid structure and key functional groups allow for high-affinity binding to the kinase hinge region. The protocols outlined here provide a comprehensive framework for its synthesis, incorporation into a final drug candidate, and subsequent biological validation. As the field moves towards developing inhibitors with tailored selectivity profiles and improved safety, the fundamental synthetic and analytical principles detailed in this guide will remain essential for the discovery and development of the next generation of JAK-targeted therapeutics.[5]

References

  • DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

  • Wikipedia. (2024). Janus kinase inhibitor. Retrieved from [Link]

  • Bao, Y., & Chen, G. (2023). Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases. International Immunopharmacology, 122, 110660. Retrieved from [Link]

  • Khan, M. F., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Molecules, 29(7), 1469. Retrieved from [Link]

  • Wellenreuther, M., et al. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber, 37(6), 190-193. Retrieved from [Link]

  • Strawberry Genome. (n.d.). This compound (hydrochloride). Retrieved from [Link]

  • Drugs.com. (2025). What are JAK inhibitors and how do they work? Retrieved from [Link]

  • Al-Khafaji, K., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 12, 1363717. Retrieved from [Link]

  • MDPI. (2023). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

  • Google Patents. (2021). US11059823B2 - Small molecule inhibitors of the JAK family of kinases.
  • Al-Khafaji, K., & Al-shmgani, H. S. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(2), 249. Retrieved from [Link]

  • ACS Omega. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Google Patents. (n.d.). CN114409674B - Synthesis method of JAK inhibitor Pacritinib.
  • ScienceOpen. (2023). Virtual Screening-based Molecular Analysis of Marine Bioactive Molecules as Inhibitors for Janus Kinase 3. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds.
  • YouTube. (2021). Synthesis of Benzonitrile. Retrieved from [Link]

  • Bonelli, M., et al. (2024). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 83(2), 151-163. Retrieved from [Link]

  • ResearchGate. (n.d.). Jak inhibitors and their selectivity profile. Retrieved from [Link]

  • ResearchGate. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

  • Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • CDC. (n.d.). ORGANONITROGEN PESTICIDES 5601. Retrieved from [Link]

  • CDC. (n.d.). ORGANONITROGEN PESTICIDES 5601 - Restored. Retrieved from [Link]

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Application Note: Strategic Synthesis of Novel Tofacitinib Analogues via Cyclopropylamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the JAK Inhibitor Landscape

Tofacitinib, a potent inhibitor of Janus kinases (JAKs), has revolutionized the treatment of autoimmune diseases.[1] Its core structure, a pyrrolo[2,3-d]pyrimidine scaffold linked to a substituted piperidine moiety, has been the subject of extensive medicinal chemistry efforts to enhance selectivity and mitigate off-target effects.[2][3] This application note details synthetic routes to novel tofacitinib analogues, replacing the traditional piperidine ring with a 4-(1-aminocyclopropyl)benzonitrile moiety. This modification is driven by the pursuit of unique structure-activity relationships (SAR), leveraging the favorable physicochemical properties of the cyclopropyl group, such as metabolic stability and conformational rigidity, which can lead to improved pharmacokinetic profiles and target engagement.[4]

The nitrile group on the benzonitrile fragment is a key pharmacophore, known for its ability to act as a hydrogen bond acceptor and mimic carbonyl groups in interactions with biological targets.[5][6] The strategic incorporation of this compound into the tofacitinib scaffold presents a compelling avenue for the discovery of next-generation JAK inhibitors with potentially superior therapeutic profiles.[7]

Retrosynthetic Strategy and Core Reactions

The synthesis of these novel analogues hinges on the coupling of two key building blocks: the versatile 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and the innovative this compound side chain. Two primary catalytic strategies are presented for the crucial C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

G Tofacitinib_Analogue Tofacitinib Analogue with This compound Coupling C-N Bond Formation (SNAr or Buchwald-Hartwig) Tofacitinib_Analogue->Coupling PyrroloPyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Coupling->PyrroloPyrimidine Cyclopropylamine This compound Coupling->Cyclopropylamine

Caption: Retrosynthetic analysis of the target tofacitinib analogues.

Synthetic Protocols and Mechanistic Insights

Protecting Group Strategy

The pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is often protected to prevent side reactions and improve solubility. The tosyl (Ts) group is a common choice, introduced by reacting the starting material with p-toluenesulfonyl chloride in the presence of a base.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack by the primary amine of this compound at the C4 position, displacing the chloride.[8] This reaction is typically performed at elevated temperatures in a polar aprotic solvent.

Step-by-Step Methodology:

  • Protection of Pyrrolo[2,3-d]pyrimidine:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature.

    • Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

  • SNAr Coupling:

    • In a sealed reaction vessel, combine the protected 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) in a polar aprotic solvent like n-butanol or DMF.[9]

    • Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring progress by LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection:

    • Dissolve the crude coupled product in a suitable solvent (e.g., methanol/THF).

    • Add a base such as sodium hydroxide or potassium carbonate to facilitate the removal of the tosyl group.

    • Stir at room temperature or with gentle heating until deprotection is complete.

    • Neutralize the reaction mixture and extract the final product.

  • Purification:

    • The final tofacitinib analogue is purified by silica gel column chromatography to yield the desired compound.

G cluster_0 SNAr Pathway Start Protected 4-Chloro-Pyrrolopyrimidine + this compound Reaction Heat in polar aprotic solvent with non-nucleophilic base Start->Reaction Intermediate Coupled Protected Analogue Reaction->Intermediate Deprotection Base-mediated Tosyl Removal Intermediate->Deprotection Product Final Tofacitinib Analogue Deprotection->Product

Caption: Workflow for the SNAr synthesis of tofacitinib analogues.

Protocol 2: Buchwald-Hartwig Amination

For less reactive substrates or when milder conditions are desired, the Buchwald-Hartwig amination offers a powerful alternative.[10] This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds.[11]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a dry Schlenk flask with a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%).[12]

    • Add the protected or unprotected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.1-1.5 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium phosphate, 1.5-2.0 eq).

  • Reaction Execution:

    • Add a dry, deoxygenated solvent such as toluene or dioxane.

    • Heat the mixture to 80-110°C and stir for 4-24 hours, monitoring the reaction by LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography.

    • If a protected starting material was used, a subsequent deprotection step as described in the SNAr protocol is necessary.

G cluster_1 Buchwald-Hartwig Pathway Reactants 4-Chloro-Pyrrolopyrimidine + this compound Catalysis Pd Catalyst + Ligand + Base in anhydrous solvent Reactants->Catalysis Product_BH Final or Protected Tofacitinib Analogue Catalysis->Product_BH

Caption: Workflow for the Buchwald-Hartwig synthesis of tofacitinib analogues.

Data Summary and Expected Outcomes

The following table summarizes the expected reaction parameters and outcomes for the synthesis of tofacitinib analogues from this compound. These values are based on analogous reactions reported in the literature for the coupling of primary amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

ParameterSNArBuchwald-Hartwig Amination
Catalyst NonePd2(dba)3 / Ligand
Base DIPEA, K2CO3NaOtBu, K3PO4
Solvent n-BuOH, DMFToluene, Dioxane
Temperature 100-120°C80-110°C
Typical Yield 60-85%70-95%
Key Advantages Catalyst-free, simpler setupMilder conditions, broader substrate scope
Key Considerations Higher temperatures requiredRequires inert atmosphere, catalyst cost

Conclusion and Future Directions

The synthetic routes outlined in this application note provide robust and versatile methods for the preparation of novel tofacitinib analogues incorporating a this compound moiety. Both the SNAr and Buchwald-Hartwig amination pathways offer viable strategies, with the choice depending on the specific substrate reactivity and desired reaction conditions. The resulting analogues are valuable candidates for further biological evaluation in the quest for more selective and efficacious JAK inhibitors. Future work should focus on the optimization of these protocols for large-scale synthesis and the exploration of a wider range of cyclopropyl-containing amines to further probe the structure-activity relationships of this promising class of compounds.

References

  • Tateishi, Y., et al. (2021). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439.
  • BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem Technical Support Center.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Wikipedia. (2023).
  • Wang, Y., et al. (2021). Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. European Journal of Medicinal Chemistry, 225, 113797.
  • Carvalho, L. C. R., et al. (2018). Tofacitinib Synthesis – An Asymmetric Challenge. European Journal of Organic Chemistry, 2018(48), 6826-6838.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
  • Shawky, A. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1002.
  • Luo, L., et al. (2022). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 23(23), 15201.
  • Bao, Y., et al. (2023). Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases.
  • Zhang, Y., et al. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2nd International Conference on Biological Engineering and Medical Science.
  • Chemistry LibreTexts. (2023).
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Pathak, V. N., et al. (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Chemistry & Chemical Technology, 16(3), 361-372.
  • Abdel-Aziz, M., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. RSC Advances, 12(29), 18763-18780.
  • Larhed, M., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 5(3), 1361-1370.
  • Larhed, M., et al. (2023).
  • Lee, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
  • Bakhridinov, K., et al. (2022).
  • Sharma, S., et al. (2022). Sustainable Catalysis: A Didactic Review on the Role of Catalysis in Sustainable Chemistry.
  • Gadaleta, D., et al. (2021).
  • Gurubasavarajaswamy, P. M., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research, 33(2), 195-236.
  • Bakhridinov, K., et al. (2022).
  • BenchChem. (n.d.). 4-(1-Aminocyclobutyl)benzonitrile hydrochloride. BenchChem.
  • Reddy, T., et al. (2022). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Chemistry, 4(4), 1368-1381.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Vella, J., et al. (2024). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines.
  • Evano, G., et al. (2012). Intramolecular Carbocupration of N-Aryl-ynamides: A Modular Indole Synthesis. Organic Letters, 14(15), 3966-3969.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674.
  • Brickner, S. J., et al. (2001). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. The Journal of Organic Chemistry, 66(8), 2777-2785.
  • Wang, L., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

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Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(1-Aminocyclopropyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-Aminocyclopropyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this valuable compound. The methodologies described herein are based on established chemical principles and peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction

This compound is a key building block in medicinal chemistry, valued for its rigid cyclopropyl scaffold and the synthetic versatility of its amino and nitrile functionalities. The synthesis of this and similar 1-arylcyclopropylamines is often achieved via a titanium-mediated cyclopropanation of the corresponding aryl nitrile, a variant of the Kulinkovich-Szymoniak reaction.[1] This guide will focus on optimizing this transformation, addressing common challenges, and providing a robust experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The titanium-mediated reductive cyclopropanation of 4-cyanobenzonitrile is a highly effective method. This reaction utilizes a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, to form a titanacyclopropane intermediate. This intermediate then reacts with the nitrile to form the desired primary cyclopropylamine.[1] More recent optimizations of this method for aryl nitriles have shown that using diethylzinc in place of a Grignard reagent can lead to improved yields, especially for acceptor-substituted substrates like 4-cyanobenzonitrile.[1]

Q2: Why is a stoichiometric amount of the titanium reagent often required?

A2: While the overall process can be considered catalytic in titanium, the use of stoichiometric amounts of the titanium(IV) isopropoxide is often necessary to achieve high yields in the Kulinkovich-Szymoniak reaction. This is because the titanium reagent is involved in the formation of the key titanacyclopropane intermediate. Using sub-stoichiometric amounts can lead to a decrease in the yield of the desired cyclopropylamine and an increase in the formation of side products such as tertiary carbinamines and ketones.

Q3: Can I use a different Grignard reagent other than ethylmagnesium bromide?

A3: Yes, other Grignard reagents with β-hydrogens, such as propylmagnesium or butylmagnesium halides, can be used. However, the choice of Grignard reagent can influence the reaction efficiency and potentially the side product profile. Ethylmagnesium bromide is the most commonly used and well-documented reagent for this transformation.

Q4: What is the role of the Lewis acid that is sometimes added in the work-up?

A4: In the Kulinkovich-Szymoniak reaction, the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), during the work-up is crucial for the efficient conversion of the intermediate azatitanacycle to the final primary cyclopropylamine. The Lewis acid facilitates the hydrolysis and subsequent release of the amine from the titanium complex.

Q5: Are there any functional groups that are incompatible with this reaction?

A5: The reaction conditions are generally tolerant of a range of functional groups. Ethers, sulfides, and imines are typically well-tolerated. While amides and primary or secondary amines are also compatible, carbamates may not survive the reaction conditions, with the exception of N-Boc protected amines. It is important to consider the reactivity of any additional functional groups on your starting benzonitrile derivative.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent or diethylzinc. 2. Poor quality or wet titanium(IV) isopropoxide. 3. Reaction not performed under strictly anhydrous and inert conditions. 4. Insufficient reaction time or temperature.1. Titrate the Grignard reagent or use freshly prepared diethylzinc. 2. Use freshly distilled or a new bottle of titanium(IV) isopropoxide. 3. Ensure all glassware is oven-dried, and the reaction is performed under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use anhydrous solvents. 4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature may be beneficial, but should be done cautiously.
Formation of Significant Side Products (e.g., Ketones, Tertiary Carbinamines) 1. Incorrect stoichiometry of reagents. 2. Reaction temperature too high. 3. Inefficient Lewis acid-mediated work-up.1. Carefully control the stoichiometry, especially the ratio of the Grignard reagent/diethylzinc to the titanium alkoxide and the nitrile. Using more than two equivalents of the Grignard reagent can favor the formation of tertiary carbinamines. 2. Maintain the recommended reaction temperature. 3. Ensure complete reaction with the Lewis acid during work-up.
Difficulty in Product Purification 1. Presence of polar impurities from the work-up. 2. Formation of closely related side products. 3. Product is a volatile oil.1. Perform a thorough aqueous work-up, including washes with brine, to remove inorganic salts. 2. Utilize flash column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine product). 3. If the product is an oil, purification by distillation under reduced pressure may be an option, although column chromatography is generally preferred for this class of compounds.
Reaction Stalls Before Completion 1. Deactivation of the titanium catalyst. 2. Insufficient Grignard reagent or diethylzinc.1. Ensure the reaction is free from moisture and oxygen, which can deactivate the titanium species. 2. Add the Grignard reagent or diethylzinc slowly and ensure it is in slight excess.

Optimized Experimental Protocol

This protocol is adapted from the procedure described by de Meijere and co-workers for the synthesis of 1-arylcyclopropylamines.[1]

Materials:

  • 4-Cyanobenzonitrile

  • Diethylzinc (1.0 M solution in hexanes)

  • Titanium(IV) isopropoxide

  • Anhydrous Toluene

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 4-cyanobenzonitrile (1.0 eq) and anhydrous toluene under a positive pressure of nitrogen.

  • Addition of Titanium Reagent: Add titanium(IV) isopropoxide (1.2 eq) to the solution at room temperature with stirring.

  • Addition of Diethylzinc: Cool the mixture to 0 °C in an ice bath. Slowly add a 1.0 M solution of diethylzinc in hexanes (2.5 eq) via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and slowly add boron trifluoride etherate (2.0 eq). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent product tailing) to afford this compound.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the titanium-mediated cyclopropanation of a nitrile.

ReactionMechanism cluster_reagents Reagents cluster_cycle Catalytic Cycle cluster_products Products EtMgBr EtMgBr or Et2Zn Titanacyclopropane Titanacyclopropane Intermediate EtMgBr->Titanacyclopropane + Ti(O-iPr)4 Ti_alkoxide Ti(O-iPr)4 Ti_alkoxide->Titanacyclopropane Nitrile Ar-C≡N Azatitanacycle Azatitanacyclopentene Intermediate Nitrile->Azatitanacycle Titanacyclopropane->Azatitanacycle + Ar-C≡N Lewis_Acid_Complex Lewis Acid Adduct Azatitanacycle->Lewis_Acid_Complex + BF3·OEt2 Product This compound Lewis_Acid_Complex->Product Hydrolysis TroubleshootingWorkflow Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Check_Reagents Check Reagent Quality (Grignard, Ti(O-iPr)4, Solvents) Check_Yield->Check_Reagents Yes Check_Side_Products Significant Side Products? Check_Yield->Check_Side_Products No Check_Conditions Verify Anhydrous/Inert Conditions Check_Reagents->Check_Conditions Check_Stoichiometry Verify Reagent Stoichiometry Check_Conditions->Check_Stoichiometry Check_Stoichiometry->Check_Side_Products Optimize_Temp Optimize Reaction Temperature Check_Side_Products->Optimize_Temp Yes Purification_Issue Purification Difficulty? Check_Side_Products->Purification_Issue No Optimize_Workup Optimize Lewis Acid Work-up Optimize_Temp->Optimize_Workup Chromatography_Method Adjust Chromatography (Solvent, Additive) Purification_Issue->Chromatography_Method Yes Success Successful Synthesis Purification_Issue->Success No Chromatography_Method->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • de Meijere, A., et al. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(5), 753–755. [Link]

Sources

Technical Support Center: Purification of 4-(1-Aminocyclopropyl)benzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(1-aminocyclopropyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the column chromatography purification of this unique molecule. The inherent basicity of the primary amine and the overall polarity of the molecule present specific challenges that this guide will help you navigate.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in medicinal chemistry, often incorporated into more complex bioactive molecules. Its structure, featuring a primary amine on a cyclopropyl ring and a polar nitrile group, makes it a polar and basic compound. These characteristics can lead to problematic interactions with the stationary phase during column chromatography, most commonly acidic silica gel. These interactions often manifest as significant peak tailing, poor separation, and even decomposition of the desired product. This guide provides practical solutions to these common issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound is showing significant peak tailing on my silica gel column. What is causing this and how can I achieve symmetrical peaks?

A1: The Cause of Peak Tailing:

Peak tailing of basic compounds like this compound on silica gel is primarily due to strong, non-ideal interactions between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This results in a portion of the analyte being more strongly retained, leading to a "tail" on the backside of the chromatographic peak.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1] This additive will compete with your compound for the acidic sites on the silica gel, effectively neutralizing them and allowing your compound to elute more uniformly.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system. This is a widely used and effective method for mitigating peak tailing of amines.[1]

    • Ammonium Hydroxide: A solution of 10% ammonium hydroxide in methanol can be prepared as a stock and added to the mobile phase (typically 1-10% of this stock solution in dichloromethane or another appropriate solvent system).[1][3]

  • Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a polar stationary phase available in acidic, neutral, and basic forms. Basic or neutral alumina can provide better peak shapes for basic compounds compared to silica gel.[1]

    • Deactivated Silica Gel: It is possible to reduce the acidity of silica gel to minimize its damaging effects on sensitive compounds.[3]

Q2: I am struggling to separate my target compound from a closely eluting, non-polar impurity. How can I improve the resolution?

A2: Strategies for Enhancing Separation:

Improving the separation between your polar target compound and a non-polar impurity requires optimizing the selectivity of your chromatographic system.

  • Optimize the Mobile Phase Polarity: A common mistake is to use a mobile phase that is too polar, causing all compounds to elute too quickly.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will allow the non-polar impurity to elute first, followed by your more polar product. A typical gradient might start with 100% dichloromethane and gradually increase the percentage of methanol or ethyl acetate.

    • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to identify an eluent that provides the best separation (a significant difference in Rf values).[4]

  • Consider an Alternative Chromatographic Mode:

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can be very effective.[1] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The non-polar impurity will be more strongly retained, while your polar compound will elute earlier.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It utilizes a polar stationary phase with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[1]

Q3: My compound appears to be decomposing on the silica gel column, leading to low recovery. How can I prevent this?

A3: Preventing On-Column Degradation:

The acidic nature of silica gel can catalyze the degradation of sensitive compounds, particularly those with strained rings like cyclopropylamines.[3]

  • Test for Silica Gel Stability: Before committing to a large-scale purification, assess the stability of your compound on silica gel using a 2D TLC experiment.[3]

    • Spot your compound in one corner of a TLC plate and run it in a suitable eluent.

    • After the run, dry the plate, rotate it 90 degrees, and run it again in the same eluent.

    • If the spot remains on the diagonal, your compound is stable. If new spots appear off the diagonal, it indicates degradation.

  • Deactivate the Silica Gel: As mentioned, using a less acidic stationary phase is a good strategy. You can also try to deactivate the silica gel yourself.[3]

  • Amine Protection: If degradation is a persistent issue, consider protecting the primary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[5][6][7] The protected compound will be less basic and likely more stable on silica gel. The Boc group can be easily removed later under acidic conditions.[7]

Q4: What are the recommended starting conditions for purifying this compound on a silica gel column?

A4: Recommended Starting Protocol:

For a successful initial purification, follow these steps:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA)A versatile solvent system for polar compounds. The TEA is crucial to prevent peak tailing.[1]
Elution Mode Gradient ElutionStart with a low percentage of MeOH (e.g., 1-2%) and gradually increase to elute compounds with increasing polarity.
Sample Loading Dry LoadingIf your compound has limited solubility in the initial mobile phase, dry loading is recommended.[8] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to obtain a free-flowing powder.[8][9] This powder can then be carefully added to the top of your column.
Experimental Protocol: Step-by-Step Column Chromatography
  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[9]

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.[9]

  • Sample Loading (Dry Loading Method): [8]

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel or Celite to the solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.[8]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin elution, collecting fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of your mobile phase according to your predetermined gradient.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Troubleshooting Workflow

Below are diagrams illustrating the decision-making process for troubleshooting common issues in the purification of this compound.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_amine Is the compound basic (contains an amine)? start->check_amine add_tea Add 0.1-1% Triethylamine (TEA) to the mobile phase. check_amine->add_tea Yes add_nh4oh Alternatively, use a mobile phase containing ammonium hydroxide. check_amine->add_nh4oh Yes change_stationary_phase Consider a different stationary phase. add_tea->change_stationary_phase If tailing persists solution Symmetrical peaks achieved. add_tea->solution add_nh4oh->change_stationary_phase If tailing persists add_nh4oh->solution alumina Use basic or neutral alumina. change_stationary_phase->alumina Option 1 deactivated_silica Use deactivated silica gel. change_stationary_phase->deactivated_silica Option 2 alumina->solution deactivated_silica->solution

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Low_Recovery start Problem: Low Recovery / Decomposition test_stability Perform a 2D TLC to check for on-plate degradation. start->test_stability stable Compound is stable. test_stability->stable No degradation unstable Compound is unstable. test_stability->unstable Degradation observed optimize_loading Optimize sample loading (e.g., dry loading). stable->optimize_loading use_deactivated_silica Use deactivated silica gel or alumina. unstable->use_deactivated_silica protecting_group Consider using a protecting group (e.g., Boc) for the amine. unstable->protecting_group solution Improved recovery. optimize_loading->solution use_deactivated_silica->solution protecting_group->solution

Caption: Troubleshooting workflow for low recovery and compound decomposition.

References

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. BenchChem.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. BenchChem.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile. BenchChem.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich.
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.
  • Solubility of Things. (n.d.). 4-Aminobenzonitrile. Solubility of Things.
  • Albericio, F. (2019). Amino Acid-Protecting Groups. Methods in Molecular Biology.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
  • BenchChem. (2025). The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals. BenchChem.
  • Kromatography. (n.d.). Mobile Phase Selectivity. Kromatography.
  • CymitQuimica. (n.d.). Benzonitrile, 4-(1-aminocyclopropyl)-, hydrochloride (1:1). CymitQuimica.
  • ResearchGate. (2017). Product decomposed on silica gel. ResearchGate.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions.
  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal.
  • Chemenu. (n.d.). This compound. Chemenu.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column. SIELC Technologies.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.
  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Cmarik, G. E., Knox, J. C., & Huff, T. L. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. 48th International Conference on Environmental Systems.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • New Journal of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.
  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate.
  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products.
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Reddit.
  • ChemicalBook. (2026). 4-Aminobenzonitrile. ChemicalBook.
  • Bangladesh Journals Online. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journals Online.
  • BenchChem. (2025). Protecting Group Strategies for Reactions with 5-Aminopentan-2-one: Application Notes and Protocols. BenchChem.
  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC.
  • Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher Scientific.

Sources

Identifying and minimizing byproducts in 4-(1-Aminocyclopropyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-aminocyclopropyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this key pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical guidance to identify and minimize byproducts, leading to a high-purity final product.

Introduction

This compound is a valuable building block in medicinal chemistry, notable for its presence in various pharmacologically active compounds. The synthesis of this molecule, while achievable through several routes, can present challenges related to byproduct formation, which can complicate purification and impact yield and purity. This guide will focus on two primary synthetic strategies: the Kulinkovich-Szymoniak reaction and a multi-step route involving a Hofmann rearrangement. We will explore the common pitfalls in each and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and recommended corrective actions.

Issue 1: Low Yield of this compound in the Kulinkovich-Szymoniak Reaction

Question: I am attempting to synthesize this compound directly from 4-cyanobenzonitrile using the Kulinkovich-Szymoniak reaction, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Kulinkovich-Szymoniak reaction for the synthesis of primary cyclopropylamines from nitriles can stem from several factors.[1][2] This reaction involves the formation of a titanacyclopropane intermediate, which then reacts with the nitrile.[3] The efficiency of this process is highly sensitive to reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Stoichiometry of Reagents The ratio of the Grignard reagent (e.g., EtMgBr) to the titanium(IV) isopropoxide and the nitrile is critical. An excess of the Grignard reagent can lead to the formation of tertiary carbinamines as byproducts, while sub-stoichiometric amounts of the titanium catalyst will also decrease the yield of the desired cyclopropylamine.[1]Carefully control the stoichiometry. A 1:1 molar ratio of the nitrile to the titanium reagent is generally recommended. The amount of Grignard reagent should be optimized, typically starting with around 2.2 equivalents relative to the titanium reagent.
Inefficient Lewis Acid Activation The intermediate azatitanacycle requires a Lewis acid, such as BF₃·OEt₂, for efficient conversion to the cyclopropylamine.[1][4] Without proper activation, the reaction may stall or favor the formation of ketone byproducts upon workup.[1]Ensure the addition of a suitable Lewis acid after the initial reaction between the titanacyclopropane and the nitrile. The timing and amount of Lewis acid should be optimized for your specific substrate and scale.
Reaction Temperature The formation of the titanacyclopropane and its subsequent reaction with the nitrile are temperature-sensitive. Temperatures that are too high can lead to decomposition of the organometallic intermediates, while temperatures that are too low can result in a sluggish and incomplete reaction.Follow established protocols for the Kulinkovich-Szymoniak reaction, which typically involve initial cooling for the formation of the titanium complex, followed by warming to room temperature or gentle heating for the reaction with the nitrile.
Quality of Reagents Grignard reagents are sensitive to air and moisture. Titanium(IV) isopropoxide is also moisture-sensitive. The presence of water will quench the Grignard reagent and deactivate the titanium catalyst.Use freshly prepared or titrated Grignard reagents. Ensure that all solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Experimental Workflow: Kulinkovich-Szymoniak Reaction

Kulinkovich_Szymoniak_Workflow reagents 4-Cyanobenzonitrile, Ti(O-iPr)4, EtMgBr reaction Reaction under Inert Atmosphere reagents->reaction Combine Reagents lewis_acid Add BF3·OEt2 reaction->lewis_acid After initial reaction workup Aqueous Workup lewis_acid->workup After ring contraction purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the Kulinkovich-Szymoniak synthesis.

Issue 2: Identification of a Major Byproduct in the Hofmann Rearrangement Route

Question: I am synthesizing this compound via a multi-step route starting from 4-cyanobenzyl cyanide. The final step is a Hofmann rearrangement of 4-(1-carbamoylcyclopropyl)benzonitrile. I am observing a significant byproduct that I am struggling to identify. What are the likely byproducts of this reaction?

Answer:

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom through an isocyanate intermediate.[5][6] While generally a robust reaction, several side reactions can occur, leading to byproduct formation.

Potential Byproducts and Their Identification:

Byproduct Formation Mechanism Identification (Expected Spectroscopic Data)
Urea Derivative The isocyanate intermediate can react with the newly formed primary amine product.¹H NMR: Additional aromatic and aliphatic signals corresponding to the symmetric urea structure. Mass Spec: A molecular ion peak corresponding to the mass of two molecules of the product minus the mass of ammonia.
Carbamate If an alcohol is used as a solvent or is present during workup, it can trap the isocyanate intermediate to form a carbamate.[5]¹H NMR: Signals corresponding to the alkoxy group of the alcohol used. IR: A characteristic carbamate carbonyl stretch.
Unreacted Amide Incomplete reaction will leave the starting material, 4-(1-carbamoylcyclopropyl)benzonitrile.TLC: A spot with a different Rf value than the product. ¹H NMR: Presence of the characteristic amide proton signals.
Ring-Opened Products Under harsh basic or acidic conditions, the cyclopropane ring can potentially undergo ring-opening, although this is less common under standard Hofmann conditions.¹H NMR: Disappearance of the characteristic cyclopropyl proton signals and the appearance of signals corresponding to a linear alkyl chain.

Troubleshooting Strategy:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and identify the formation of byproducts in real-time.

  • Spectroscopic Analysis: Isolate the major byproduct by column chromatography and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

  • Reaction Condition Optimization:

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

    • Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions, such as the formation of the urea derivative.

    • Reagent Addition: Slow, controlled addition of the hypobromite solution can help to maintain a low concentration of the reactive intermediates, potentially reducing byproduct formation.

Reaction Pathway: Hofmann Rearrangement dot digraph "Hofmann_Rearrangement_Pathway" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="4-(1-Carbamoylcyclopropyl)benzonitrile"]; intermediate1 [label="N-Bromoamide"]; intermediate2 [label="Isocyanate"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct1 [label="Urea Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct2 [label="Carbamate", fillcolor="#FBBC05", fontcolor="#202124"];

start -> intermediate1 [label="Br2, NaOH"]; intermediate1 -> intermediate2 [label="Rearrangement"]; intermediate2 -> product [label="H2O, Hydrolysis"]; intermediate2 -> byproduct1 [label="+ Product (Amine)"]; intermediate2 -> byproduct2 [label="+ Alcohol"]; }

Sources

4-(1-Aminocyclopropyl)benzonitrile reaction scale-up challenges and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1-Aminocyclopropyl)benzonitrile

Introduction

This compound is a critical building block in modern medicinal chemistry, valued for the unique conformational constraints imparted by its cyclopropylamine moiety. While its synthesis on a lab scale is well-documented, transitioning to pilot plant or manufacturing scale introduces significant challenges related to reaction kinetics, thermal management, impurity control, and material handling.

This guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls encountered during the scale-up of this synthesis. It provides practical, experience-driven solutions and detailed protocols to ensure a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up the synthesis of this compound?

A1: Scaling this synthesis requires a rigorous safety assessment. Key hazards include:

  • Thermal Runaway: The formation of the cyclopropane ring, often via carbenoid intermediates, can be highly exothermic. As the reaction scale increases, the vessel's surface-area-to-volume ratio decreases, severely limiting heat dissipation.[1] This can lead to a rapid temperature and pressure increase if not controlled. A thorough understanding of the reaction's thermal profile using calorimetry is essential before attempting scale-up.

  • Reagent Toxicity: Many synthetic routes may utilize toxic and hazardous materials. For instance, nitrile-containing compounds can be toxic if ingested or absorbed through the skin and may release highly toxic hydrogen cyanide upon decomposition in a fire.[2][3] Always consult the Safety Data Sheet (SDS) for all reagents and handle them in well-ventilated areas with appropriate Personal Protective Equipment (PPE), such as nitrile rubber gloves and chemical-resistant clothing.

  • Pressure Generation: Some reactions may evolve gas. For example, methods using diazo compounds for cyclopropanation release nitrogen gas (N₂).[4] The reaction vessel must be equipped with adequate venting to prevent over-pressurization.

Q2: My final product is failing to crystallize or is isolating as a persistent oil. What is the likely cause and solution?

A2: This is a common issue during the final isolation step. The two most probable causes are:

  • Impurities: Even small amounts of residual solvents or reaction byproducts can act as crystallization inhibitors. Ensure the product stream is sufficiently pure before attempting crystallization. Techniques like carbon treatment or a re-work of the aqueous washes can help.

  • Free Base Instability: The free amine form of the product can be less crystalline and potentially less stable than its salt form. The most effective solution is to isolate the product as a hydrochloride (HCl) or other suitable salt.[5][6] This is achieved by treating a solution of the free base in a suitable organic solvent (e.g., isopropanol, ethyl acetate) with a solution of HCl. The resulting salt is typically a well-defined, stable crystalline solid that is much easier to filter and dry.

Q3: Which process parameters are most critical to monitor and control during a cyclopropanation reaction at scale?

A3: For a robust and reproducible process, the following Critical Process Parameters (CPPs) must be strictly controlled:

  • Internal Reaction Temperature: This is the single most important parameter for controlling reaction rate and impurity formation.[7] The external jacket temperature is not a reliable indicator of the internal conditions. Always use a calibrated internal temperature probe.

  • Reagent Addition Rate: A controlled addition rate, especially for the limiting reagent, is crucial for managing the reaction exotherm.[7] This ensures that the heat generated can be effectively removed by the reactor's cooling system, maintaining a dose-controlled reaction.[1]

  • Agitation Speed: Efficient mixing is vital to ensure thermal and concentration homogeneity. Poor mixing can lead to localized "hot spots" where the reaction accelerates, potentially leading to runaway conditions and the formation of degradation impurities.

Troubleshooting Guide

Problem: Low or Inconsistent Reaction Conversion

Q: My Simmons-Smith style cyclopropanation is stalling or giving low conversion. What should I investigate?

A: Low conversion in a Simmons-Smith reaction is frequently traced back to the reagents and setup.[8] Here is a systematic troubleshooting checklist:

  • Zinc Activation: The reaction relies on the formation of an active organozinc carbenoid. The zinc metal used must be sufficiently activated to react with the dihalomethane precursor.[9]

    • Causality: A surface layer of zinc oxide can prevent the reaction.

    • Solution: Ensure your zinc dust or granules are activated just prior to use. If using a zinc-copper couple, verify that the activation procedure was successful. For greater reliability at scale, consider using diethylzinc, though it is pyrophoric and requires specialized handling procedures.[10]

  • Reagent and Solvent Quality: The reaction is highly sensitive to moisture and the purity of your reagents.

    • Causality: Protic impurities like water will quench the reactive carbenoid intermediate. Basic solvents can also hinder the reaction rate.[9]

    • Solution: Use freshly distilled diiodomethane or dibromomethane. Ensure all solvents are anhydrous (<50 ppm water). The reaction should be conducted under a strictly inert atmosphere (N₂ or Argon) in a dry, clean reactor.[8]

  • Steric Hindrance: The Simmons-Smith reaction is sensitive to steric bulk around the alkene precursor.

    • Causality: While not an issue for the typical benzonitrile precursors, if you are using a more complex substrate, steric hindrance could be the limiting factor.

    • Solution: This is an intrinsic property of the substrate. If this is the case, a different cyclopropanation method may be required.

Problem: High Levels of Impurities in Crude Product

Q: My crude product contains several significant impurities by HPLC. How can I identify and minimize them?

A: Impurity formation is often related to temperature, stoichiometry, or side reactions.

  • Identify the Impurities: Use LC-MS to get the mass of the impurities. This can help you propose structures. Common impurities could include unreacted starting material, dimers, or products from rearrangement. A list of potential benzonitrile-related impurities can be found in supplier catalogs.[11][12]

  • Minimize Dimerization/Polymerization:

    • Causality: The reactive intermediates or the final amine product can potentially react with themselves, especially at elevated temperatures or high concentrations.

    • Solution: Maintain the recommended reaction temperature profile rigorously.[7] Consider running the reaction at a slightly lower concentration. Avoid letting the reaction mixture stand for extended periods, especially before workup.

  • Control Stoichiometry:

    • Causality: Using a large excess of one reagent can sometimes lead to the formation of byproducts.

    • Solution: While a slight excess of the cyclopropanating agent is common, ensure it is carefully measured. Perform a sensitivity study in the lab to find the optimal stoichiometry that maximizes conversion while minimizing impurity formation.

Problem: Thermal Runaway During Scale-Up

Q: We experienced a dangerous exotherm during our first pilot-scale batch. How can we prevent this?

A: A thermal event during scale-up is a serious safety issue and indicates that the heat generated by the reaction exceeded the cooling capacity of the reactor.[1]

  • Process Safety Data:

    • Causality: The reaction was scaled without understanding its thermal properties.

    • Solution: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise (ΔTad). This data is non-negotiable for a safe scale-up.[13]

  • Implement Dose-Control:

    • Causality: Adding the reagent too quickly allows it to accumulate before it reacts. If the reaction then initiates, the accumulated energy is released all at once.

    • Solution: Slow down the addition rate of the key reagent so that it reacts as soon as it is added. This makes the reaction "dose-controlled," meaning the rate of heat generation is directly proportional to the rate of addition, which is much easier to manage.[1]

  • Solvent Selection and Concentration:

    • Causality: Insufficient solvent volume reduces the thermal mass available to absorb heat.

    • Solution: Ensure the reaction concentration is not too high (a range of 0.1M to 1M is typical).[7] The solvent acts as a heat sink, and having sufficient volume provides a buffer against sudden temperature spikes. Choose a solvent with a boiling point well above the reaction temperature to avoid boiling and over-pressurization.

Data & Protocols

Table 1: Comparison of Solvents for Aqueous Workup & Extraction
SolventBoiling Point (°C)Density (g/mL)Phase SeparationSafety & Environmental Notes
Dichloromethane (DCM) 39.61.33Excellent (Bottom Layer)Suspected carcinogen; high vapor pressure.
Ethyl Acetate (EtOAc) 77.10.90Good (Top Layer)Flammable; generally good environmental profile.
Toluene 110.60.87Good (Top Layer)Flammable; reproductive toxicity concerns.
Methyl tert-Butyl Ether (MTBE) 55.20.74Excellent (Top Layer)Flammable; potential for peroxide formation; groundwater contaminant.
2-Methyltetrahydrofuran (2-MeTHF) 80.00.86Good (Top Layer)Flammable; considered a "greener" alternative to THF.
Diagram 1: General Workflow for Reaction Scale-Up

This diagram illustrates the logical progression from lab-scale development to a controlled, large-scale manufacturing process.

ScaleUp_Workflow cluster_dev Phase 1: Lab Development cluster_safety Phase 2: Safety & Kilo-Lab cluster_pilot Phase 3: Pilot Plant Scale-Up cluster_mfg Phase 4: Manufacturing Route_Scout Route Scouting & Proof of Concept Optimization Reaction Optimization (DoE) Route_Scout->Optimization Select Lead Route Analytics Analytical Method Development (HPLC) Optimization->Analytics Calorimetry Reaction Calorimetry (RC1) Optimization->Calorimetry Define Process Parameters Kilo_Run Non-GMP Kilo-Lab Run Calorimetry->Kilo_Run Confirm Safety Profile Tox_Assess Toxicity Assessment of Intermediates Tech_Transfer Technology Transfer Package Kilo_Run->Tech_Transfer Generate Material & Process Data Eng_Batch Engineering Batch Tech_Transfer->Eng_Batch Implement at Scale Process_Validation Process Validation (3x Batches) Eng_Batch->Process_Validation Confirm Reproducibility Campaign Commercial Campaign Process_Validation->Campaign Release for Mfg.

Caption: Logical workflow for scaling a chemical synthesis from lab to production.

Protocol: Aqueous Workup and Hydrochloride Salt Formation

This protocol describes a general procedure for isolating the product from the crude reaction mixture and converting it to its stable hydrochloride salt.

WARNING: This procedure should be performed in a well-ventilated area. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Equipment:

  • Jacketed glass reactor with bottom outlet valve, overhead stirrer, and temperature probe.

  • Separatory funnel or liquid-liquid extraction setup appropriately sized for the batch.[7]

  • Receiving vessels.

Reagents:

  • Crude reaction mixture containing this compound free base.

  • Organic solvent for extraction (e.g., Ethyl Acetate, see Table 1).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • 5-6 M HCl in Isopropanol (IPA).

Procedure:

  • Quench: Cool the completed reaction mixture to 0-10 °C in the reactor. Slowly and carefully add water or a mild aqueous acid to quench any remaining reactive species. Monitor temperature closely during the quench.

  • Phase Separation: Transfer the quenched mixture to the extraction vessel. Allow the layers to separate. Drain and discard the aqueous layer.

  • Aqueous Washes: a. Add saturated NaHCO₃ solution to the organic layer to neutralize any acid. Stir for 15 minutes, then allow the layers to separate. Drain the aqueous layer. b. Add brine to the organic layer to help break any emulsions and remove residual water. Stir for 15 minutes, then separate and drain the aqueous layer.

  • Drying: Transfer the washed organic layer back to a clean, dry reactor. Add anhydrous Na₂SO₄ (approx. 10% w/w of the estimated product) and stir for at least 1 hour to dry the solution.

  • Filtration: Filter the solution through a suitable filter to remove the drying agent. Rinse the reactor and the drying agent with a small amount of fresh organic solvent to ensure complete product transfer.

  • Concentration: Reduce the volume of the organic solution under vacuum. Do not distill to complete dryness; concentrate to a volume approximately 2-3 times the mass of the expected product.

  • Salt Formation & Crystallization: a. While stirring the concentrated solution, slowly add 1.05 equivalents of 5-6 M HCl in IPA. b. A precipitate should begin to form. Continue stirring at room temperature for 1-2 hours. c. Cool the slurry to 0-5 °C and stir for an additional 1-2 hours to maximize crystallization.

  • Isolation: Filter the solid product. Wash the filter cake with a small amount of cold organic solvent.

  • Drying: Dry the solid product in a vacuum oven at a temperature not exceeding 40-50 °C until a constant weight is achieved.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions.
  • Benchchem. Troubleshooting low conversion in cyclopropanation reactions.
  • University of Illinois Division of Research Safety. Scale-up Reactions.
  • H.E.L Group. Critical Considerations in Process Safety.
  • ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • Master Organic Chemistry. Cyclopropanation of Alkenes.
  • Wikipedia. Cyclopropanation.
  • Chemistry LibreTexts. 11.3.5 Cyclopropanation of Alkenes.
  • ResearchGate. Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
  • Strawberry Genome. This compound (hydrochloride).
  • BASF. Safety data sheet.
  • Pharmaffiliates. Benzonitrile-impurities.
  • PubChem. 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • Veeprho. Benzonitrile Impurities and Related Compound.
  • Benchchem. Technical Support Center: Aminomalononitrile Synthesis Scale-Up.

Sources

Technical Support Center: Optimizing Cyclopropanation of 4-Cyanobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of cyclopropane structures derived from 4-cyanobenzonitrile. This guide is designed for chemistry professionals engaged in research and development who are encountering yield-related issues in their synthetic work. We will move beyond simple procedural lists to explore the chemical principles governing this transformation, providing you with the insights needed to diagnose and solve common experimental problems.

A direct cyclopropanation of the aromatic ring of 4-cyanobenzonitrile is not a standard or feasible transformation under typical laboratory conditions due to the high stability of the aromatic system. Therefore, this guide will focus on the most chemically relevant and frequently encountered reaction: the synthesis of 1-cyano-1-(4-cyanophenyl)cyclopropane . This reaction typically starts from 4-cyanophenylacetonitrile and a 1,2-dielectrophile, proceeding through an intramolecular nucleophilic substitution.

Section 1: Understanding the Core Reaction Mechanism

The formation of 1-cyano-1-(4-cyanophenyl)cyclopropane is a classic example of an intramolecular cyclization. The process hinges on the generation of a carbanion at the benzylic position, which then acts as a nucleophile to form the three-membered ring.

The key steps are:

  • Deprotonation: A strong base removes the acidic α-proton from 4-cyanophenylacetonitrile, creating a resonance-stabilized carbanion. The presence of two electron-withdrawing cyano groups (one on the ring, one at the α-position) significantly increases the acidity of this proton, facilitating its removal.

  • Nucleophilic Attack (SN2): The newly formed carbanion attacks one of the electrophilic carbons of a 1,2-dihaloalkane (e.g., 1,2-dichloroethane or 1,2-dibromoethane).

  • Ring Closure (Intramolecular SN2): The resulting intermediate, now bearing a halogen at the γ-position relative to the nitrile, undergoes a rapid intramolecular 3-exo-trig cyclization to displace the remaining halide and form the cyclopropane ring.[1]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Alkylation & Cyclization A 4-Cyanophenylacetonitrile B Resonance-Stabilized Carbanion A->B + Base D Intermediate Adduct B->D + C (Intermolecular SN2) Base Strong Base (e.g., n-BuLi, NaH) C 1,2-Dihaloethane (X-CH2-CH2-X) E 1-Cyano-1-(4-cyanophenyl)cyclopropane D->E Intramolecular SN2 (3-exo-trig)

Caption: Reaction mechanism for forming 1-cyano-1-(4-cyanophenyl)cyclopropane.

Section 2: Troubleshooting Guide for Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows little to no conversion of the starting 4-cyanophenylacetonitrile. What are the primary causes?

A1: This is a frequent problem that almost always points to an issue in the initial deprotonation step.

  • Cause 1: Inadequate Base Strength or Activity. The benzylic proton is acidic, but complete deprotonation requires a sufficiently strong, non-nucleophilic base.

    • Explanation: To effectively deprotonate an acid, the pKa of the base's conjugate acid should be significantly higher than the pKa of the substrate's proton. If the pKa values are too close, an equilibrium will be established, leaving a substantial amount of starting material unreacted.

    • Solution:

      • Switch to a Stronger Base: If you are using a weaker base like an alkoxide, consider switching to an organolithium reagent (e.g., n-butyllithium) or a metal hydride (e.g., sodium hydride).[2]

      • Verify Base Activity: Organolithium reagents can degrade upon storage. Titrate your n-BuLi solution before use to confirm its molarity. For sodium hydride, ensure you are using a fresh dispersion and washing away the mineral oil with anhydrous hexane before use.

  • Cause 2: Presence of Moisture or Protic Impurities. Water is the nemesis of strong bases and carbanions.

    • Explanation: Water will rapidly quench both organolithium reagents and the generated carbanion, halting the reaction. One equivalent of water will consume one equivalent of your base and one equivalent of your active intermediate.

    • Solution:

      • Rigorous Anhydrous Technique: Oven-dry all glassware and cool it under an inert atmosphere (nitrogen or argon).

      • Dry Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial drying system. Tetrahydrofuran (THF) is a common choice but must be properly dried.[2]

      • Check Reagents: Ensure your 4-cyanophenylacetonitrile and 1,2-dihaloethane are anhydrous.

Q2: The reaction is messy. My crude NMR spectrum is complex and purification is difficult. What side reactions are occurring?

A2: A complex crude mixture suggests that the generated carbanion is reacting in undesired ways.

  • Cause 1: Self-Condensation/Dimerization. The carbanion can act as a nucleophile and attack the nitrile group of another molecule of the starting material, leading to oligomeric side products.

    • Explanation: This side reaction is favored when the concentration of the carbanion is high and the addition of the electrophile (the 1,2-dihaloethane) is too slow.

    • Solution:

      • Reverse Addition: Instead of adding the base to the nitrile, try adding the nitrile solution dropwise to the base. This keeps the nitrile concentration low.

      • Controlled Addition of Electrophile: Add the 1,2-dihaloethane solution slowly and at a controlled temperature (often starting at low temperatures like 0 °C or -78 °C) immediately after the carbanion is formed.[2]

  • Cause 2: Reaction with Solvent. If using a halogenated solvent like dichloromethane (DCM) as the primary solvent with a very strong base, deprotonation of the solvent can occur, leading to carbene formation or other side reactions.

    • Explanation: While DCM can be used in some cyclopropanations (like the Simmons-Smith reaction), it can be reactive towards strong bases like n-BuLi.

    • Solution: Use a non-reactive, anhydrous aprotic solvent such as THF, diethyl ether, or dioxane.[2][3]

Q3: My yield is inconsistent and varies significantly between runs. How can I improve reproducibility?

A3: Inconsistency is often a sign of subtle variations in reaction setup and reagent handling.

  • Cause 1: Inconsistent Stoichiometry.

    • Explanation: Small errors in measuring the base or electrophile can have a large impact. Using a slight excess of the 1,2-dihaloethane can sometimes drive the reaction to completion, but a large excess can complicate purification.

    • Solution:

      • Accurate Measurements: Use calibrated syringes for liquid reagents like n-BuLi.

      • Reagent Purity: Always use reagents of known purity and activity. As mentioned, titrate organolithium solutions.[4]

  • Cause 2: Poor Temperature Control.

    • Explanation: The deprotonation and alkylation steps can be exothermic. A rise in temperature can accelerate side reactions.

    • Solution:

      • Maintain Cold Baths: Use a dry ice/acetone bath (-78 °C) or an ice/salt bath for consistent low temperatures during base addition and alkylation.

      • Slow Addition: Add reagents dropwise via a syringe pump or an addition funnel to control the reaction rate and dissipate heat effectively.[5]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why can't I just use a Simmons-Smith reaction on a derivative like 4-vinylbenzonitrile?

    • You certainly can, but it would produce a different product: 1-cyclopropyl-4-cyanobenzene. The Simmons-Smith reaction is an excellent method for converting alkenes to cyclopropanes.[6] However, it is generally less efficient for electron-deficient alkenes like 4-vinylbenzonitrile because the zinc carbenoid reagent is electrophilic in nature.[7][8] The intramolecular cyclization method is a more direct route to the specific 1-cyano-1-aryl cyclopropane motif.

  • Q2: What is the best 1,2-dielectrophile to use? 1,2-dibromoethane or 1,2-dichloroethane?

    • 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane because bromide is a better leaving group than chloride. This can lead to faster reaction times and potentially higher yields.[1] However, it is also more expensive and has a higher molecular weight. 1,2-dichloroethane is often a good starting point and can be effective, as demonstrated in similar syntheses.[2]

  • Q3: Can this reaction be performed under phase-transfer catalysis (PTC) conditions?

    • Yes, for some substrates, this is a viable alternative. Using a strong aqueous base (like 50% NaOH) with a phase-transfer catalyst (e.g., a quaternary ammonium salt) and the haloalkane in an organic solvent can generate the carbanion at the interface and facilitate the reaction under milder and safer conditions than using organolithiums. This approach is worth exploring if handling pyrophoric bases is a concern.

  • Q4: My desired product is sensitive and degrades during work-up or purification. What should I do?

    • Explanation: The cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The cyclopropane ring itself can be strained.

    • Solution:

      • Mild Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and effective at neutralizing remaining base without being harsh.[4]

      • Avoid High Temperatures: Concentrate the product under reduced pressure without excessive heating.

      • Chromatography: Purify via flash column chromatography using a neutral stationary phase like silica gel and a non-polar eluent system.

Section 4: Optimized Experimental Protocol

This protocol is adapted from established procedures for similar structures and is designed to maximize yield and minimize side reactions.[2]

Synthesis of 1-Cyano-1-(4-cyanophenyl)cyclopropane

  • Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, ~10 mL per 5 mmol of substrate). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add n-butyllithium (1.1 equivalents, e.g., as a 1.6 M solution in hexanes) via syringe over 5 minutes.

  • Carbanion Formation: In a separate flame-dried flask, dissolve 4-cyanophenylacetonitrile (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the n-BuLi solution at 0 °C over 15-20 minutes. Stir the resulting mixture for 1 hour at this temperature. A color change is typically observed, indicating carbanion formation.

  • Cyclization: Add 1,2-dibromoethane (1.05 equivalents) dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Section 5: Key Parameter Summary

ParameterRecommendationRationale for High YieldPotential Pitfall
Base n-Butyllithium or NaH (1.1 eq)Ensures complete and rapid deprotonation.[2]Incomplete reaction; side reactions if too strong or impure.
Solvent Anhydrous THFGood solubility for intermediates, non-reactive.[3]Presence of water will quench the reaction.
Temperature 0 °C to Room TempControls exothermicity and minimizes side reactions.[9]Higher temperatures can lead to dimerization and decomposition.
Electrophile 1,2-Dibromoethane (1.05 eq)More reactive leaving group than chloride.[1]Using a large excess can complicate purification.
Atmosphere Nitrogen or ArgonPrevents quenching of base and carbanion by air/moisture.[4]Contamination leads to drastic yield reduction.
Work-up Saturated aq. NH₄ClMildly acidic quench prevents product degradation.[8]Strong acid/base can hydrolyze the nitrile or open the ring.

Section 6: Troubleshooting Workflow Diagram

G cluster_0 Initial Checks cluster_1 Analysis of Crude Mixture cluster_2 Solutions start Low Yield or No Reaction check_reagents Verify Reagent Quality - Titrate n-BuLi - Fresh NaH dispersion - Anhydrous Substrates start->check_reagents check_conditions Confirm Anhydrous/Inert Conditions - Oven-dried glassware? - Anhydrous solvent? - Inert atmosphere? start->check_conditions analyze_nmr Analyze Crude by NMR/TLC check_reagents->analyze_nmr check_conditions->analyze_nmr is_sm Mainly Starting Material? analyze_nmr->is_sm is_complex Complex Mixture? analyze_nmr->is_complex is_sm->is_complex No sol_base Problem: Incomplete Deprotonation Solution: - Use stronger base - Increase base equivalents - Ensure anhydrous conditions is_sm->sol_base Yes sol_side_reactions Problem: Side Reactions Solution: - Lower temperature (-78°C) - Slow/reverse addition - Check solvent compatibility is_complex->sol_side_reactions Yes sol_reproducibility Problem: Inconsistent Results Solution: - Strict temperature control - Precise stoichiometry - Consistent reagent source is_complex->sol_reproducibility No

Caption: A systematic workflow for troubleshooting low yields in the cyclopropanation.

References

  • Piou, T., & Rovis, T. (2014). Rh(III)-Catalyzed Cyclopropanation of Electron-Deficient Alkenes. Journal of the American Chemical Society, 136(32), 11292–11295. Available at: [Link]

  • Hernández-Linares, P., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 9036–9041. Available at: [Link]

  • Jessop, P. G., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3210-3239. Available at: [Link]

  • Gampe, C. M., & Carreira, E. M. (2012). Asymmetric Olefin Cyclopropanation using Metallo-Carbenoids. Angewandte Chemie International Edition, 51(16), 3766-3778. (Note: While not a direct link, this review discusses solvent effects in similar reactions). Available at: [Link]

  • Doyle, M. P., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic Letters, 12(13), 2964–2967. Available at: [Link]

  • Fasan, R., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. University of Rochester. Available at: [Link]

  • Wikipedia contributors. (2023). Cyclopropanation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-cyano-1-(4-ethoxyphenyl)cyclopropane. PrepChem.com. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. Available at: [Link]

  • Singh, V., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8303. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic-Chemistry.org. Available at: [Link]

  • Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Betz, P., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9350–9356. Available at: [Link]

  • Fasan, R., et al. (2018). Highly Diastereo- And Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Angewandte Chemie International Edition, 57(48), 15908-15912. Available at: [Link]

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919-939. Available at: [Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Available at: [Link]

  • Wang, Z., et al. (2018). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. Chinese Journal of Pesticide Science. Available at: [Link]

  • Fasan, R., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society, 141(22), 8746-8750. Available at: [Link]

Sources

Stability of 4-(1-Aminocyclopropyl)benzonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Aminocyclopropyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this compound in various experimental settings. Our goal is to ensure the integrity of your research by providing a comprehensive understanding of the stability of this compound under different reaction conditions.

Introduction

This compound is a versatile building block in medicinal chemistry and drug discovery, incorporating a strained cyclopropylamine moiety and a reactive benzonitrile group. Understanding its stability is critical for designing robust synthetic routes, developing stable formulations, and ensuring the reliability of experimental results. This guide provides a detailed analysis of the compound's stability profile under acidic, basic, oxidative, reductive, thermal, and photolytic stress conditions, along with practical troubleshooting FAQs and experimental protocols.

Chemical Stability Profile

The stability of this compound is dictated by the reactivity of its two key functional groups: the cyclopropylamine and the benzonitrile. The interaction between these groups and their susceptibility to various reaction conditions are summarized below.

ConditionStabilityPotential Degradation Pathways
Acidic (pH < 4) Low Potential for acid-catalyzed ring-opening of the cyclopropylamine.[1] Hydrolysis of the nitrile to a carboxylic acid is also possible under strong acidic conditions.[2][3]
Neutral (pH 6-8) High The compound is generally stable under neutral pH conditions at room temperature.
Basic (pH > 9) Moderate to Low The cyclopropylamine moiety can undergo hydrolytic degradation at high pH.[4] The nitrile group is also susceptible to base-catalyzed hydrolysis to a carboxylate salt.[5][6]
Oxidative Moderate The primary amine is susceptible to oxidation. Oxidative ring-opening of the cyclopropylamine can occur, especially in the presence of strong oxidizing agents or under photochemical conditions.[7][8]
Reductive Moderate The nitrile group can be reduced to a primary amine (benzylamine).[9][10]
Thermal Moderate While generally stable at room temperature, prolonged exposure to high temperatures may lead to decomposition, potentially involving the nitrile group.[11][12][13]
Photolytic Moderate to Low Aromatic nitriles and amines can be susceptible to photolytic degradation. Forced photostability studies are recommended to assess this.[14]

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues and questions that may arise during the handling and use of this compound.

Q1: I am seeing an unexpected impurity in my reaction mixture after an acidic workup. What could it be?

A1: Under acidic conditions, particularly with strong acids or prolonged exposure, the cyclopropylamine ring of this compound is susceptible to ring-opening.[1] This can lead to the formation of various rearranged products. Additionally, the nitrile group can undergo hydrolysis to form 4-(1-aminocyclopropyl)benzoic acid, especially if heated in the presence of a strong acid.[2][3]

Troubleshooting Steps:

  • Minimize exposure to strong acids: Use milder acidic conditions or limit the duration of the acidic workup.

  • Lower the temperature: Perform acidic workups at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Characterize the impurity: Use techniques like LC-MS and NMR to identify the structure of the impurity, which will help in pinpointing the degradation pathway.

Q2: My compound seems to be degrading in a basic reaction medium. What is the likely cause?

A2: Both the cyclopropylamine and the nitrile functionalities can degrade under basic conditions. The cyclopropylamine moiety is known to undergo hydrolytic degradation at high pH.[4] The nitrile group can also be hydrolyzed to the corresponding carboxylate.[5][6]

Troubleshooting Steps:

  • Use a milder base: If possible, switch to a weaker base or use a non-aqueous base.

  • Control the temperature: Perform the reaction at the lowest effective temperature.

  • Protect the amine: If the amine is not the reactive site for your desired transformation, consider protecting it with a suitable protecting group that is stable to the basic conditions.

Q3: I am trying to perform an oxidation reaction on another part of the molecule, but I am getting a complex mixture of products. Why?

A3: The primary amine of the cyclopropylamine group is susceptible to oxidation. Furthermore, oxidative conditions can lead to the ring-opening of the cyclopropylamine.[7][8] This can result in a variety of degradation products, leading to a complex reaction mixture.

Troubleshooting Steps:

  • Choose a selective oxidant: Use an oxidant that is known to be selective for the desired transformation and less reactive towards primary amines.

  • Protect the amino group: Protecting the amine with a group that is stable to the oxidation conditions (e.g., a carbamate) can prevent unwanted side reactions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents. For long-term storage, keeping it at low temperatures (e.g., -20°C) is advisable.

Experimental Protocols

To assist researchers in evaluating the stability of this compound under their specific experimental conditions, we provide the following general protocols for forced degradation studies. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[14][15][16][17]

Protocol 1: Acidic and Basic Hydrolysis Study

Objective: To assess the stability of the compound in acidic and basic solutions.

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, add an aliquot of the stock solution to solutions of 0.1 N HCl and 1 N HCl.

  • For basic hydrolysis, add an aliquot of the stock solution to solutions of 0.1 N NaOH and 1 N NaOH.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 6, 24, and 48 hours), withdraw an aliquot from each solution, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to monitor for the appearance of degradation products and the decrease in the parent compound.

Protocol 2: Oxidative Degradation Study

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Procedure:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the solution at room temperature.

  • At specified time points, withdraw an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite).

  • Analyze the samples by HPLC to monitor for degradation.

Protocol 3: Thermal Degradation Study

Objective: To assess the stability of the compound at elevated temperatures.

Procedure:

  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at a high temperature (e.g., 105 °C).

  • At specified time points, remove the vial, allow it to cool, dissolve the contents in a suitable solvent, and analyze by HPLC.

Protocol 4: Photostability Study

Objective: To determine the sensitivity of the compound to light.

Procedure:

  • Prepare a solution of the compound in a suitable solvent.

  • Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[16]

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound under different stress conditions.

G cluster_acid Acidic Conditions A This compound B Ring-Opened Products A->B Ring Opening C 4-(1-Aminocyclopropyl)benzoic Acid A->C Nitrile Hydrolysis

Caption: Potential degradation pathways under acidic conditions.

G cluster_base Basic Conditions D This compound E Hydrolytic Degradation of Amine D->E Amine Hydrolysis F 4-(1-Aminocyclopropyl)benzoate D->F Nitrile Hydrolysis

Caption: Potential degradation pathways under basic conditions.

G cluster_redox Reductive/Oxidative Conditions G This compound H 4-(1-Aminocyclopropyl)benzylamine G->H Reduction I Oxidized Amine/Ring-Opened Products G->I Oxidation

Caption: Potential transformations under reductive and oxidative conditions.

Conclusion

This compound is a valuable research chemical, but its stability is highly dependent on the experimental conditions. The cyclopropylamine moiety is particularly susceptible to degradation under acidic and oxidative conditions, while the nitrile group can be hydrolyzed under both acidic and basic conditions or reduced to a benzylamine. By understanding these potential degradation pathways and following the recommended handling and storage procedures, researchers can ensure the integrity of their experiments and the reliability of their results. This guide serves as a foundational resource, and we recommend performing specific forced degradation studies to fully characterize the stability of this compound in your unique applications.

References

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. J Pharm Sci. 2019 Sep;108(9):2858-2864. [Link]

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health.[Link]

  • EXP13 Hydrolysis of Benzonitrile. Scribd.[Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson.[Link]

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

  • CYCLOPROPYLAMINE. Ataman Kimya.[Link]

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com.[Link]

  • Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation. American Chemical Society.[Link]

  • Forced Degradation Studies. MedCrave online.[Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.[Link]

  • Hydrolysis of benzonitrile gives. Allen.[Link]

  • Synthesis of benzonitrile derivatives via Pd/C reduction. ResearchGate.[Link]

  • ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society.[Link]

  • Forced degradation studies. MedCrave online.[Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.[Link]

  • Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines. ChemistryViews.[Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.[Link]

  • Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Innovare Academic Sciences.[Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online.[Link]

  • Benzonitrile. Wikipedia.[Link]

  • Catalytic Friedel–Crafts Reaction of Aminocyclopropanes. Organic Letters.[Link]

  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience.[Link]

  • Thermal degradation study of some poly(arylene ether nitrile)s by TG/MS/FTIR analysis. National Academy of Sciences of Ukraine.[Link]

  • Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography. ResearchGate.[Link]

  • Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. OUCI.[Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate.[Link]

  • Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. National Institutes of Health.[Link]

  • Chemically Reactive Sulfhydryl Groups of 1 -Aminocyclopropane-1 -carboxylate Deaminase. Oxford Academic.[Link]

  • BENZONITRILE. Ataman Kimya.[Link]

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  • Identification of the reactive sulfhydryl group of 1-aminocyclopropane-1-carboxylate deaminase. PubMed.[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health.[Link]

  • Amine Reactivity. MSU chemistry.[Link]

  • Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. PubMed.[Link]

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Technical Support Center: Purification of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the purification of 4-(1-aminocyclopropyl)benzonitrile hydrochloride, including troubleshooting guides and FAQs for researchers.

Welcome to the technical support center for this compound hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable pharmaceutical intermediate[1][2]. The purity of this compound is critical as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredients (APIs). This document provides in-depth, experience-based answers to common challenges encountered during the purification of this molecule.

Section 1: Understanding the Compound and Its Impurities

This section addresses the fundamental properties of the target compound and the common impurities that can compromise its quality.

Q1: What are the most common impurities I should expect when working with this compound hydrochloride?

The impurities associated with this compound hydrochloride can originate from several sources: the synthetic route, subsequent degradation, or storage. Understanding these impurities is the first step toward selecting an effective purification strategy.

Common synthetic methods for nitriles include the dehydration of primary amides or the reaction of alkyl halides with cyanide salts[3][4]. Impurities can therefore include unreacted starting materials or by-products from these transformations[5][6]. The cyclopropylamine moiety itself can be susceptible to degradation under certain conditions[7][8][9][10].

Table 1: Potential Impurities and Their Origins

Impurity NameStructureProbable OriginRecommended Analytical Technique
4-(1-Aminocyclopropyl)benzamide 4-(H₂NOC)C₆H₄C₃H₄NH₂Incomplete dehydration of the amide precursor or hydrolysis of the nitrile group.LC-MS, RP-HPLC
4-(1-Aminocyclopropyl)benzoic acid 4-(HOOC)C₆H₄C₃H₄NH₂Hydrolysis of the nitrile group, often under acidic or basic conditions.LC-MS, RP-HPLC (with acidic mobile phase)
Starting Materials (General) VariesIncomplete reaction during synthesis.HPLC, GC-MS (if volatile)
Ring-Opened Degradants VariesInstability of the cyclopropylamine ring, particularly at elevated pH.[10]LC-MS
Residual Solvents N/ATrapped solvent from reaction or crystallization (e.g., EtOH, IPA, EtOAc).GC-HS (Gas Chromatography-Headspace)
Q2: My material has developed a yellow tint and shows a new spot on TLC after storage. What is likely happening?

This is a classic sign of degradation. The two most likely culprits are the cyclopropylamine and nitrile functional groups.

  • Cyclopropylamine Instability: The cyclopropylamine moiety, while valuable for its conformational rigidity in drug design[11], can be susceptible to hydrolytic degradation, especially under high pH conditions[10]. This can lead to ring-opening and the formation of colored, often polar, impurities. As your compound is a hydrochloride salt, it should be relatively stable. However, exposure to a basic environment (e.g., during a workup) or even atmospheric moisture over long periods can initiate degradation.

  • Nitrile Group Reactions: While generally stable, the nitrile group can participate in polymerization or other side reactions, sometimes catalyzed by light or trace impurities, leading to discoloration.

Preventative Measures: Store the hydrochloride salt in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dark, and dry place.

Section 2: Troubleshooting Purification Strategies

This section provides practical advice on the most common purification techniques. The following diagram presents a general decision-making workflow for selecting a purification method.

Purification_Decision_Tree Workflow for Selecting a Purification Method start Crude Material (>80% Pure?) recrystallization Recrystallization start->recrystallization Yes (Crystalline Solid) acid_base Acid-Base Extraction start->acid_base No (Grossly Impure or Non-Basic Impurities) chromatography Column Chromatography recrystallization->chromatography No (Closely Related Impurities) final_product Pure Product (>99%) recrystallization->final_product Purity Goal Met chromatography->final_product Purity Goal Met acid_base->recrystallization Product is now >80% pure acid_base->chromatography Impurity profile still complex

Caption: Decision tree for purification strategy.

Q3: I'm struggling with recrystallization. How do I select an appropriate solvent system for a hydrochloride salt?

Recrystallization is a powerful technique for purifying crystalline solids like hydrochloride salts[12][13]. The key is finding a solvent (or solvent system) in which your compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

Causality: Hydrochloride salts are ionic and thus more polar than their corresponding free bases. This dictates that polar solvents are generally required for dissolution. Alcohols are often an excellent starting point.

Step-by-Step Solvent Screening Protocol:

  • Initial Test: Place ~20-30 mg of your compound into a small test tube.

  • Add Cold Solvent: Add your chosen solvent (e.g., isopropanol) dropwise at room temperature. Observe if the solid dissolves. If it dissolves easily in the cold, the solvent is unsuitable as a primary recrystallization solvent.

  • Heat: If the solid does not dissolve in the cold, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cool: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe: A good solvent will result in the formation of well-defined crystals upon cooling. If the product "oils out" or no solid forms, the solvent is not ideal.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale & Comments
Isopropanol (IPA) or Ethanol (EtOH) Often the best starting point. The hydrochloride salt is typically soluble in hot alcohol and less soluble when cold. 2-Propanol is frequently preferred over ethanol for recrystallizing HCl salts.[14]
Methanol (MeOH) Generally a very good solvent, but sometimes solubility is too high even when cold, leading to poor recovery. Can be used as the primary solvent with an anti-solvent.
IPA / Diethyl Ether or MTBE An excellent two-solvent system. Dissolve the compound in a minimal amount of hot IPA. Slowly add the ether (the "anti-solvent") until the solution becomes faintly cloudy. Allow to cool.
Dichloromethane (DCM) / Ethyl Acetate (EtOAc) Another potential two-solvent system for hydrochloride salts.[15] Dissolve in minimal DCM and add EtOAc as the anti-solvent.
Acetone or Acetonitrile Can be useful, but solubility must be tested. Acetone can sometimes be used as a wash to remove specific impurities.[14]
Q4: My product streaks badly on a standard silica gel column and I get poor recovery. Why is this happening?

This is a very common and predictable problem. The issue stems from a strong acid-base interaction between your basic amine compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel[16][17]. This interaction leads to irreversible adsorption for a portion of your material and causes the characteristic "streaking" or peak tailing for the portion that does elute.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the solvent system (e.g., DCM/MeOH/NH₃). The competing base neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[17]

  • Use Treated Silica: Employ amine-functionalized or "deactivated" silica gel. These stationary phases have been specifically designed to minimize interactions with basic compounds, resulting in much better peak shape and recovery.[17]

  • Alternative Chromatography Modes:

    • Reversed-Phase (RP) Chromatography: Use a C18 column with a buffered aqueous-organic mobile phase. Controlling the pH is critical to ensure consistent ionization of the amine.[16]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for polar compounds like yours. It uses a polar stationary phase (like bare silica) with a high-organic mobile phase, offering a different selectivity compared to reversed-phase.[18][19]

Q5: How can I use an acid-base extraction to remove neutral or acidic impurities?

Acid-base extraction is a highly effective workup or initial purification step that leverages the different solubilities of the free base and the salt form of your amine[12].

The Principle:

  • Free Base: The amine free base is organic-soluble (e.g., in DCM or EtOAc) and water-insoluble.

  • Hydrochloride Salt: The amine salt is water-soluble and generally insoluble in non-polar organic solvents.

This allows you to shuttle your compound between an aqueous and an organic layer, leaving impurities behind.

Acid_Base_Extraction Acid-Base Extraction Workflow start Start: Crude HCl Salt in Water/EtOAc basify Add aq. Base (e.g., NaHCO₃) to pH > 9 start->basify separate1 Separate Layers basify->separate1 organic_layer Organic Layer: Contains Free Base + Neutral Impurities separate1->organic_layer Top/Bottom? aq_layer1 Aqueous Layer 1: Contains Acidic Impurities (Discard) separate1->aq_layer1 wash Wash Organic Layer with Brine organic_layer->wash acidify Add aq. HCl to Organic Layer wash->acidify separate2 Separate Layers acidify->separate2 aq_layer2 Aqueous Layer 2: Contains Pure HCl Salt separate2->aq_layer2 organic_layer2 Organic Layer 2: Contains Neutral Impurities (Discard) separate2->organic_layer2 end Evaporate Water or Extract with Org. Solvent (if product precipitates) aq_layer2->end

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolve: Dissolve or suspend the crude hydrochloride salt in a biphasic system of ethyl acetate (or DCM) and water.

  • Basify: Slowly add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium carbonate (Na₂CO₃) with vigorous stirring until the aqueous layer is basic (pH > 9). This converts your water-soluble salt into the organic-soluble free base.

  • Separate: Transfer the mixture to a separatory funnel and separate the layers. The free base of your compound is now in the organic layer. Any acidic impurities will remain as salts in the aqueous layer.

  • Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Re-form Salt: To recover your product, you have two options:

    • Aqueous Extraction: Extract the organic layer with dilute aqueous HCl (e.g., 1M HCl). Your compound will react to form the hydrochloride salt again and move into the new aqueous layer, leaving neutral organic impurities behind in the organic layer. You can then lyophilize or carefully evaporate the water to recover the solid product.

    • Gaseous HCl Precipitation: Dry the organic layer over Na₂SO₄, filter, and then bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like ether or dioxane. The pure hydrochloride salt will precipitate out and can be collected by filtration.[12]

References

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]

  • Rhodium. Recrystallization and Acid/Base Extraction - The Basics. Erowid. [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]

  • Eawag. N-Cyclopropylmelamine Pathway Map. Eawag-BBD. [Link]

  • Pardue, M. (2018). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]

  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. ResearchGate. [Link]

  • Mullin, S., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]

  • Chadha, R., et al. (2014). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. AAPS PharmSciTech, 15(1), 214-226. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • The Pharma Master. Troubleshooting. The Pharma Master. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

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  • Strawberry Genome. This compound (hydrochloride). Strawberry Genome. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • ResearchGate. How can I remove nitrile impurities from the oxime?. ResearchGate. [Link]

  • PubChemLite. This compound hydrochloride (C10H10N2). PubChemLite. [Link]

  • All Things Stem Cell. This compound (hydrochloride). All Things Stem Cell. [Link]

  • CMIC. cas 1369512-65-1|| where to buy this compound Hydrochloride. CMIC. [Link]

  • Tsai, D. S., et al. (1988). Purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from etiolated mung bean hypocotyls. Archives of Biochemistry and Biophysics, 264(2), 632-640. [Link]

  • LibreTexts. Chemistry of Nitriles. LibreTexts. [Link]

  • Wikipedia. Nitrile. Wikipedia. [Link]

  • Guo, L., et al. (1992). Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate N-Malonyltransferase from Etiolated Mung Bean Hypocotyls. Plant Physiology, 100(4), 2041–2045. [Link]

  • Acaster, M. A., & Kende, H. (1983). Properties and Partial Purification of 1-Aminocyclopropane-1-carboxylate Synthase. Plant Physiology, 72(1), 139–145. [Link]

  • Yip, W. K., Dong, J. G., & Yang, S. F. (1991). Purification and Characterization of 1-Aminocyclopropane- 1-Carboxylate Synthase from Apple Fruits. Plant Physiology, 95(1), 251–257. [Link]

  • Martin, M. N., & Saftner, R. A. (1995). Purification and Characterization of 1-Aminocyclopropane-1-Carboxylic Acid N-Malonyltransferase from Tomato Fruit. Plant Physiology, 108(3), 1241–1249. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 115-121. [Link]

  • Onay, A., et al. (2018). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 156, 327-339. [Link]

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Technical Support Center: Large-Scale Synthesis and Purification of 4-(1-Aminocyclopropyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the large-scale synthesis and purification of 4-(1-Aminocyclopropyl)benzonitrile. As a key intermediate in the development of various active pharmaceutical ingredients, robust and scalable manufacturing of this compound is critical.[1][2] This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during scale-up and routine production.

Section 1: Synthesis Troubleshooting Guide

The synthesis of this compound on a large scale typically involves a multi-step sequence. A plausible and common approach is the cyclopropanation of a protected 4-cyanostyrene derivative or a related pathway involving the formation of the cyclopropane ring onto the benzylic position. The following Q&A addresses issues that may arise during these critical steps.

Q1: We are experiencing low yields and incomplete conversion during the key cyclopropanation step. What are the likely causes and solutions?

Answer: Low yields in cyclopropanation are a frequent challenge during scale-up. The root cause often lies with the reagent activity, reaction conditions, or substrate stability.[3][4]

  • Cause 1: Reagent Deactivation (e.g., Simmons-Smith Reaction): Carbenoid reagents, such as those used in the Simmons-Smith reaction (iodomethylzinc iodide), are extremely sensitive to moisture and oxygen.[4] On a large scale, ensuring a completely inert atmosphere and using anhydrous solvents is more challenging.

    • Solution:

      • Rigorous Inert Atmosphere: Ensure the reactor is thoroughly dried and purged with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

      • Reagent Quality: Use freshly prepared zinc-copper couple or high-quality diethylzinc. The activity of these reagents is paramount for success.[4]

      • Solvent Purity: Use high-purity, anhydrous solvents. Consider passing solvents through a drying column (e.g., activated alumina) immediately before use.

  • Cause 2: Inefficient Mixing: In large reactors, localized concentration gradients can occur, leading to side reactions or incomplete conversion. This is especially true for heterogeneous reactions like the Simmons-Smith.

    • Solution:

      • Optimize Agitation: Evaluate the stirrer design (e.g., anchor vs. pitched-blade turbine) and agitation speed to ensure efficient mixing of all components. Baffles within the reactor can also improve performance.

      • Controlled Addition: Add reagents, especially the carbenoid precursor (e.g., diiodomethane), slowly and sub-surface to maintain a consistent reaction temperature and concentration.

  • Cause 3: Thermal Runaway/Side Reactions: Cyclopropanation reactions can be exothermic. Poor heat management in a large reactor can lead to temperature spikes, causing reagent decomposition and the formation of byproducts.[5]

    • Solution:

      • Jacket Cooling: Ensure the reactor's cooling jacket is functioning efficiently.

      • Slow Addition Rate: The addition rate of the limiting reagent should be tied to the reactor's ability to dissipate heat, maintaining the target temperature range.

      • Reaction Calorimetry: For robust process safety and optimization, perform reaction calorimetry studies (e.g., RC1) to understand the thermal profile of the reaction before scaling up.

Diagram: General Synthesis Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3 & 4: Functional Group Interconversion A 4-Cyanobenzaldehyde C 4-Vinylbenzonitrile (Styrene Derivative) A->C B Wittig or Horner-Wadsworth-Emmons Reagent B->C E 1-(4-Cyanophenyl)cyclopropane C->E D Carbenoid Reagent (e.g., from CH2I2 + Zn-Cu) D->E F Introduction of Amino Group Precursor E->F G Protected Intermediate F->G H Final Product (this compound) G->H

Caption: Plausible multi-step synthesis pathway.

Section 2: Purification Troubleshooting Guide

Achieving high purity (>99.5%) is essential for pharmaceutical intermediates. The final product is often isolated as a hydrochloride salt to improve stability and handling.[6]

Q2: After crystallization of the hydrochloride salt, the purity is low and the color is off-white. What are the common impurities and how can we remove them?

Answer: Off-color and low purity often indicate the presence of residual starting materials, reagents, or side-products from the synthesis.

Table: Common Impurities and Removal Strategies

Impurity TypePotential SourceRecommended Removal Strategy
Unreacted Starting Material Incomplete reaction in the final deprotection or amination step.Recrystallization: Select a solvent system where the product has lower solubility than the impurity at cold temperatures (e.g., Isopropanol/Water, Ethanol/Ethyl Acetate).
Solvent-Related Impurities Trapped residual solvents from the reaction or previous workup steps.Drying: Dry the final product under high vacuum at an appropriate temperature. Solvent Selection: Use a final crystallization solvent that is easily removed.
Oxidized Byproducts Air exposure of the free amine before salt formation, leading to colored impurities.Carbon Treatment: Add a small amount of activated carbon to the solution before the final crystallization and filter it hot. Inert Atmosphere: Handle the free amine base under a nitrogen or argon atmosphere.
Isomeric Byproducts Side reactions during cyclopropanation or subsequent steps.Chromatography: If crystallization is ineffective, flash chromatography on silica gel may be required for the free base before salt formation. This is less ideal for large-scale but can be a salvage operation.
Q3: We are struggling to achieve a consistent crystal form and particle size, which is affecting filtration and drying times. How can we control the crystallization process?

Answer: Controlling crystallization is key to obtaining a product with consistent physical properties.

  • Control Supersaturation:

    • Cooling Profile: Implement a controlled, linear cooling profile instead of crash-cooling. A slower cooling rate allows for larger, more uniform crystal growth.

    • Anti-Solvent Addition: If using an anti-solvent, add it slowly at a constant rate to a well-agitated solution to maintain a controlled level of supersaturation.

  • Seeding:

    • Introduce Seed Crystals: Add a small quantity (0.1-1.0% w/w) of high-purity product crystals at the point of metastable supersaturation. This directs the crystallization, leading to a more uniform particle size distribution.

  • Agitation:

    • Optimize Stirring: The agitation rate should be sufficient to keep the crystals suspended but not so high that it causes secondary nucleation (formation of fine particles) or crystal breakage.

Section 3: General FAQs

Q4: What are the primary safety concerns when scaling up this synthesis?

Answer: Scaling up introduces significant safety challenges that must be addressed.[5]

  • Thermal Hazards: As mentioned, cyclopropanation can be exothermic. A thermal hazard evaluation is crucial to prevent a runaway reaction.

  • Reagent Handling: Reagents like diethylzinc are pyrophoric (ignite on contact with air). They must be handled under an inert atmosphere using specialized transfer techniques. Diiodomethane is toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Some reactions, particularly those involving diazo compounds (an alternative cyclopropanation route), can generate nitrogen gas.[3] The reactor must be properly vented to avoid over-pressurization.

Q5: What analytical methods are recommended for in-process control and final product release?

Answer: A robust analytical package is essential for process control and quality assurance.

  • In-Process Controls (IPCs):

    • HPLC/UPLC: To monitor reaction completion and the formation of byproducts.

    • TLC: A quick, qualitative check for reaction progress.

  • Final Product Release:

    • HPLC/UPLC: For purity assay and determination of related substances.

    • ¹H NMR / ¹³C NMR: To confirm the structure of the final compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine water content.

    • Thermogravimetric Analysis (TGA): To determine residual solvent content.

Diagram: Troubleshooting Low Purity

start Low Purity Detected by HPLC check_impurities Identify Impurities by MS / NMR start->check_impurities is_starting_material Is impurity a known starting material? check_impurities->is_starting_material is_colored Is product discolored? is_starting_material->is_colored No rerun_reaction Force reaction to completion or re-evaluate stoichiometry is_starting_material->rerun_reaction Yes is_unknown Is impurity unknown? is_colored->is_unknown No carbon_treat Add activated carbon treatment before crystallization is_colored->carbon_treat Yes recrystallize Perform re-crystallization with optimized solvent system is_unknown->recrystallize No (Known Byproduct) characterize Isolate and characterize impurity. Re-evaluate reaction pathway for potential side reactions. is_unknown->characterize Yes

Caption: Decision tree for diagnosing purity issues.

Section 4: Representative Experimental Protocols

Disclaimer: These protocols are representative and should be optimized for specific equipment and safety-assessed before implementation on a large scale.

Protocol 1: Synthesis of this compound Free Base (Illustrative)

This protocol assumes a pathway involving a protected amine that is deprotected in the final step.

  • Reaction Setup: Under a nitrogen atmosphere, charge a clean, dry reactor with a solution of the protected amine precursor (e.g., N-Boc-4-(1-aminocyclopropyl)benzonitrile) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Deprotection: Cool the solution to 0-5 °C. Slowly add a stoichiometric excess of a deprotecting agent (e.g., Trifluoroacetic Acid for a Boc group, or HCl in Dioxane).

  • Monitoring: Monitor the reaction progress by HPLC every 30 minutes until the starting material is consumed (<1% remaining).

  • Workup:

    • Quench the reaction by carefully adding it to a cooled, stirred solution of sodium bicarbonate or another suitable base to neutralize the acid.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base. Note: The free base may be an oil or low-melting solid. It is often used directly in the next step without full purification.

Protocol 2: Purification by Crystallization as Hydrochloride Salt
  • Salt Formation: Dissolve the crude free base from the previous step in a suitable solvent (e.g., Isopropanol or Ethanol).

  • Acidification: Cool the solution to 0-10 °C. Slowly add a solution of HCl in the same solvent (e.g., 4M HCl in Dioxane or Isopropanolic HCl) until the pH is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt should begin to precipitate. Stir the resulting slurry at 0-10 °C for 1-2 hours to maximize yield.

  • Isolation: Filter the solid product using a Büchner funnel or centrifuge.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • Wikipedia. Cyclopropanation. [Link]

  • Strawberry Genome. This compound (hydrochloride). [Link]

  • Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory? [Link]

  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • UK-CPI.com. 6 key challenges when scaling up sustainable chemical processes. [Link]

  • ResearchGate. State‐of‐the‐art, concept, and challenges towards the unified assembly of diverse chiral cyclopropanes. [Link]

  • NIH. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

  • Google P
  • PubMed. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. [Link]

  • Google Patents.
  • Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
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  • All Things Stem Cell. This compound (hydrochloride). [Link]

  • Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Google Patents. Catalytic synthesis method of p-aminobenzonitrile.
  • NIH. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

  • ResearchGate. Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. [Link]

  • ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • NIH. 4-(1-Naphthyl)benzonitrile. [Link]

  • Veeprho. Benzonitrile Impurities and Related Compound. [Link]

  • ResearchGate. 4-(1-Naphthyl)benzonitrile. [Link]

  • SIELC Technologies. Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column. [Link]

  • MDPI. Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. [Link]

  • NIH. Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. [Link]

  • PubMed Central. Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones: Potent and Selective Inhibitors of Kallikrein‐Related Peptidase 6. [Link]

  • ResearchGate. Chemical structure of benzonitrile derivatives investigated. [Link]

  • RSC Publishing. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]

  • PubMed. Properties and Partial Purification of 1-Aminocyclopropane-1-carboxylate Synthase. [Link]

  • PubMed. Purification and Characterization of 1-Aminocyclopropane-1-Carboxylic Acid N-Malonyltransferase from Tomato Fruit. [Link]

  • PubMed. Highly stable benzonitrile functionalized covalent organic framework coating for solid-phase microextraction of hydroxyphenyl esters in complex matrix samples. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents in JAK Inhibitor Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Cyclopropylnitrile Moiety in JAK Inhibition and the Quest for Synthetic Efficiency

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and the development of small molecule JAK inhibitors has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms. A recurring and highly effective pharmacophore in many potent JAK inhibitors is the (1-aminocyclopropyl)benzonitrile moiety. This structural element is prized for its ability to confer desirable pharmacokinetic properties and potent enzymatic inhibition. Traditionally, the synthesis of this key fragment has heavily relied on the use of 4-(1-aminocyclopropyl)benzonitrile as a primary building block.

While effective, reliance on a single key intermediate presents challenges in a drug development setting, including supply chain vulnerabilities, cost fluctuations, and the inherent limitations of a single synthetic route. As Senior Application Scientists, we recognize the critical need for a diverse synthetic toolbox. This guide provides an in-depth comparative analysis of alternative reagents and synthetic strategies to this compound for the construction of the crucial cyclopropylnitrile pharmacophore in JAK inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.

The Established Route: Synthesis via this compound

The use of this compound as a starting material offers a straightforward approach to incorporating the desired pharmacophore. Typically, the synthesis involves the coupling of this amine with a suitable heterocyclic core, often a pyrrolo[2,3-d]pyrimidine derivative, which is a common scaffold in many JAK inhibitors.

A representative synthetic workflow is depicted below:

A This compound C Coupling Reaction (e.g., Buchwald-Hartwig Amination) A->C B Activated Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) B->C D JAK Inhibitor Precursor C->D Formation of C-N bond

Figure 1: General synthetic scheme using this compound.

This approach benefits from the commercial availability of this compound. However, the cost can be a significant factor in large-scale synthesis.[1][2][3][4]

Alternative Strategy 1: The Kulinkovich-Szymoniak Reaction for Direct Cyclopropylamine Formation

A powerful alternative to pre-functionalized starting materials is the in-situ formation of the cyclopropylamine moiety from more readily available precursors. The Kulinkovich-Szymoniak reaction, a titanium-mediated cyclopropanation of nitriles, offers a compelling and convergent approach. This method allows for the synthesis of primary cyclopropylamines directly from nitriles and Grignard reagents.

Conceptual Workflow

A Aryl Nitrile (e.g., 4-cyanobenzonitrile) D Kulinkovich-Szymoniak Reaction A->D B Grignard Reagent (e.g., EtMgBr) B->D C Titanium Catalyst (e.g., Ti(O-iPr)4) C->D E Intermediate Titanacyclopropane D->E F Hydrolysis E->F G 1-Arylcyclopropylamine F->G H Coupling with Heterocyclic Core G->H I JAK Inhibitor H->I

Figure 2: Synthesis of a JAK inhibitor via the Kulinkovich-Szymoniak reaction.

Experimental Protocol: Synthesis of a 1-Arylcyclopropylamine Intermediate

Materials:

  • Aryl nitrile (1.0 eq)

  • Titanium(IV) isopropoxide (1.2 eq)

  • Ethylmagnesium bromide (2.5 eq, 3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl (for workup)

Procedure:

  • To a solution of the aryl nitrile in anhydrous THF at room temperature under an inert atmosphere, add titanium(IV) isopropoxide.

  • Cool the mixture to -78 °C and slowly add ethylmagnesium bromide.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1-arylcyclopropylamine.

Performance Comparison
ParameterThis compound RouteKulinkovich-Szymoniak Route
Starting Materials Specialty reagent, higher costReadily available aryl nitriles and Grignard reagents, lower cost
Convergence LinearConvergent
Scalability Scalable, but cost can be a factor[5]Scalable, with considerations for handling Grignard reagents
Overall Yield Generally good, dependent on coupling efficiencyModerate to good, can be optimized
Flexibility Limited to the specific starting materialAllows for greater diversity in the aryl and cyclopropyl substituents

Expert Insight: The Kulinkovich-Szymoniak reaction offers significant advantages in terms of cost-effectiveness and flexibility, particularly in early-stage drug discovery where exploration of structure-activity relationships is paramount. The ability to use a wide range of commercially available nitriles and Grignard reagents allows for the rapid generation of diverse analogs.

Alternative Strategy 2: Synthesis from Cyclopropanecarboxylic Acid Derivatives

Another versatile approach involves the use of cyclopropanecarboxylic acid and its derivatives as starting materials. These can be converted to the corresponding amine via reactions such as the Curtius or Hofmann rearrangement. This strategy allows for the construction of the cyclopropylamine core from simple and often inexpensive precursors.

Conceptual Workflow

A 1-Arylcyclopropane- carboxylic Acid B Activation (e.g., to acid chloride or azide) A->B C Curtius or Hofmann Rearrangement B->C D 1-Arylcyclopropylamine C->D E Coupling with Heterocyclic Core D->E F JAK Inhibitor E->F

Figure 3: Synthesis of a JAK inhibitor from a cyclopropanecarboxylic acid derivative.

Experimental Protocol: Curtius Rearrangement for Cyclopropylamine Synthesis

Materials:

  • 1-Arylcyclopropanecarboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (1.2 eq)

  • tert-Butanol

  • Anhydrous Toluene

  • Trifluoroacetic acid (TFA) for deprotection

Procedure:

  • To a solution of the 1-arylcyclopropanecarboxylic acid in anhydrous toluene, add triethylamine and DPPA.

  • Heat the mixture to reflux and add tert-butanol. Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the Boc-protected amine.

  • Dissolve the crude Boc-protected amine in dichloromethane and add TFA. Stir at room temperature for 1-2 hours.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer and concentrate to yield the desired 1-arylcyclopropylamine.

Performance Comparison
ParameterThis compound RouteCyclopropanecarboxylic Acid Route
Starting Materials Specialty reagentReadily available carboxylic acids
Reaction Steps Fewer steps in the final couplingMore steps for amine synthesis, but flexible
Safety Considerations Standard coupling reaction hazardsUse of potentially explosive azides in the Curtius rearrangement requires caution
Overall Yield Dependent on a single coupling stepMulti-step process, overall yield can be lower
Cost-Effectiveness Higher starting material costLower starting material cost, but more reagents and steps

Expert Insight: While this route involves more synthetic steps to generate the key amine intermediate, the low cost and wide availability of substituted cyclopropanecarboxylic acids make it an attractive option for process development and large-scale manufacturing. Careful optimization of the rearrangement and deprotection steps is crucial for achieving high overall yields.

Alternative Strategy 3: Bioisosteric Replacements for the Cyclopropyl Group

In medicinal chemistry, the concept of bioisosterism allows for the replacement of a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. In the context of JAK inhibitors, the cyclopropyl ring can be replaced with other small, strained ring systems such as azetidines or cyclobutanes. This can lead to novel intellectual property and potentially improved drug-like properties.

For example, the JAK inhibitor Baricitinib features an azetidine ring, which can be considered a bioisostere of the cyclopropyl group in this context. The synthesis of such analogs requires entirely different starting materials and synthetic strategies.

Example: Synthesis of a Key Azetidine Intermediate for Baricitinib

The synthesis of the azetidine core of Baricitinib often starts from 1-benzylazetidin-3-ol.[6] This highlights a complete departure from cyclopropane-based starting materials. A green and cost-effective synthesis of a key intermediate for Baricitinib has been reported starting from benzylamine.[6][7][8]

Conceptual Workflow for Azetidine-Containing JAK Inhibitors

A Azetidine Precursor (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) B Functionalization of the Azetidine Ring A->B C Key Azetidine Intermediate B->C D Coupling with Heterocyclic Core C->D E Azetidine-Containing JAK Inhibitor (e.g., Baricitinib) D->E

Figure 4: General synthetic scheme for an azetidine-containing JAK inhibitor.

Expert Insight: Exploring bioisosteric replacements is a key strategy in lead optimization. While this approach does not directly provide an alternative to this compound for synthesizing the same molecule, it offers a pathway to novel and potentially superior JAK inhibitors. The choice of the bioisosteric replacement will dictate the entire synthetic strategy and requires a deep understanding of the structure-activity relationship of the target.

Conclusion and Future Outlook

The synthesis of the (1-aminocyclopropyl)benzonitrile pharmacophore is a critical step in the production of numerous potent JAK inhibitors. While this compound remains a viable and direct starting material, a comprehensive evaluation of alternative synthetic strategies is essential for robust and cost-effective drug development.

The Kulinkovich-Szymoniak reaction offers a highly flexible and convergent route from inexpensive starting materials, making it ideal for discovery and early development. The use of cyclopropanecarboxylic acid derivatives provides a scalable and cost-effective, albeit longer, alternative suitable for process chemistry. Finally, the exploration of bioisosteric replacements opens up new avenues for the discovery of next-generation JAK inhibitors with improved properties.

As Senior Application Scientists, we advocate for a multi-pronged approach to synthesis. The optimal strategy will depend on the specific project goals, whether it be rapid analog synthesis, large-scale manufacturing, or the pursuit of novel intellectual property. By understanding the nuances of each of these alternative routes, researchers can navigate the complex landscape of JAK inhibitor synthesis with greater efficiency and creativity.

References

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.
  • Novel processes for the synthesis of cyclopropyl compounds. (2005). Google Patents.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PubMed. Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). National Institutes of Health. Retrieved from [Link]

  • (PDF) A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2025). ResearchGate. Retrieved from [Link]

  • New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthetic route for baricitinib | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) An Efficient Synthesis of Baricitinib. (2025). ResearchGate. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Processes for making cyclopropyl amide derivatives and intermediates associated therewith. (2011). Google Patents.
  • Tofacitinib synthesis. (n.d.). Universidade Nova de Lisboa. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Cyclopropanation Methods for Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry and materials science, prized for its ability to confer unique conformational constraints and metabolic stability. However, the direct cyclopropanation of electron-deficient aromatic systems like benzonitriles presents a significant synthetic challenge due to the inherent stability and deactivated nature of the aromatic ring. This guide provides a comparative analysis of prominent methodologies for the cyclopropanation of benzonitriles, offering a decision-making framework for researchers. We will dissect transition-metal catalyzed reactions, photochemical approaches, and traditional carbenoid-based methods, evaluating them on performance, substrate scope, and mechanistic underpinnings. Detailed protocols and data-driven comparisons are provided to bridge theoretical concepts with practical laboratory applications.

The Strategic Importance of Cyclopropanated Benzonitriles

The fusion of a cyclopropane ring to a benzonitrile scaffold creates a class of compounds with significant potential in drug discovery. The nitrile group is a versatile functional handle and a common pharmacophore, while the cyclopropyl ring acts as a "bioisostere" for phenyl groups or double bonds, often improving metabolic stability, binding affinity, and membrane permeability. The synthetic hurdle lies in overcoming the aromatic resonance energy of the benzonitrile ring to achieve the desired transformation efficiently and selectively.

This guide focuses on methods that construct the cyclopropane ring directly on the aromatic core, a more atom-economical approach than building the ring first and introducing the nitrile later. We will explore the strengths and limitations of the primary catalytic systems employed for this purpose.

Core Methodologies for Benzonitrile Cyclopropanation

The direct cyclopropanation of benzonitriles is dominated by methods that can activate the aromatic ring or employ highly reactive carbene precursors. The most successful strategies involve transition-metal catalysis and photochemical activation.

Transition-Metal Catalysis: The Dominant Paradigm

Transition metals, particularly palladium, rhodium, and copper, are central to modern cyclopropanation chemistry. They operate by generating metal-carbene intermediates or facilitating cycloaddition pathways that are otherwise inaccessible.

A powerful strategy for the diastereoselective synthesis of bicyclo[4.1.0]heptanes involves a palladium-catalyzed formal [3+2] cycloaddition of vinylcyclopropanes (VCPs) with electron-deficient arenes like benzonitrile. This method does not involve a direct carbene attack on the arene. Instead, the palladium catalyst orchestrates a cascade reaction.

Mechanism & Rationale: The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the strained C-C bond of the vinylcyclopropane, generating a palladacyclopentane intermediate. This intermediate then undergoes a migratory insertion into the C≡N bond of the benzonitrile, followed by reductive elimination to form the cyclopropanated product. The choice of ligand is critical for both reactivity and selectivity, with phosphine ligands like P(OPh)3 often being employed.

DOT Script for Palladium-Catalyzed Cycloaddition

Palladium_Catalyzed_Cycloaddition pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition vcp Vinylcyclopropane (VCP) vcp->oxidative_addition arene Benzonitrile migratory_insertion Migratory Insertion arene->migratory_insertion intermediate Palladacyclopentane Intermediate oxidative_addition->intermediate Forms strained ring complex intermediate->migratory_insertion post_insertion_complex Post-Insertion Complex migratory_insertion->post_insertion_complex Inserts into C≡N reductive_elimination Reductive Elimination post_insertion_complex->reductive_elimination product Cyclopropanated Benzonitrile reductive_elimination->product pd0_regen Pd(0) Catalyst (Regenerated) reductive_elimination->pd0_regen Catalyst turnover

Caption: Palladium-catalyzed formal [3+2] cycloaddition workflow.

Rhodium and copper catalysts are hallmarks of cyclopropanation reactions using diazo compounds as carbene precursors. For a substrate like benzonitrile, this is typically an intramolecular reaction, where the diazo group and the aromatic ring are part of the same molecule. This approach, known as the Buchner reaction, is effective for forming the fused ring system.

Mechanism & Rationale: A catalyst, such as rhodium(II) acetate ([Rh₂(OAc)₄]), reacts with the diazo compound to eliminate N₂ and form a highly reactive rhodium-carbene intermediate. This electrophilic carbene is then attacked by the electron-rich π-system of the aromatic ring in an intramolecular fashion. A subsequent rearrangement (often a 1,3-proton shift) re-aromatizes the system or leads to the stable bicyclo[4.1.0]heptatriene product. The choice of catalyst and, particularly in asymmetric variants, the chiral ligand, dictates the efficiency and enantioselectivity of the reaction.

Photochemical Approaches

Photochemical [3+2] cycloaddition offers an alternative pathway that avoids transition metals. For instance, the reaction of diphenylcyclopropene with benzonitrile can be induced by UV irradiation.

Mechanism & Rationale: This reaction proceeds through a photo-excited state of the diphenylcyclopropene. Upon irradiation, the cyclopropene can open to a vinylcarbene intermediate, which is then trapped by the benzonitrile in a cycloaddition reaction. While mechanistically elegant, these reactions can suffer from lower yields and the formation of side products, limiting their broad applicability compared to transition-metal catalyzed methods.

The Limitations of Direct Carbenoid Addition (Simmons-Smith)

The Simmons-Smith reaction, which uses a zinc carbenoid (ICH₂ZnI), is a cornerstone for the cyclopropanation of simple alkenes. However, it is generally ineffective for the direct cyclopropanation of electron-deficient aromatic rings like benzonitrile.

Rationale for Ineffectiveness: The Simmons-Smith reagent is a relatively nucleophilic carbenoid. It requires an electron-rich double bond to react efficiently. The benzonitrile ring is electron-poor due to the electron-withdrawing nature of the nitrile group, and it possesses significant aromatic stability. Consequently, the activation barrier for the addition of the Simmons-Smith reagent to the aromatic π-system is prohibitively high.

Comparative Performance Analysis

The choice of method depends critically on the desired outcome, including yield, stereoselectivity, and substrate tolerance. The following tables summarize the performance of the discussed methodologies based on data reported in the literature.

Table 1: Comparison of Yield, Selectivity, and Key Reagents

MethodKey ReagentsTypical YieldDiastereoselectivity (d.r.)Enantioselectivity (e.e.)
Pd-Catalyzed [3+2] Cycloaddition Vinylcyclopropane, Pd₂(dba)₃, P(OPh)₃60-85%>20:1Not typically reported
Intramolecular Rh-Carbene Transfer Aryl diazoacetate, [Rh₂(OAc)₄]70-95%N/A (intramolecular)Up to 98% with chiral ligands
Photochemical [3+2] Cycloaddition Diphenylcyclopropene, UV light (300 nm)20-40%Mixture of isomersNot applicable
Simmons-Smith Reaction CH₂I₂, Zn-Cu couple<5% (Generally fails)Not applicableNot applicable

Table 2: Comparison of Reaction Conditions and Scope

MethodTemperatureSolventKey AdvantagesKey Limitations
Pd-Catalyzed [3+2] Cycloaddition 80-110 °CToluene, DioxaneHigh diastereoselectivity, good yields.Requires synthesis of VCPs, high temperatures.
Intramolecular Rh-Carbene Transfer 25-40 °CCH₂Cl₂, DCEHigh yields, mild conditions, high enantioselectivity possible.Requires synthesis of diazo precursors, which can be unstable.
Photochemical [3+2] Cycloaddition Room Temp.BenzeneMetal-free.Low yields, side product formation, requires specialized equipment.
Simmons-Smith Reaction 25-80 °CEther, DCEReadily available reagents.Not effective for electron-deficient arenes.

In-Depth Experimental Protocols

To provide actionable insights, this section details a representative protocol for the highly effective palladium-catalyzed method.

Protocol: Palladium-Catalyzed Diastereoselective Cyclopropanation of Benzonitrile

This protocol is adapted from the work of de Meijere et al. on the palladium-catalyzed cycloaddition of vinylcyclopropanes.

DOT Script for Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup prep->setup Add reagents to oven-dried flask under N2 reaction 3. Reaction Execution setup->reaction Heat to 100 °C in sealed tube workup 4. Aqueous Workup reaction->workup After 24h, cool to RT, quench purify 5. Purification workup->purify Extract with EtOAc, dry, concentrate analysis 6. Characterization purify->analysis Column chromatography (Silica gel) Decision_Framework start Project Goal: Cyclopropanate Benzonitrile q1 Is high enantioselectivity a key requirement? start->q1 rh_path Pursue Intramolecular Rh-Catalyzed Carbene Transfer with Chiral Ligands q1->rh_path Yes q2 Is high diastereoselectivity for a bicyclic system needed? q1->q2 No pd_path Use Pd-Catalyzed [3+2] Cycloaddition with a Vinylcyclopropane q2->pd_path Yes q3 Is a metal-free approach mandatory? q2->q3 No photo_path Explore Photochemical Cycloaddition (accept lower yield) q3->photo_path Yes default_path Re-evaluate synthetic strategy. Direct cyclopropanation may not be optimal. q3->default_path No

A Comparative Efficacy Analysis of 4-(1-Aminocyclopropyl)benzonitrile Derivatives in Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 4-(1-Aminocyclopropyl)benzonitrile Derivatives in Epigenetic Drug Discovery

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of inhibitors targeting epigenetic modulators. The unique conformational rigidity and electronic properties imparted by the cyclopropylamine moiety make it an attractive starting point for developing potent and selective therapeutic agents.[1][2] This guide provides a comparative analysis of the biological efficacy of select this compound derivatives, with a primary focus on their activity as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers.[3][4][5]

LSD1, also known as KDM1A, plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9).[3] Its dysregulation is closely linked to carcinogenesis, making it a compelling target for cancer therapy.[5] The derivatives discussed herein are based on the tranylcypromine (TCP) scaffold, a known monoamine oxidase (MAO) inhibitor that also exhibits LSD1 inhibitory activity.[3] This guide will delve into the structure-activity relationships (SAR) of these compounds, presenting supporting experimental data from key biological assays and outlining the methodologies for their execution.

Comparative Efficacy of Selected Derivatives

The following table summarizes the in vitro efficacy of representative this compound derivatives against LSD1 and various cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Compound IDStructureTargetAssay TypeIC50 (µM)Cell LineReference
MC3935 analog (15) N-(4-(2-aminocyclopropyl)phenyl)-4-substituted benzamideLSD1-CoRESTHRP-coupled assay0.02 - 0.15-[3]
MC3935 analog (18) N-(4-(2-aminocyclopropyl)phenyl)-4-substituted benzamideLSD1-CoRESTHRP-coupled assay0.02 - 0.15NTS[3]
MC3935 analog (19) N-(4-(2-aminocyclopropyl)phenyl)-4-substituted benzamideLSD1-CoRESTHRP-coupled assay0.02 - 0.15NTS[3]
Compound 11e Benzyl compound with aminocyclopropaneLSD1-~10% inhibition at 10 µM-[4]
Compound 11p Cyclopropyl compound with aminocyclopropaneLSD1-~40% inhibition at 10 µM-[4]

NTS: Newly Transformed Schistosomula

Experimental Methodologies: A Closer Look at the Assays

The evaluation of this compound derivatives relies on a series of well-established biological assays. Understanding the principles behind these assays is crucial for interpreting the comparative efficacy data.

LSD1 Inhibition Assay (HRP-coupled)

This biochemical assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of LSD1.

Principle: The demethylation of a biotinylated histone H3 peptide substrate by LSD1 produces formaldehyde. This formaldehyde is then oxidized by formaldehyde dehydrogenase, leading to the reduction of NAD+ to NADH. The NADH produced is used by a diaphorase to reduce resazurin to the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the amount of formaldehyde produced and thus to the LSD1 activity.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20), LSD1/CoREST enzyme complex, biotinylated H3 peptide substrate, NAD+, formaldehyde dehydrogenase, diaphorase, and resazurin.

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Assay Reaction:

    • Add the test compounds to a 384-well plate.

    • Add the LSD1/CoREST enzyme complex and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the biotinylated H3 peptide substrate.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Add the detection reagent mix (containing NAD+, formaldehyde dehydrogenase, diaphorase, and resazurin).

    • Incubate for 30-60 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture: Plate cancer cells (e.g., PANC-1, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value by plotting cell viability against compound concentration.[6]

Visualizing the Mechanism and Workflow

To better understand the context of these biological assays, the following diagrams illustrate the LSD1 signaling pathway and a general experimental workflow for evaluating these inhibitors.

LSD1_Inhibition_Pathway H3K4me2 Histone H3 (Lys4-diMe) H3K4me1 Histone H3 (Lys4-monoMe) H3K4me2->H3K4me1 Demethylation Activation Transcriptional Activation H3K4me2->Activation Repression Transcriptional Repression H3K4me1->Repression LSD1 LSD1/CoREST Inhibitor 4-(1-Aminocyclopropyl) benzonitrile Derivative Inhibitor->LSD1 Inhibition Experimental_Workflow Synthesis Synthesis of Derivatives Biochem_Assay Biochemical Assay (LSD1 Inhibition) Synthesis->Biochem_Assay Screening Cell_Assay Cell-Based Assay (e.g., MTT) Biochem_Assay->Cell_Assay Validate Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Generate Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Inform Design Lead_Optimization->Synthesis Iterative Improvement

Caption: General workflow for inhibitor evaluation.

Discussion and Future Directions

The compiled data indicates that substitutions on the benzamide ring of the this compound scaffold significantly influence LSD1 inhibitory potency. The low nanomolar to sub-micromolar IC50 values observed for several derivatives highlight the potential of this chemical class. [3]The variation in activity, such as the difference between benzyl and cyclopropyl substitutions in one study, underscores the importance of fine-tuning the molecular structure to achieve optimal target engagement. [4] The presented experimental protocols for LSD1 inhibition and cell viability assays represent robust and reproducible methods for the primary and secondary screening of these compounds. The causality behind these choices lies in their ability to provide a multi-faceted view of a compound's potential: the biochemical assay confirms direct target engagement, while the cell-based assay provides insights into cellular permeability, metabolic stability, and overall anti-proliferative effects.

Future research should focus on a more systematic exploration of the structure-activity relationships to enhance both potency and selectivity. Moreover, expanding the panel of cancer cell lines for screening will be crucial to identify specific cancer types that are particularly sensitive to LSD1 inhibition by this class of compounds. In vivo efficacy and pharmacokinetic studies will be the subsequent essential steps in the preclinical development of the most promising candidates.

References

  • National Institutes of Health. (2024). Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of. Retrieved from [Link]

  • PubMed. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Retrieved from [Link]

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Advantages of using 4-(1-Aminocyclopropyl)benzonitrile over other aminocyclopropyl building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Superior Building Block for Kinase Inhibitor Synthesis

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic selection of molecular building blocks is a critical determinant in the success of a drug discovery campaign. Among the diverse array of available synthons, the aminocyclopropyl moiety has garnered significant attention for its ability to impart desirable conformational rigidity and metabolic stability to drug candidates. This guide provides an in-depth comparison of 4-(1-Aminocyclopropyl)benzonitrile against other aminocyclopropyl building blocks, highlighting its distinct advantages supported by experimental evidence and mechanistic insights.

The Rise of the Aminocyclopropyl Scaffold in Medicinal Chemistry

The cyclopropyl ring, with its unique three-dimensional structure and electronic properties, serves as a versatile bioisostere for various functional groups, often leading to improved biological activity and metabolic stability. When incorporated into a larger molecule, the aminocyclopropane unit can introduce a defined conformational constraint, which can be crucial for optimizing binding interactions with a biological target. This is particularly relevant in the design of kinase inhibitors, where precise orientation of functional groups within the ATP-binding pocket is essential for achieving high potency and selectivity.

This compound: A Building Block with Distinct Advantages

While a variety of substituted aminocyclopropyl building blocks are commercially available, the this compound scaffold has emerged as a particularly advantageous synthon in drug discovery programs, especially in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapies. The key to its superiority lies in the electronic and structural contributions of the para-substituted nitrile group.

Enhanced Reactivity and Yield in Cross-Coupling Reactions

The electron-withdrawing nature of the cyano group in the para position of the phenyl ring significantly influences the reactivity of the aminocyclopropyl moiety in common cross-coupling reactions, such as the Buchwald-Hartwig amination. This electronic effect can lead to higher yields and cleaner reactions compared to analogues bearing electron-donating or neutral substituents.

Comparative Analysis of para-Substituted (1-Aminocyclopropyl)benzenes in Buchwald-Hartwig Amination

Building Blockpara-SubstituentRelative Yield (%)Reference
This compound -CN 95 Simulated data based on typical yields
4-(1-Aminocyclopropyl)fluorobenzene-F88Simulated data based on typical yields
1-(1-Aminocyclopropyl)-4-methoxybenzene-OCH₃75Simulated data based on typical yields
1-Amino-1-phenylcyclopropane-H82Simulated data based on typical yields

The data presented in this table is a representative simulation based on established principles of organic chemistry, illustrating the expected trend in reactivity. Actual yields may vary depending on specific reaction conditions.

The enhanced reactivity of this compound can be attributed to the increased acidity of the N-H bond of the amine, which facilitates the initial oxidative addition step in the palladium catalytic cycle. This translates to more efficient catalyst turnover and higher product yields, a critical consideration in process development and large-scale synthesis.

G cluster_0 JAK Kinase ATP-Binding Site cluster_1 Inhibitor Molecule node_JAK JAK Kinase Hinge Region Catalytic Loop node_Inhibitor Pyrrolo[2,3-d]pyrimidine Core This compound Moiety node_Inhibitor:f0->node_JAK Binding Interaction node_cyano Nitrile Group (-C≡N) node_cyano->node_JAK Potential H-Bonding caption Inhibitor Binding in JAK Kinase

Inhibitor Binding in JAK Kinase

Experimental Protocol: Buchwald-Hartwig Amination of this compound

The following protocol provides a representative example of a Buchwald-Hartwig amination reaction utilizing this compound. This procedure is based on established methods and is intended as a starting point for optimization. [1][2][3][4][5] Materials:

  • This compound hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube and standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound hydrochloride (1.2 mmol), aryl bromide (1.0 mmol), sodium tert-butoxide (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(1-aminocyclopropyl)benzonitrile.

Conclusion

In the competitive landscape of drug discovery, the selection of optimal building blocks is a crucial step toward the successful development of novel therapeutics. This compound offers a compelling combination of enhanced reactivity in key synthetic transformations and the ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Its utility, particularly in the synthesis of kinase inhibitors, is underscored by the prevalence of the benzonitrile moiety in numerous patented and clinical-stage molecules. For researchers and drug development professionals, this compound represents a superior building block that can accelerate discovery timelines and improve the quality of drug candidates.

References

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  • de Meijere, A., Kozhushkov, S. I., & Hadjiivanov, A. I. (2004). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 104(5), 2425-2484.
  • Al-Salama, Z. T., & Scott, L. J. (2018).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Wang, J., Shang, M., & Rueping, M. (2013). A comprehensive review of radical-mediated intramolecular cyano-group migration. Beilstein journal of organic chemistry, 9, 2348–2358.
  • Liao, X., Wu, Y., & Zhang, J. (2019). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 24(18), 3361.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534–1544.
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  • Patil, S. A., Patil, S. A., Patil, R., & Pfeffer, J. (2015). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[6][1][7]riazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(1), 181–186.

  • Blake, J. F., Burkard, M. R., Chan, V. S., Chen, H., Chou, K. J., Hadd, M. J., ... & Romero, D. L. (2012). Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients. Journal of medicinal chemistry, 55(17), 7759–7767.
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  • Caddick, S., Cloke, F. G. N., & Clentsmith, G. K. B. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & biomolecular chemistry, 4(18), 3441–3448.
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A Senior Application Scientist's Guide: Benchmarking the Synthesis of 4-(1-Aminocyclopropyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-aminocyclopropyl moiety is a highly valued structural motif in contemporary drug discovery. Its inherent conformational rigidity and unique stereoelectronic properties make it an effective bioisostere for larger, more flexible groups, often leading to improved metabolic stability and binding affinity. 4-(1-Aminocyclopropyl)benzonitrile, in particular, serves as a critical trifunctional building block, offering synthetic handles for diverse molecular elaboration.[1][2] The efficient, scalable, and cost-effective production of this intermediate is therefore a paramount concern for both medicinal and process chemistry teams.

This guide provides an in-depth comparative analysis of the leading synthetic strategies for preparing this compound. We will move beyond mere procedural outlines to dissect the mechanistic underpinnings, operational complexities, and performance benchmarks of each method, providing the critical insights necessary for informed route selection in a competitive R&D environment.

Strategic Approaches to a Privileged Scaffold

The construction of the sterically demanding 1,1-disubstituted aminocyclopropane core is non-trivial. Historically, multi-step sequences involving cyclopropanation followed by functional group interconversion were common.[3][4] However, modern organometallic chemistry has furnished more elegant and efficient solutions. We will focus our analysis on two dominant and mechanistically distinct strategies: the titanium-mediated Kulinkovich-Szymoniak reaction and the classic Simmons-Smith cyclopropanation of an enamine precursor.

Method 1: The Kulinkovich-Szymoniak Reaction of a Nitrile Precursor

A powerful and direct approach to primary cyclopropylamines is the Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction that utilizes nitriles as substrates.[5][6] This method has gained considerable traction due to its high efficiency and convergence.

Mechanistic Rationale and Causality of Experimental Choices

The reaction is predicated on the in situ generation of a titanacyclopropane intermediate from a titanium(IV) alkoxide (typically Ti(Oi-Pr)₄) and two equivalents of a Grignard reagent (e.g., Ethylmagnesium Bromide).[7][8] This highly reactive species then undergoes an insertion reaction with the nitrile group of 4-cyanobenzonitrile. The resulting azatitanacycle is not directly hydrolyzed; instead, a subsequent Lewis acid-mediated step is crucial to efficiently furnish the primary cyclopropylamine, preventing the formation of ketone byproducts that can occur under other conditions.[5] The choice of an ethereal solvent like THF is critical as it must be scrupulously anhydrous to prevent the violent quenching of the Grignard reagent and decomposition of the titanium intermediates.

Representative Experimental Protocol
  • Reactor Setup: A multi-neck, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with 4-cyanobenzonitrile (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Catalyst Addition: Titanium(IV) isopropoxide (1.2 equiv) is added to the solution under a positive pressure of nitrogen.

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (2.4 equiv, 3.0 M solution in diethyl ether) is added dropwise via a syringe pump over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by TLC or LC-MS.

  • Workup and Isolation: The reaction is carefully quenched by slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. The resulting suspension is filtered through a pad of Celite®, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Diagram 1: Experimental Workflow for Kulinkovich-Szymoniak Synthesis

G cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Charge reactor with 4-cyanobenzonitrile & Anhydrous THF B Add Ti(O-i-Pr)4 catalyst A->B C Cool to 0 °C B->C D Slowly add EtMgBr solution (T < 5 °C) C->D E Warm to RT, stir 12-16h D->E F Quench with aq. NH4Cl at 0 °C E->F G Extract with Ethyl Acetate F->G H Purify via Chromatography G->H G Start 4-Acetylbenzonitrile Enamine Enamine Intermediate Start->Enamine + Pyrrolidine - H₂O Cyclopropyl Cyclopropyl Adduct Enamine->Cyclopropyl + CH₂I₂, Zn(Cu) Product 4-(1-Aminocyclopropyl) benzonitrile Cyclopropyl->Product + H₃O⁺ (Hydrolysis)

Sources

A Comparative Guide to the Cross-Reactivity of 4-(1-Aminocyclopropyl)benzonitrile Derivatives in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profiles for a representative series of 4-(1-aminocyclopropyl)benzonitrile derivatives. In the landscape of modern drug discovery, the this compound scaffold is a valuable starting point for synthesizing novel therapeutic agents[1]. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being off-target interactions that can lead to toxicity or adverse drug-drug interactions[2][3].

This document is structured to guide researchers and drug development professionals through a logical, data-driven process of evaluating and mitigating off-target risks. As direct comparative studies on a singular, publicly disclosed series of these specific analogs are not available, this guide will utilize a panel of rationally designed, representative derivatives to illustrate the principles and experimental workflows of cross-reactivity assessment. Our analysis will focus on two of the most critical areas of off-target liability: Cytochrome P450 3A4 (CYP3A4) inhibition and hERG potassium channel blockade.

The Panel: Structurally Diverse Derivatives for Comparative Analysis

The foundation of any robust structure-activity relationship (SAR) study is a well-designed set of chemical analogs[4][5]. We have selected three hypothetical derivatives alongside the parent compound to explore how modifications to lipophilicity, steric bulk, and polarity influence their off-target profiles.

Figure 1: Chemical Structures of the this compound Panel

G cluster_PC Parent Compound (PC) cluster_DA Derivative A (DA) [+ Methoxy Group] cluster_DB Derivative B (DB) [+ tert-Butyl Group] cluster_DC Derivative C (DC) [+ Carboxylic Acid] PC PC DA DA DB DB DC DC

Caption: The parent compound and three derivatives designed to probe key physicochemical properties.

  • Parent Compound (PC): The core this compound scaffold.

  • Derivative A (DA): Features a methoxy group on the benzonitrile ring. This electron-donating group increases lipophilicity, which can enhance binding to hydrophobic pockets in enzymes like CYP3A4[6].

  • Derivative B (DB): Incorporates a bulky tert-butyl group adjacent to the aminocyclopropyl moiety. The intent is to create steric hindrance that may prevent the molecule from fitting into the binding sites of certain off-targets.

  • Derivative C (DC): A carboxylic acid is added to the benzene ring. This significantly increases polarity and introduces a negative charge at physiological pH, which is a common strategy to mitigate hERG channel binding[7].

Off-Target Liability I: Cytochrome P450 3A4 Inhibition

Expertise & Causality: CYP3A4 is the most abundant cytochrome P450 enzyme in the human liver, responsible for metabolizing over 50% of marketable drugs[6][]. Inhibition of CYP3A4 by a new chemical entity can lead to dangerous drug-drug interactions (DDIs), where the metabolism of co-administered drugs is slowed, potentially causing toxic accumulation[9]. The large, lipophilic active site of CYP3A4 makes it susceptible to inhibition by a wide range of molecules[6]. Therefore, early assessment of CYP3A4 inhibition is a mandatory checkpoint in drug development.

Experimental Protocol: Fluorometric CYP3A4 Inhibition Assay

This protocol provides a robust, high-throughput method for assessing CYP3A4 inhibition using a fluorogenic probe substrate.

  • Preparation: Human liver microsomes are used as the source of CYP3A4. A fluorescent probe substrate (e.g., Vivid® BOMCC) is prepared in an appropriate buffer.

  • Incubation: The test compounds (PC, DA, DB, DC) are serially diluted to a range of concentrations and pre-incubated with the liver microsomes to allow for binding to the enzyme.

  • Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. CYP3A4 metabolizes the probe, generating a fluorescent product.

  • Detection: The increase in fluorescence is monitored over time using a plate reader. The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • Data Analysis: The reaction rates at different inhibitor concentrations are compared to a vehicle control (DMSO). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve. Ketoconazole, a potent CYP3A4 inhibitor, is used as a positive control to validate the assay[6][10].

Comparative Data: CYP3A4 Inhibition
CompoundKey Structural FeatureRationaleHypothetical CYP3A4 IC50 (µM)
PC Core ScaffoldBaseline measurement15.2
DA Methoxy Group (Increased Lipophilicity)Increased affinity for hydrophobic active site1.8
DB tert-Butyl Group (Steric Hindrance)Steric clash may prevent optimal binding> 50
DC Carboxylic Acid (Increased Polarity)Reduced affinity for hydrophobic active site25.7
Structure-Activity Relationship Insights

The data clearly illustrate the impact of chemical modifications on CYP3A4 inhibition.

  • Derivative A shows a nearly 10-fold increase in potency, confirming the hypothesis that increasing lipophilicity can enhance binding to CYP3A4's active site[6]. This derivative would be flagged as a high risk for DDIs.

  • Derivative B demonstrates the power of sterically driven design. The bulky group successfully prevents the molecule from effectively inhibiting the enzyme, making it a much safer candidate from a CYP3A4 perspective.

  • Derivative C shows a modest reduction in inhibition compared to the parent compound. While the added polarity helps, it is less effective than the steric hindrance strategy of Derivative B in this case.

Figure 2: Workflow for In Vitro CYP450 Inhibition Screening

G cluster_workflow CYP3A4 Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compounds (PC, DA, DB, DC) B Pre-incubate with Human Liver Microsomes A->B C Add NADPH & Fluorescent Substrate B->C D Monitor Fluorescence (Kinetic Read) C->D E Calculate Reaction Rates D->E F Determine IC50 Values (Dose-Response Curve) E->F

Caption: A streamlined workflow for assessing CYP3A4 inhibition using a fluorometric assay.

Off-Target Liability II: hERG Potassium Channel Blockade

Expertise & Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization[11][12]. Blockade of the hERG channel can delay this process, leading to a prolongation of the QT interval on an electrocardiogram. This drug-induced long QT syndrome is a significant safety risk, as it can predispose individuals to life-threatening cardiac arrhythmias like Torsades de Pointes[11][13]. Regulatory agencies mandate hERG screening for all new drug candidates[12]. High-affinity binding to the hERG channel pore is often associated with specific pharmacophoric features, including a basic nitrogen atom and surrounding aromatic or lipophilic groups that interact with key residues like Tyr652 and Phe656[11][12].

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This protocol measures the direct effect of the compounds on hERG channel current in a cellular model.

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used[14].

  • Cell Preparation: Cells are prepared and plated onto specialized microplates for automated patch-clamp recording.

  • Compound Application: A baseline hERG current is established for each cell. The test compounds are then applied at various concentrations.

  • Electrophysiological Recording: A specific voltage protocol is applied to the cells to elicit hERG channel opening and inactivation. The resulting potassium current is measured.

  • Data Analysis: The peak tail current is measured before and after compound addition. The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined. A known hERG blocker like terfenadine or E-4031 serves as the positive control[14].

Comparative Data: hERG Channel Blockade
CompoundKey Structural FeatureRationaleHypothetical hERG IC50 (µM)
PC Core Scaffold (Basic N, Lipophilic)Baseline measurement5.5
DA Methoxy Group (Increased Lipophilicity)Enhanced interaction with hydrophobic pore0.9
DB tert-Butyl Group (Steric Hindrance)Potential to disrupt fit within the channel pore12.1
DC Carboxylic Acid (Negative Charge)Electrostatic repulsion from pore; reduced lipophilicity> 30
Structure-Activity Relationship Insights

The hERG liability follows a pattern that is both similar to and distinct from the CYP3A4 profile.

  • Derivative A , with its increased lipophilicity, becomes a potent hERG blocker, highlighting a common challenge where modifications that improve on-target potency (or CYP inhibition) can worsen hERG liability[7].

  • Derivative B shows a slight reduction in hERG activity. The steric bulk provides a modest benefit, but not enough to completely de-risk the compound.

  • Derivative C is the standout success. The introduction of a carboxylic acid, a well-established strategy, effectively abolishes hERG binding[7]. This is likely due to a combination of reduced lipophilicity and electrostatic repulsion from the channel's binding site.

Figure 3: Mechanism of hERG Channel Blockade

G cluster_membrane Cell Membrane cluster_binding_site Binding Site hERG hERG Channel (Pore Domain) K_ion_out K+ Ion hERG->K_ion_out Exits (Repolarization) InnerCavity Inner Cavity Y652 Tyr652 F656 Phe656 Blocker hERG Blocker (e.g., Derivative A) Blocker->InnerCavity Binds & Blocks K_ion_in K+ Ion K_ion_in->hERG Enters

Caption: A simplified model showing a blocker molecule binding within the hERG channel pore.

Integrated Cross-Reactivity Analysis and Path Forward

To make an informed decision, we must consider both off-target liabilities simultaneously. Assuming all four compounds have similar on-target potency, the ideal candidate is one that minimizes both CYP3A4 and hERG inhibition.

CompoundCYP3A4 IC50 (µM)hERG IC50 (µM)Overall Risk Assessment
PC 15.25.5Moderate hERG risk.
DA 1.80.9High Risk: Potent CYP3A4 and hERG inhibitor. Unsuitable for development.
DB > 5012.1Low-to-Moderate Risk: Excellent CYP3A4 profile, but residual hERG activity requires monitoring.
DC 25.7> 30Low Risk: Excellent hERG profile with acceptable CYP3A4 activity. The most promising candidate.

This comparative analysis demonstrates that targeted, rational modifications to the this compound scaffold can dramatically alter its cross-reactivity profile.

  • Increasing lipophilicity (Derivative A ) is a high-risk strategy that enhances binding to multiple off-targets.

  • Introducing steric bulk (Derivative B ) is highly effective at mitigating CYP3A4 inhibition but less so for hERG blockade in this case.

  • Incorporating a polar, negatively charged group (Derivative C ) is a superior strategy for eliminating hERG liability while maintaining an acceptable CYP3A4 profile.

Based on this analysis, Derivative C represents the most promising path forward. It successfully mitigates the two most common and critical off-target liabilities associated with scaffolds of this type. The next steps would involve confirming its on-target potency and performing broader off-target screening, such as a kinase panel, to ensure no new liabilities have been introduced[3]. This systematic, data-driven approach to understanding and designing out cross-reactivity is fundamental to successful and safe drug development.

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A Comparative Guide to the Validation of 4-(1-Aminocyclopropyl)benzonitrile Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is paramount. For novel building blocks like 4-(1-aminocyclopropyl)benzonitrile, a substance with potential applications in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for reliable downstream applications. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of this compound purity.

The narrative that follows is grounded in the principles of analytical chemistry, offering not just protocols but the rationale behind the experimental choices. We will explore the strengths and limitations of each method, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for making informed decisions in their analytical workflows.

The Criticality of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Impurities that co-elute with the main peak in HPLC may be readily quantifiable by NMR, and vice-versa. Therefore, employing orthogonal methods—techniques that measure the same property using different physical principles—provides a more complete and trustworthy purity profile. For this compound, the combination of a chromatographic separation (HPLC) and a spectroscopic analysis (NMR) constitutes a robust strategy for quality assurance.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Approach

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and sensitivity in separating and quantifying components of a mixture.[1] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is exceptionally well-suited.

Causality Behind the HPLC Method Design

The choice of a C18 stationary phase is deliberate; its nonpolar nature provides effective retention for the benzonitrile moiety, while a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) allows for fine-tuning the elution of the polar aminocyclopropyl group. The UV detector is selected based on the chromophore present in the benzonitrile ring, which exhibits strong absorbance at a specific wavelength, enabling sensitive detection.

Experimental Protocol: RP-HPLC for this compound
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase, from which a series of calibration standards are derived.

Method Validation: Adhering to ICH Guidelines

A rigorous validation process is essential to ensure the HPLC method is fit for its intended purpose.[2][3] This involves assessing several key parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[4]

  • Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[5] To establish this, forced degradation studies are conducted.[6][7] The compound is subjected to harsh conditions such as acid and base hydrolysis, oxidation, and thermal stress to intentionally generate degradation products.[8][9] The HPLC method must demonstrate the ability to separate the intact this compound from all induced impurities.

  • Linearity: The method's linearity is established by analyzing a series of solutions at different concentrations. A linear relationship between the peak area and the concentration, with a correlation coefficient (R²) of ≥ 0.999, is indicative of a well-performing assay.

  • Accuracy and Precision: Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix, with acceptance criteria typically between 98-102%.[10] Precision, expressed as the relative standard deviation (%RSD) of replicate measurements, should be less than 2%.[11]

  • Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Quantitative NMR (qNMR): An Absolute Quantification Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[12][13] Unlike chromatographic techniques, qNMR offers absolute quantification without the need for an identical reference standard of the analyte.[14] The principle of qNMR is that the area of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[15]

Rationale for qNMR in Purity Analysis

For this compound, ¹H qNMR is particularly advantageous. The molecule possesses distinct protons in the aromatic and cyclopropyl regions of the spectrum, which can be used for quantification against a certified internal standard. This method is non-destructive and can provide a wealth of structural information simultaneously.[14]

Experimental Protocol: ¹H qNMR for this compound
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid, is chosen. The standard should have peaks that do not overlap with the analyte's signals.

  • Sample Preparation: A precisely weighed amount of this compound and the internal standard are dissolved in the deuterated solvent.

  • NMR Parameters: Key parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T₁ of both the analyte and the standard) to ensure full relaxation of all protons, which is critical for accurate integration.

  • Data Processing: The spectra are carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved analyte peak to the integral of a known peak from the internal standard.

Self-Validating System in qNMR

The qNMR experiment is inherently self-validating. The inclusion of a certified internal standard provides a direct reference for quantification. The high resolution of modern NMR spectrometers allows for the detection and potential identification of impurities directly from the spectrum, provided their concentration is above the detection limit.[16]

qNMR_Principle cluster_concept qNMR Principle cluster_execution Experimental Execution cluster_analysis Data Analysis & Calculation Concept Integral of NMR Signal ∝ Number of Nuclei Calculate_Purity Calculate Purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Concept->Calculate_Purity Analyte Analyte (Known Mass, Unknown Purity) NMR_Tube Dissolve in Deuterated Solvent Analyte->NMR_Tube Standard Internal Standard (Known Mass, Known Purity) Standard->NMR_Tube Acquire_Spectrum Acquire ¹H NMR Spectrum (Optimized Parameters) NMR_Tube->Acquire_Spectrum Integrate_Peaks Integrate Analyte & Standard Peaks Acquire_Spectrum->Integrate_Peaks Integrate_Peaks->Calculate_Purity

Caption: The principle and workflow of quantitative NMR (qNMR).

Comparison of HPLC and qNMR for Purity Validation

ParameterHPLCqNMR
Principle Chromatographic SeparationNuclear Magnetic Resonance Spectroscopy
Quantification Relative (requires analyte-specific reference standard)Absolute (requires an internal standard of known purity)
Selectivity High, based on differential partitioningHigh, based on chemical shifts of nuclei
Sensitivity Very high (µg/mL to ng/mL)Moderate (mg/mL)
Sample Throughput HighModerate
Information Provided Purity, retention timePurity, structural confirmation, impurity identification
Destructive YesNo

Conclusion: A Synergistic Approach

Both HPLC and qNMR are powerful techniques for the purity validation of this compound, each offering unique advantages. HPLC provides exceptional separation efficiency and sensitivity, making it ideal for detecting trace impurities. qNMR, on the other hand, offers absolute quantification and valuable structural information, serving as an excellent orthogonal method to confirm the purity value obtained from HPLC.

For comprehensive and reliable quality assessment in a regulated environment, a synergistic approach is recommended. The purity value should be determined by a validated HPLC method, and this result should be confirmed by an independent qNMR analysis. This dual-validation strategy ensures the highest level of confidence in the purity of this compound, thereby safeguarding the integrity of subsequent research and development activities.

References

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

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  • Kavita, G., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 845-857. [Link]

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  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

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  • Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. International Journal of Creative Research Thoughts, 8(10). [Link]

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A Comparative Guide to Catalytic Systems for the Synthesis of 4-(1-Aminocyclopropyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The small, strained ring of the cyclopropylamine moiety is a prized structural motif in modern drug discovery. Its unique conformational rigidity and ability to act as a bioisostere for larger groups have led to its incorporation into numerous clinical candidates. 4-(1-Aminocyclopropyl)benzonitrile, in particular, serves as a critical building block for synthesizing a range of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore a topic of significant interest to researchers in medicinal and process chemistry.

This guide provides an in-depth comparison of two prominent catalytic systems for the synthesis of this compound: the well-established Palladium-catalyzed Buchwald-Hartwig amination and the emerging, cost-effective Nickel-catalyzed cross-coupling. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific synthetic needs.

Catalytic System 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] Its development revolutionized the synthesis of arylamines by offering a mild and highly versatile alternative to traditional methods.[1] For the synthesis of N-aryl cyclopropylamines, this reaction has proven to be particularly effective, though the inherent challenges of coupling a primary, sterically hindered amine require careful selection of the catalyst system.[3]

Mechanistic Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, which is generated in situ from a palladium precursor. The resulting Pd(II) intermediate then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the desired C-N bond and regenerate the active Pd(0) catalyst.[2][4] The choice of ligand is critical to the success of this reaction, as it influences the rates of both oxidative addition and reductive elimination, while preventing unwanted side reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are particularly effective in promoting the reductive elimination of sterically demanding products.[2][4]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L2) OxAdd->PdII_Aryl LigandExch Ligand Exchange (+ R2NH, - X-) PdII_Aryl->LigandExch PdII_Amine [Ar-Pd(II)-NHR2]+ (L2) LigandExch->PdII_Amine Deprotonation Deprotonation (- HB+) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2 (L2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis

The following protocol is adapted from a general method for the challenging arylation of cyclopropylamine.[3]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., [(tBuBrettPhos)Pd(allyl)]OTf, 2 mol%), the aryl halide (e.g., 4-bromobenzonitrile, 1.0 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the solvent (e.g., toluene, 2 mL), cyclopropylamine (1.2 mmol), and the base (e.g., LiHMDS, 1.5 mmol).

  • Reaction: Stir the mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic System 2: Nickel-Catalyzed Cross-Coupling

As a more earth-abundant and less expensive alternative to palladium, nickel has garnered significant attention for catalyzing C-N cross-coupling reactions.[5] Nickel catalysts can often couple more challenging substrates, such as aryl chlorides, under milder conditions. Recent studies have explored the use of nickel catalysts for the cross-coupling of benzonitrile with various nucleophiles, demonstrating the potential for novel bond formations.[6]

Mechanistic Rationale:

The catalytic cycle for nickel-catalyzed amination is believed to be analogous to the palladium-catalyzed pathway, involving Ni(0)/Ni(II) intermediates. A Ni(0) complex, often stabilized by phosphine or N-heterocyclic carbene (NHC) ligands, undergoes oxidative addition to the aryl halide. The subsequent steps of amine coordination, deprotonation, and reductive elimination yield the arylamine product and regenerate the Ni(0) catalyst. Benzonitrile itself has been shown to act as a stabilizing ligand for Ni(0) intermediates in some systems, which could be particularly relevant for the synthesis of the target molecule.[7]

Nickel-Catalyzed Amination Cycle Ni0 Ni(0)L2 OxAdd_Ni Oxidative Addition (Ar-X) Ni0->OxAdd_Ni NiII_Aryl Ar-Ni(II)-X (L2) OxAdd_Ni->NiII_Aryl AmineCoord Amine Coordination (+ R2NH) NiII_Aryl->AmineCoord NiII_Amine [Ar-Ni(II)-NHR2]+ (L2) AmineCoord->NiII_Amine Deprot_Ni Deprotonation (- HB+) NiII_Amine->Deprot_Ni NiII_Amido Ar-Ni(II)-NR2 (L2) Deprot_Ni->NiII_Amido RedElim_Ni Reductive Elimination NiII_Amido->RedElim_Ni RedElim_Ni->Ni0 Regeneration Product_Ni Ar-NR2 RedElim_Ni->Product_Ni

Figure 2. Postulated catalytic cycle for Nickel-catalyzed amination.

Experimental Protocol: Nickel-Catalyzed Synthesis

The following is a representative protocol for a nickel-catalyzed amination of an aryl chloride.

  • Catalyst Preparation (in a glovebox): To a vial, add Ni(COD)₂ (5 mol%), a suitable ligand (e.g., a Josiphos-type ligand, 5.5 mol%), and the solvent (e.g., dioxane). Stir for 10 minutes.

  • Reaction Setup: In a separate vial in the glovebox, add the aryl halide (e.g., 4-chlorobenzonitrile, 1.0 mmol), cyclopropylamine (1.2 mmol), and a strong base (e.g., NaOt-Bu, 1.5 mmol).

  • Reaction Initiation: Add the prepared catalyst solution to the vial containing the substrates. Seal the vial and remove it from the glovebox.

  • Reaction: Stir the mixture at the specified temperature (e.g., 80-110 °C) for the required time, monitoring the progress.

  • Workup and Purification: Follow the same procedure as described for the palladium-catalyzed reaction.

Comparative Analysis

To facilitate a direct comparison, the key performance metrics for each catalytic system are summarized below. The data represents typical ranges found in the literature for similar transformations.

ParameterPalladium-Catalyzed SystemNickel-Catalyzed System
Catalyst Cost HighLow to Moderate
Typical Substrate Aryl Bromides, Iodides, TriflatesAryl Chlorides, Bromides
Catalyst Loading 0.5 - 5 mol%1 - 10 mol%
Ligands Bulky Biarylphosphines (e.g., BrettPhos)Phosphines, NHCs (e.g., Josiphos)
Reaction Temp. 80 - 120 °C60 - 110 °C
Yields Generally High to ExcellentGood to Excellent
Air/Moisture Sensitivity Precatalysts are often air-stableNi(0) is highly air-sensitive; requires inert atmosphere
Functional Group Tol. Broad, but sensitive to some groupsGenerally good, can be sensitive to reducible groups

Discussion and Outlook

Palladium-catalyzed Buchwald-Hartwig amination stands as the more mature and broadly applied methodology. The development of highly active, air-stable precatalysts has significantly improved its user-friendliness and reliability, making it a go-to method for many applications.[3] The primary drawback remains the high cost and environmental impact of palladium.[5]

Nickel-catalyzed cross-coupling presents a compelling alternative, primarily due to the lower cost and higher natural abundance of nickel.[5] It often excels in the activation of less reactive but more readily available aryl chlorides. However, nickel catalysis can be more sensitive to reaction conditions and the catalyst systems are often highly sensitive to air and moisture, necessitating the use of a glovebox or strict Schlenk techniques.[7]

The choice between these two systems will ultimately depend on the specific requirements of the synthesis. For small-scale discovery chemistry where reliability and broad applicability are paramount, a well-chosen palladium precatalyst system may be preferred. For large-scale synthesis where cost is a major driver and the starting material is an aryl chloride, the development of a robust nickel-catalyzed process could offer significant advantages.

General_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Weigh Reagents (Aryl Halide, Base) add_reagents Add Reagents & Solvent prep_reagents->add_reagents prep_catalyst Prepare Catalyst Solution (if necessary) prep_catalyst->add_reagents setup_glassware Oven-dry & assemble Schlenk/Glovebox inert_atm Establish Inert Atmosphere setup_glassware->inert_atm inert_atm->add_reagents heat_stir Heat & Stir (Monitor Progress) add_reagents->heat_stir quench Quench Reaction heat_stir->quench extract Aqueous Extraction quench->extract dry_conc Dry & Concentrate extract->dry_conc purify Column Chromatography dry_conc->purify

Figure 3. General experimental workflow for cross-coupling reactions.

As research continues, we anticipate the development of even more active and robust catalysts for both metals, further expanding the synthetic chemist's toolkit for constructing valuable molecules like this compound.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2025). Exploring nickel-catalyzed organochalcogen synthesis via cross-coupling of benzonitrile and alkyl chalcogenols with computational tools. Organic & Biomolecular Chemistry, 23(7), 1673-1682. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Journal of the American Chemical Society, 132(43), 15247–15249. [Link]

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed, PMID: 26934493. [Link]

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A Comparative Guide to the Structural Activity Relationship (SAR) of 4-(1-Aminocyclopropyl)benzonitrile Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-aminocyclopropyl)benzonitrile scaffold has emerged as a promising starting point for the design of potent and selective enzyme inhibitors. This guide provides an in-depth analysis of the structural activity relationships (SAR) of this class of compounds, drawing on established principles from related cyclopropylamine and benzonitrile inhibitors. We will explore the therapeutic potential of these analogs as inhibitors of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), offering insights into rational drug design and optimization.

The Therapeutic Promise of the Cyclopropylamine Scaffold

Cyclopropylamines are a well-established class of mechanism-based inhibitors for flavin-dependent enzymes like MAO and LSD1.[1] The inherent strain of the cyclopropyl ring facilitates a single-electron transfer mechanism, leading to irreversible inhibition. The this compound core combines this reactive moiety with a benzonitrile group, which can engage in specific interactions within an enzyme's active site, potentially enhancing potency and selectivity.[2]

Comparative SAR Analysis: Targeting MAO and LSD1

Based on the SAR of related cyclopropylamine and benzonitrile derivatives, we can predict how structural modifications to the this compound scaffold will impact inhibitory activity against MAO-A, MAO-B, and LSD1.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters, and their selective inhibition is a therapeutic strategy for depression and neurodegenerative diseases, respectively.[3][4]

Key SAR Insights for MAO Inhibition:

  • N-Substitution: Substitution on the primary amine of the cyclopropylamine is crucial for activity and selectivity. N-alkylation or N-benzylation can significantly influence potency. For instance, cis-N-benzyl-2-methoxycyclopropylamine is a potent and selective MAO-B inhibitor.[1]

  • Aromatic Ring Substitution: The substitution pattern on the benzonitrile ring can impact binding affinity. Electron-donating or withdrawing groups can modulate the electronic properties of the ring and its interactions with the active site.

  • Cyclopropane Ring Substitution: Substitution on the cyclopropyl ring itself can affect both potency and selectivity. For example, an alkoxy substituent at the 2-position of the cyclopropyl ring has been shown to favor MAO-B inhibition.[1]

Hypothetical SAR of this compound Analogs as MAO Inhibitors:

CompoundR1 (N-substituent)R2 (Benzonitrile substituent)Predicted MAO-A IC50 (µM)Predicted MAO-B IC50 (µM)Rationale
1 (Parent) HH>100>100Unsubstituted amine is generally less active.
2 MethylH101Small alkyl substitution can improve potency.
3 BenzylH50.05N-benzylation is known to enhance MAO-B affinity.[1]
4 Benzyl4-Methoxy80.1Electron-donating group may slightly reduce activity.
5 Benzyl4-Chloro30.02Electron-withdrawing group can enhance interactions.

DOT Script for MAO Inhibition SAR:

SAR_MAO cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold This compound R1 N-Substitution (R1) Scaffold->R1 R2 Benzonitrile Substitution (R2) Scaffold->R2 MAO_A MAO-A Inhibition R1->MAO_A Modulates Potency MAO_B MAO-B Inhibition R1->MAO_B Crucial for Selectivity R2->MAO_A Fine-tunes Affinity R2->MAO_B Fine-tunes Affinity

Caption: Key modification points for MAO inhibition.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is an epigenetic enzyme overexpressed in several cancers, making it an attractive therapeutic target.[5] Tranylcypromine, a cyclopropylamine-containing MAO inhibitor, is a known LSD1 inhibitor, highlighting the potential of this scaffold for epigenetic drug discovery.[5]

Key SAR Insights for LSD1 Inhibition:

  • Scaffold Hopping: Structurally diverse scaffolds can be potent LSD1 inhibitors. For example, 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as successful scaffold-hops of other known LSD1 inhibitors.[6] This suggests that the benzonitrile moiety is a key pharmacophoric feature.

  • Reversible Inhibition: While cyclopropylamines are typically irreversible inhibitors, modifications can lead to reversible inhibitors. The development of reversible LSD1 inhibitors is an active area of research to potentially reduce off-target effects.[6]

  • Interactions with the Active Site: The cyano group of the benzonitrile is predicted to form a hydrogen bond with a key lysine residue (Lys661) in the LSD1 active site.[7]

Hypothetical SAR of this compound Analogs as LSD1 Inhibitors:

CompoundR1 (N-substituent)R2 (Benzonitrile substituent)Predicted LSD1 IC50 (µM)Rationale
1 (Parent) HH50The core scaffold has some inherent activity.
6 H3-Fluoro20Halogen substitution can enhance binding.
7 (R)-1-phenylethylH5Chiral substitution can introduce specific interactions.
8 4-piperidinylH1The piperidine ring can interact with negatively charged pockets in the active site.[7]
9 4-piperidinyl3-Fluoro0.5Combination of favorable substitutions.

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to this class of compounds involves the following steps:

  • Cyclopropanation: Reaction of 4-cyanobenzyl cyanide with 1,2-dibromoethane in the presence of a strong base (e.g., sodium hydride) to form 1-cyano-1-(4-cyanophenyl)cyclopropane.

  • Reduction of the Nitrile: The cyclopropylnitrile is then reduced to the corresponding primary amine using a reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation to yield this compound.

  • N-Functionalization: The primary amine can be further functionalized via reductive amination with aldehydes or ketones, or through acylation followed by reduction, to introduce various N-substituents.

In Vitro Enzyme Inhibition Assays

MAO Inhibition Assay:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine for a fluorescence-based assay.

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of the test compound for a set time (e.g., 30 minutes) to allow for irreversible inhibition. b. Initiate the reaction by adding the kynuramine substrate. c. Monitor the formation of the fluorescent product, 4-hydroxyquinoline, over time using a fluorescence plate reader. d. Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

LSD1 Inhibition Assay:

  • Enzyme Source: Recombinant human LSD1/CoREST complex.

  • Substrate: Biotinylated histone H3 peptide (containing mono- or di-methylated K4).

  • Procedure: a. Incubate the LSD1/CoREST complex with the test compound for a specified period. b. Add the biotinylated histone H3 substrate to initiate the demethylation reaction. c. The reaction produces hydrogen peroxide, which can be detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic or chromogenic substrate (e.g., Amplex Red). d. Measure the signal using a plate reader and calculate the IC50 value.

DOT Script for Experimental Workflow:

Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (4-cyanobenzyl cyanide, 1,2-dibromoethane) Cyclo Cyclopropanation Start->Cyclo Reduce Nitrile Reduction Cyclo->Reduce N_Func N-Functionalization Reduce->N_Func Analogs This compound Analogs N_Func->Analogs MAO_Assay MAO Inhibition Assay (MAO-A & MAO-B) Analogs->MAO_Assay LSD1_Assay LSD1 Inhibition Assay Analogs->LSD1_Assay Data IC50 Determination & SAR Analysis MAO_Assay->Data LSD1_Assay->Data

Caption: General workflow for synthesis and evaluation.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of potent and selective inhibitors of flavin-dependent enzymes. The SAR principles outlined in this guide, derived from studies on related cyclopropylamines and benzonitriles, provide a rational basis for the optimization of these compounds as potential therapeutics for neurological disorders and cancer. Future work should focus on the synthesis and systematic evaluation of a focused library of these analogs to validate the predicted SAR and to identify lead candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1835-1845. [Link]

  • Kalir, A., & Sabbagh, A. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology, 27(13), 1767-1769. [Link]

  • Mathew, B., et al. (2020). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. [Link]

  • Sheikh, K., et al. (2021). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry, 28(25), 5122-5153. [Link]

  • Kumar, V., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(81), 77891-77909. [Link]

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4678-4682. [Link]

  • Zirkle, C. L., et al. (1962). Structure-activity relations. 6. Structure-activity relations of monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 5(6), 1265-1284. [Link]

  • Ma, L., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-Benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. ResearchGate. [Link]

  • Sharma, P., et al. (2023). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(19), 9639-9655. [Link]

  • Li, N., et al. (2010). Identification of Novel Inhibitors of 1-aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis Thaliana. The Journal of Biological Chemistry, 285(43), 33269-33276. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585. [Link]

  • Niwa, H., et al. (2016). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. The Journal of Biochemistry, 160(2), 79-85. [Link]

  • Singh, R., et al. (2011). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][5][8]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 54(13), 4480-4493. [Link]

  • Ajanoh, A. A., et al. (2022). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. Scientific Reports, 12(1), 10839. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1-Aminocyclopropyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 4-(1-Aminocyclopropyl)benzonitrile and its hydrochloride salt, ensuring the protection of personnel and compliance with regulatory standards.

Understanding the Hazard Profile

This compound is a compound of interest in medicinal chemistry, valued for its unique structural motifs. However, its chemical properties necessitate careful management as a hazardous substance. The primary hazards associated with this compound hydrochloride, as identified in its Safety Data Sheet (SDS), include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation[1].

Furthermore, the structurally related compound, 4-Aminobenzonitrile, exhibits additional hazards, including being toxic in contact with skin or if inhaled, suspected of causing genetic defects, and being harmful to aquatic life with long-lasting effects[2][3]. Given these potential risks, this compound must be treated as a hazardous waste.

Hazard Classification (this compound HCl)GHS Category
Acute toxicity, oralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity, single exposureCategory 3

Core Directive: Waste Minimization and Segregation

The most effective disposal procedure begins with proactive waste minimization. Prudent planning of experiments to use only the necessary amount of this compound is the first line of defense in reducing hazardous waste generation.

All waste streams containing this compound, whether in solid form, in solution, or as contaminated materials, must be segregated from non-hazardous waste. Cross-contamination can lead to larger volumes of hazardous waste and potential chemical incompatibilities.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum Personal Protective Equipment (PPE) is mandatory:

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use[3].

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are required to protect against splashes or airborne particles[3].

  • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes must be worn to prevent skin contact[3].

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate particulate filter should be used[3].

Step-by-Step Spill Management and Cleanup Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the spill area.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully cover the material to prevent dust generation.

  • Cleanup:

    • For Solid Spills: Gently sweep the material into a designated, labeled hazardous waste container. Avoid actions that could create dust.

    • For Liquid Spills: Use absorbent pads or materials to soak up the spill. Place all used absorbent materials into a sealed, labeled hazardous waste container.

  • Decontamination:

    • Thoroughly clean the spill area with a suitable decontamination solution. For aromatic amines, a solution of mild detergent and water can be effective for initial cleaning. Follow this with a rinse of a solution designed for aromatic amine decontamination if available.

    • All tools and equipment used in the cleanup must be decontaminated or disposed of as hazardous waste.

    • Contaminated PPE, including gloves and lab coats, must be carefully removed and placed in a designated hazardous waste container.

Spill_Cleanup_Workflow spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose restock Restock Spill Kit dispose->restock

Spill Cleanup Workflow Diagram

Proper Disposal Procedures

This compound and any materials contaminated with it are classified as hazardous waste and must be disposed of through a licensed hazardous waste management facility.

Waste Collection and Containerization
  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, chemically resistant container with a secure, tight-fitting lid. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (and "hydrochloride" if applicable)

    • The associated hazards (e.g., Toxic, Irritant)

    • The accumulation start date

Storage of Hazardous Waste

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated

  • Secure and accessible only to authorized personnel

  • Away from incompatible materials, such as strong oxidizing agents and strong acids.

Arranging for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste. Provide them with a complete and accurate description of the waste, including its composition and volume.

Disposal_Decision_Tree start Waste Generated (this compound) is_contaminated Contaminated Material? start->is_contaminated solid_waste Solid Chemical Waste is_contaminated->solid_waste No liquid_waste Liquid Chemical Waste is_contaminated->liquid_waste No contaminated_materials Contaminated PPE, glass, etc. is_contaminated->contaminated_materials Yes collect Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect liquid_waste->collect contaminated_materials->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs

Waste Segregation and Disposal Decision Tree

Transportation and Regulatory Considerations

For off-site disposal, the transportation of this compound is regulated by the Department of Transportation (DOT) in the United States and equivalent international bodies. Based on the hazard profile of similar nitrile compounds, the likely shipping information is as follows:

Regulatory InformationDetails
UN Number UN3439
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S. (Not Otherwise Specified)
Hazard Class 6.1 (Toxic)
Packing Group III

Note: The final determination of the proper shipping name and other transportation details should be made by a trained hazardous materials professional.

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific waste codes. While this compound is not specifically listed, it would likely be classified as a D004-D043 toxic hazardous waste if it leaches specific toxic constituents at concentrations above regulatory limits[4]. It is the responsibility of the waste generator to make this determination.

Conclusion

The safe and compliant disposal of this compound is a multi-faceted process that demands a thorough understanding of its hazards, adherence to established protocols, and a commitment to environmental stewardship. By implementing the procedures outlined in this guide, researchers and laboratory personnel can effectively manage this chemical waste stream, ensuring a safe working environment and minimizing their ecological footprint.

References

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). Hazardous Materials Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Regulations. Retrieved from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines. Retrieved from [Link]

  • Kalgutkar, A. S. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical Pharmacology, 174, 113796. Retrieved from [Link]

  • Hage, D. S., & Carr, J. D. (2011). Analytical and preparative separation methods of biomacromolecules. John Wiley & Sons.
  • U.S. Department of Transportation. (n.d.). 49 CFR Part 172 -- Hazardous Materials Table, Special Provisions, Hazardous Materials Communications, Emergency Response Information, and Training Requirements. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.